3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Description
Propriétés
IUPAC Name |
3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-3-2-4-12-8(10)7(5-13)11-9(6)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRQJKLYBMQRHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724476 | |
| Record name | 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175878-06-5 | |
| Record name | 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde: Properties, Synthesis, and Applications
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and materials science.[1] This fused bicyclic system, consisting of an imidazole ring fused to a pyridine ring, is considered a "privileged" structure due to its ability to interact with a wide array of biological targets.[2] Its unique electronic and structural characteristics make it a cornerstone in the design of novel therapeutic agents.[2] Derivatives of this scaffold are found in several commercially available drugs, demonstrating a broad spectrum of biological activities, including anxiolytic, sedative-hypnotic, anti-cancer, and anti-inflammatory properties.[2][3]
This technical guide focuses on a specific, functionalized derivative: 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde . The strategic placement of a bromo group at the 3-position, a carbaldehyde at the 2-position, and a methyl group at the 8-position provides a versatile molecular framework for further chemical exploration and drug development. The bromo substituent serves as a valuable synthetic handle for cross-coupling reactions, while the aldehyde group offers a gateway for a multitude of chemical transformations, and the methyl group can influence the molecule's steric and electronic properties.
This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the chemical properties, a plausible synthetic pathway, and the potential applications of this important building block.
Molecular and Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While specific experimental data for 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde is not extensively reported in publicly available literature, we can compile its core attributes and infer others based on related structures.
| Property | Data |
| IUPAC Name | 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde |
| CAS Number | 175878-06-5 |
| Molecular Formula | C₉H₇BrN₂O |
| Molecular Weight | 239.07 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not definitively reported; for comparison, 2-phenyl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde has a melting point of 132-133 °C. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and dimethylformamide. |
Proposed Synthesis Pathway
The synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde can be envisioned through a multi-step sequence, leveraging established methodologies for the construction and functionalization of the imidazo[1,2-a]pyridine scaffold. A logical and efficient pathway would involve the initial formation of the 8-methylimidazo[1,2-a]pyridine core, followed by regioselective bromination and formylation.
Caption: Proposed synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a representative procedure based on established methods for similar compounds. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Step 1: Synthesis of 8-Methylimidazo[1,2-a]pyridine
The initial cyclocondensation reaction forms the core imidazo[1,2-a]pyridine ring system. This is a well-established method for this class of compounds.
-
To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as ethanol, add an aqueous solution of chloroacetaldehyde (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 8-methylimidazo[1,2-a]pyridine.
Step 2: Synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine
The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic substitution.
-
Dissolve 8-methylimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent like chloroform or acetonitrile.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the low temperature.
-
Allow the reaction to stir at room temperature and monitor its completion by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the residue by column chromatography to obtain 3-Bromo-8-methylimidazo[1,2-a]pyridine.
Step 3: Synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic systems.[4]
-
In a flask, cool phosphorus oxychloride (POCl₃, 1.5-2.0 eq) in an ice bath.
-
Slowly add N,N-dimethylformamide (DMF) (3.0-4.0 eq) to the cooled POCl₃ with stirring to form the Vilsmeier reagent.
-
To this reagent, add a solution of 3-Bromo-8-methylimidazo[1,2-a]pyridine (1.0 eq) in DMF.
-
Heat the reaction mixture, typically to around 60-80 °C, and monitor by TLC.
-
After the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a base such as sodium hydroxide or sodium carbonate solution.
-
The product may precipitate out of the solution or can be extracted with an organic solvent.
-
Collect the solid by filtration or, if extracted, dry the organic layer and remove the solvent.
-
Purify the crude product by recrystallization or column chromatography to yield the final compound.
Spectroscopic Characterization (Expected)
-
¹H NMR: The spectrum is expected to show a singlet for the aldehyde proton (CHO) in the downfield region (around 9-10 ppm). The protons on the pyridine ring will appear as multiplets or doublets in the aromatic region (7-9 ppm). A singlet corresponding to the methyl group (CH₃) will be present in the upfield region (around 2.5-3.0 ppm).
-
¹³C NMR: The spectrum will feature a characteristic signal for the aldehyde carbonyl carbon at approximately 180-190 ppm. The carbons of the fused ring system will resonate in the 110-150 ppm range. The methyl carbon will appear at a higher field, typically around 15-25 ppm.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde will be prominent, typically in the range of 1680-1700 cm⁻¹. C-H stretching vibrations of the aromatic and methyl groups will be observed around 2800-3100 cm⁻¹. The C-Br stretch will likely appear in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M+2 peaks in an approximate 1:1 ratio). Fragmentation patterns would likely involve the loss of the bromine atom and the formyl group.
Chemical Reactivity and Synthetic Utility
The presence of both a bromo substituent and an aldehyde group on the imidazo[1,2-a]pyridine core makes 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde a highly versatile synthetic intermediate.
Caption: Reactivity of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde.
Reactions at the Bromo Position
The C3-bromo substituent is well-positioned for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities.
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base provides a straightforward method for C-C bond formation, leading to 3-aryl or 3-heteroaryl derivatives.
-
Sonogashira Coupling: Coupling with terminal alkynes, typically using a palladium and copper co-catalyst system, allows for the synthesis of 3-alkynyl imidazo[1,2-a]pyridines.
-
Heck Coupling: This reaction enables the introduction of alkenyl groups at the C3 position through coupling with alkenes.
-
Buchwald-Hartwig Amination: The bromo group can be substituted with various primary or secondary amines to form 3-amino derivatives, which are of significant interest in medicinal chemistry.
Reactions of the Aldehyde Group
The aldehyde at the C2 position is a versatile functional group that can undergo a wide range of transformations.
-
Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a variety of C2-aminomethyl derivatives.
-
Wittig Reaction: This reaction with phosphorus ylides can be used to convert the aldehyde into an alkene, extending the carbon chain at the C2 position.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, providing another valuable functional group for further derivatization, such as amide or ester formation.
-
Reduction: Reduction of the aldehyde, for instance with sodium borohydride, yields the corresponding primary alcohol, which can be used in subsequent reactions.
Potential Applications in Drug Discovery and Materials Science
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore. While specific biological activity for 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde has not been explicitly detailed in the available literature, its structural motifs suggest significant potential in several therapeutic areas.
-
Kinase Inhibitors: The imidazo[1,2-a]pyridine core is present in numerous kinase inhibitors. This compound can serve as a key intermediate for the synthesis of novel inhibitors targeting kinases implicated in cancer and inflammatory diseases.
-
Anti-inflammatory and Analgesic Agents: Derivatives of imidazo[1,2-a]pyridine have shown promise as anti-inflammatory and analgesic agents. The functional handles on this molecule allow for the systematic exploration of structure-activity relationships to develop new drug candidates.
-
Central Nervous System (CNS) Agents: Given that some of the most well-known imidazo[1,2-a]pyridine-based drugs are CNS-active (e.g., Zolpidem), this scaffold is of interest for the development of novel agents targeting neurological and psychiatric disorders.
-
Fluorescent Probes and Materials: The fused aromatic system of imidazo[1,2-a]pyridines often imparts fluorescent properties.[3] Functionalization of this core, as enabled by the bromo and aldehyde groups, can be used to develop novel fluorescent probes for bioimaging or advanced materials for optoelectronic applications.
Conclusion
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde represents a highly valuable and versatile building block for chemical synthesis. Its strategic functionalization provides multiple avenues for the creation of diverse and complex molecular architectures. While detailed, published experimental data on this specific compound is sparse, its synthesis and reactivity can be confidently predicted based on the well-established chemistry of the imidazo[1,2-a]pyridine scaffold. This guide provides a solid foundation for researchers and drug development professionals to leverage the potential of this compound in their synthetic and medicinal chemistry endeavors. Further research into the specific properties and applications of this molecule is warranted and promises to yield exciting discoveries.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Co. Retrieved from [Link]
- Wu, Z., Pan, Y., & Zhou, X. (2011). Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. Synthesis, 2011(14), 2255-2260.
- Nguyen, T. T., et al. (2021). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances, 11(47), 29472-29482.
- Ferreira, L. A. P., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(2), 2087-2115.
- Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
- Google Patents. (n.d.). RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones....
-
MDPI. (2020). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Rlavie. (n.d.). 8-Bromo-Imidazo[1,2-A]Pyridine-3-Carbaldehyde. Retrieved from [Link]
-
Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde. Retrieved from [Link]
Sources
- 1. 8-Bromo-Imidazo[1,2-A]Pyridine-3-Carbaldehyde|CAS 1232038-99-1 [rlavie.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 3-BroMo-8-Methyl-iMidazo[1,2-a]pyridine-2-carbaldehyde(175878-06-5) 1H NMR [m.chemicalbook.com]
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde CAS number 175878-06-5
An In-Depth Technical Guide to 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde (CAS No. 175878-06-5)
Introduction: A Privileged Scaffold for Modern Chemistry
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a highly functionalized heterocyclic compound built upon the imidazo[1,2-a]pyridine core. This bicyclic 5-6 fused ring system is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous marketed drugs and compounds under clinical investigation.[1][2] Notable examples include Zolpidem and Alpidem, which are among the most prescribed medications for insomnia and anxiety.[3] The imidazo[1,2-a]pyridine framework is a cornerstone in the development of therapeutic agents targeting a wide array of diseases, including cancer, tuberculosis, Alzheimer's disease, and various microbial infections.[1][3][4]
The subject of this guide, CAS No. 175878-06-5, is a valuable synthetic intermediate. Its structure incorporates three key features for chemical diversification: an electron-rich imidazo[1,2-a]pyridine nucleus, a bromine atom at the C3-position suitable for cross-coupling reactions, and a reactive carbaldehyde group at the C2-position for a multitude of chemical transformations. This unique combination makes it an ideal starting material for constructing complex molecular libraries for drug discovery and materials science applications.
Physicochemical and Spectroscopic Profile
The accurate characterization of a chemical entity is fundamental to its application. Below is a summary of the key properties of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde and its expected spectroscopic signatures based on analysis of the core scaffold and its analogues.[5][6]
Core Properties
| Property | Value | Source |
| CAS Number | 175878-06-5 | [7][8] |
| Molecular Formula | C₉H₇BrN₂O | [7][9] |
| Molecular Weight | 239.07 g/mol | Calculated |
| Appearance | Expected to be a light yellow to brown solid | Supplier Data |
| Purity | ≥97% (Typical for commercial samples) | Supplier Data |
Predicted Spectroscopic Data
The following table outlines the anticipated spectroscopic data, which serves as a benchmark for the validation of synthetic batches.
| Technique | Expected Signature |
| ¹H NMR | δ ~10.0 ppm (s, 1H, -CHO), δ ~8.2-8.5 ppm (d, 1H, H-5), δ ~7.0-7.5 ppm (m, 2H, H-6, H-7), δ ~2.7 ppm (s, 3H, -CH₃) |
| ¹³C NMR | δ ~185 ppm (C=O), δ ~145-150 ppm (C-8a), δ ~140-145 ppm (C-2), δ ~125-130 ppm (C-5, C-7), δ ~115-120 ppm (C-6), δ ~105-110 ppm (C-3), δ ~16 ppm (-CH₃) |
| IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H), ~2950-2850 (Aliphatic C-H), ~1680-1660 (C=O, aldehyde), ~1630 (C=N), ~1500-1400 (Ar C=C) |
| Mass Spec (MS) | m/z: 238/240 [M]+, 239/241 [M+H]+ (Characteristic isotopic pattern for Bromine) |
Proposed Synthesis Pathway
While specific literature for the direct synthesis of 175878-06-5 is sparse, a robust and logical three-step pathway can be proposed based on well-established, high-yielding reactions for the imidazo[1,2-a]pyridine scaffold.[10] This pathway leverages common starting materials and standard organic chemistry transformations.
Caption: Proposed three-step synthesis of the target molecule.
Detailed Experimental Protocols
Protocol 2.1.1: Synthesis of 8-Methylimidazo[1,2-a]pyridine
This step involves the classic cyclocondensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[11][12]
-
Reagents: 2-Amino-3-methylpyridine (1.0 eq), Bromoacetaldehyde diethyl acetal (1.2 eq), Sodium bicarbonate (2.0 eq), Ethanol.
-
Procedure:
-
Dissolve 2-amino-3-methylpyridine and sodium bicarbonate in ethanol in a round-bottom flask.
-
Add bromoacetaldehyde diethyl acetal to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor by TLC until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield 8-methylimidazo[1,2-a]pyridine.
-
-
Causality: Sodium bicarbonate acts as a base to neutralize the HBr formed during the reaction, driving the cyclization to completion. Ethanol is an effective solvent for both reactants.
Protocol 2.1.2: Synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine
The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and highly susceptible to electrophilic substitution.[13][14]
-
Reagents: 8-Methylimidazo[1,2-a]pyridine (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Acetonitrile.
-
Procedure:
-
Dissolve 8-methylimidazo[1,2-a]pyridine in acetonitrile in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to afford the C3-brominated product, which can often be used without further purification.
-
-
Causality: NBS provides a source of electrophilic bromine (Br⁺) that regioselectively attacks the nucleophilic C3 position. Acetonitrile is a suitable polar aprotic solvent for this transformation.
Protocol 2.1.3: Synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocyclic systems.[15][16][17]
-
Reagents: 3-Bromo-8-methylimidazo[1,2-a]pyridine (1.0 eq), Phosphorus oxychloride (POCl₃) (1.5 eq), N,N-Dimethylformamide (DMF) (10 vol).
-
Procedure:
-
In a three-neck flask under an inert atmosphere (N₂ or Ar), cool DMF to 0 °C.
-
Add POCl₃ dropwise to the cold DMF, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C to pre-form the Vilsmeier reagent.[18]
-
Add a solution of 3-bromo-8-methylimidazo[1,2-a]pyridine in DMF dropwise to the reagent mixture.
-
Heat the reaction to 60-70 °C and stir for 4-8 hours. Monitor progress by TLC.
-
Cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with cold sodium hydroxide solution to pH 8-9, causing the product to precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the target aldehyde.
-
-
Causality: The reaction between POCl₃ and DMF forms the electrophilic chloroiminium ion (Vilsmeier reagent), which attacks the imidazo[1,2-a]pyridine ring. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the carbaldehyde.[17]
Chemical Reactivity and Synthetic Utility
The title compound is a versatile building block primarily due to the orthogonal reactivity of its bromine and aldehyde functionalities. This allows for selective, stepwise modifications to build molecular complexity.
Caption: Key synthetic transformations of the target molecule.
Reactions at the Aldehyde Group
The aldehyde is a gateway to numerous functional groups:
-
Oxidation: Can be easily oxidized to the corresponding carboxylic acid, 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid, a known compound[19], using mild oxidants like Oxone® or sodium chlorite. This acid can then be converted to esters, amides, or other acid derivatives.
-
Reduction: Selective reduction with agents like sodium borohydride (NaBH₄) will yield the primary alcohol, a useful nucleophile and building block.
-
Reductive Amination: A powerful reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a wide range of secondary or tertiary amines, crucial for modifying pharmacokinetic properties in drug candidates.
-
Carbon-Carbon Bond Formation: The aldehyde can participate in various C-C bond-forming reactions such as Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensations to introduce alkenyl moieties.[20]
Reactions at the Bromine Atom
The C3-bromo substituent is primed for transition-metal-catalyzed cross-coupling reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the introduction of diverse aryl or heteroaryl groups.
-
Sonogashira Coupling: Palladium/copper-catalyzed coupling with terminal alkynes introduces alkynyl substituents, which are valuable for further click chemistry or as structural elements.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides an alternative route to C3-aminated products.
Applications in Research and Drug Development
The imidazo[1,2-a]pyridine scaffold is a proven pharmacophore.[3][4] The title compound, 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde, serves as a strategic starting point for generating novel derivatives for biological screening.
-
Fragment-Based Drug Discovery (FBDD): The core scaffold can be considered a high-value fragment. Derivatization via the aldehyde and bromo groups allows for systematic "fragment growing" or "linking" to explore the chemical space around a biological target.
-
Lead Optimization: In a drug development campaign, the orthogonal handles allow for rapid synthesis of analogues to establish a Structure-Activity Relationship (SAR).[2][4] For instance, the C3 position can be modified to enhance potency (via Suzuki coupling) while the C2 position is altered to improve solubility or metabolic stability (via reductive amination).
-
Fluorescent Probes: The imidazo[1,2-a]pyridine core is known to exhibit fluorescence.[21] The aldehyde group can be used to conjugate the molecule to biomolecules, creating probes for imaging applications.
Conclusion
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde (CAS: 175878-06-5) is more than a mere catalog chemical; it is a highly versatile and strategically important intermediate for advanced chemical synthesis. Its foundation on a medicinally-privileged scaffold, combined with two distinct and reactive functional handles, provides researchers with a powerful tool for the efficient construction of novel compounds. The synthetic pathways and reactive potential outlined in this guide underscore its value in accelerating research and development efforts in medicinal chemistry, materials science, and chemical biology.
References
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
- Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers. Benchchem.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
- Pyridines and Imidazaopyridines With Medicinal Significance.
- SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)
- 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde. ChemSigma.
- CAS NO. 175878-06-5 | 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde. Arctom.
- Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry.
- 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid. BLDpharm.
- 175878-06-5 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde. CASNU.COM.
- Vilsmeier-Haack Reaction. NROChemistry.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PubMed.
- Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Deriv
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
- Vilsmeier–Haack reaction. Wikipedia.
- Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
- C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim.
- Bromination of imidazo[1,2-a]pyridines.
- FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. PMC - NIH.
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. journals.iugaza.edu.ps [journals.iugaza.edu.ps]
- 7. 175878-06-5 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde [chemsigma.com]
- 8. arctomsci.com [arctomsci.com]
- 9. 175878-06-5 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde [casnu.com]
- 10. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 17. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 18. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 19. 1313712-29-6|3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 20. Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde 1H NMR and 13C NMR data
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the novel heterocyclic compound, 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a predictive framework grounded in established principles of NMR spectroscopy and data from analogous structures, explaining the causal relationships between the molecule's structure and its spectral output.
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities[1]. The specific substitution pattern of the title compound—featuring an electron-withdrawing aldehyde at the 2-position, a bromine atom at the 3-position, and an electron-donating methyl group at the 8-position—creates a unique electronic environment that is directly reflected in its NMR spectra. Understanding these spectral fingerprints is paramount for unambiguous structural confirmation and purity assessment during synthesis and development.
Plausible Synthetic Pathway
The synthesis of substituted imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, a reaction known as the Tschitschibabin synthesis[1][2]. For the title compound, a logical approach involves the reaction of 3-methyl-2-aminopyridine with a suitable three-carbon α,β-dihalogenated aldehyde equivalent. A subsequent bromination step would selectively install the bromine at the electron-rich 3-position.
A common and effective method for achieving the core structure is the reaction of the appropriate 2-aminopyridine with 2-bromo-3,3-diethoxypropene followed by hydrolysis and cyclization. Subsequent functionalization is then required. An alternative modern approach could involve a one-pot, multi-component reaction, which has become a staple for generating molecular diversity efficiently[1][3].
Below is a conceptual workflow for a plausible synthetic route.
Caption: Plausible synthetic workflow for the target compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. For 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde, we can predict the chemical shifts and multiplicities based on the electronic effects of the substituents. The analysis assumes a standard deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆.
Key Influencing Factors:
-
Aldehyde (-CHO) at C-2: This is a strongly electron-withdrawing and anisotropic group. It will significantly deshield the aldehyde proton itself, placing it far downfield. It also withdraws electron density from the ring system.
-
Bromine (-Br) at C-3: As an electron-withdrawing halogen, it will deshield adjacent protons. Its primary effect will be on the overall electron density of the five-membered ring.
-
Methyl (-CH₃) at C-8: This is an electron-donating group, which will shield nearby protons, causing them to appear at a slightly higher field (further upfield) than in an unsubstituted system.
-
Imidazo[1,2-a]pyridine Core: This bicyclic aromatic system has its own characteristic chemical shift regions. Protons on the six-membered pyridine ring (H-5, H-6, H-7) typically appear in the aromatic region, with H-5 being the most deshielded due to its proximity to the bridgehead nitrogen[4].
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~10.1 - 10.3 | Singlet (s) | - | H (aldehyde) | The aldehyde proton is highly deshielded by the carbonyl group. |
| ~8.2 - 8.4 | Doublet (d) | ~7.0 | H-5 | Deshielded due to proximity to the bridgehead nitrogen and the overall aromatic system. |
| ~7.4 - 7.6 | Doublet (d) | ~9.0 | H-7 | Part of the pyridine ring's three-proton system; coupled to H-6. |
| ~7.0 - 7.2 | Triplet (t) or dd | ~7.0, ~9.0 | H-6 | Coupled to both H-5 and H-7, appearing as a triplet or doublet of doublets. |
| ~2.6 - 2.8 | Singlet (s) | - | H (methyl) | Typical chemical shift for a methyl group attached to an aromatic ring. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments. With broadband proton decoupling, each unique carbon typically appears as a singlet. The chemical shifts are highly sensitive to the electronic environment.
Key Influencing Factors:
-
Carbonyl Carbon (C=O): The aldehyde carbon is extremely deshielded and will appear significantly downfield, typically in the 180-190 ppm range.
-
C-2 and C-3: These carbons are directly attached to strongly electron-withdrawing groups (aldehyde and bromine, respectively). C-2 will be deshielded by the aldehyde, while the C-3 signal will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect" of bromine, although its intensity may be reduced[5].
-
Bridgehead Carbon (C-8a): This quaternary carbon's shift is influenced by the fusion of the two rings.
-
Methyl Carbon (-CH₃): This carbon will appear far upfield, characteristic of sp³-hybridized carbons.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185 | C=O (aldehyde) | Highly deshielded by the electronegative oxygen atom. |
| ~145 | C-2 | Attached to the electron-withdrawing aldehyde group. |
| ~142 | C-8a | Quaternary bridgehead carbon in an aromatic system. |
| ~130 | C-7 | Aromatic CH carbon in the pyridine ring. |
| ~128 | C-5 | Aromatic CH carbon, deshielded by proximity to nitrogen. |
| ~118 | C-6 | Aromatic CH carbon. |
| ~115 | C-8 | Attached to the electron-donating methyl group. |
| ~110 | C-3 | Attached to bromine; the heavy atom effect can cause an upfield shift. |
| ~17 | -CH₃ | Typical shift for an aromatic methyl group. |
Standard Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for structural verification, the following protocol is recommended. This self-validating process ensures that spectral artifacts are minimized and data integrity is maintained.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried, purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is of high purity (≥99.8% D).
-
If using CDCl₃, which can be slightly acidic, adding a small amount of K₂CO₃ to the sample can prevent degradation of acid-sensitive compounds.
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
-
-
Instrument Setup & Calibration:
-
Use a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A half-height line width of <0.5 Hz for the TMS or residual solvent peak is a good target for ¹H spectra.
-
-
¹H NMR Acquisition:
-
Temperature: 298 K (25 °C).
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures proper relaxation for quantitative integration.
-
Number of Scans: 8-16 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase the spectrum carefully.
-
Calibrate the chemical shift scale. For ¹H, reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). For ¹³C, reference the solvent peak (e.g., CDCl₃ at 77.16 ppm)[6].
-
Integrate the ¹H spectrum and pick peaks for both spectra.
-
Structural Elucidation & Verification Workflow
Confirming the structure of a newly synthesized compound like 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a multi-step process where NMR is the central component.
Caption: Logical workflow for spectroscopic structure confirmation.
This workflow demonstrates a robust method for structure validation. Mass spectrometry first confirms the correct molecular formula. ¹H and ¹³C NMR provide the primary structural map. For complete, unambiguous assignment, 2D NMR experiments like COSY, HSQC, and HMBC would be employed to definitively map out the connectivity of the entire molecule[7].
Conclusion
The spectroscopic profile of 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde is predicted to be highly characteristic. Key identifiers in a ¹H NMR spectrum would include a downfield aldehyde singlet above 10 ppm, three distinct aromatic protons corresponding to the H-5, H-6, and H-7 system, and an upfield methyl singlet. The ¹³C NMR spectrum would be defined by the presence of nine unique carbon signals, most notably the aldehyde carbonyl carbon near 185 ppm and the upfield methyl carbon. These predicted data, in conjunction with the provided protocols, offer a solid framework for any researcher engaged in the synthesis and characterization of this compound or its analogs.
References
-
MDPI. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. Retrieved from [Link]
-
Zhang, Y., et al. (2018). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PubMed Central. Retrieved from [Link]
-
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. The Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. ResearchGate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]
-
AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Retrieved from [Link]
-
National Institutes of Health. (2024). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives. PubMed Central. Retrieved from [Link]
-
ACS Publications. (2023). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the.... ResearchGate. Retrieved from [Link]
-
ACS Publications. (n.d.). Copper- and DMF-Mediated Switchable Oxidative C-H Cyanation and Formylation of Imidazo[1,2-a]pyridines Using Ammonium Iodide - Supporting Information. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-Assisted, One-Pot Three Component Synthesis of 2-Phenyl H-imidazo[1,2-α]pyridine. ResearchGate. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. MDPI. Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). 8-Bromo-Imidazo[1,2-A]Pyridine-3-Carbaldehyde. Autech Industry Co.,Limited. Retrieved from [Link]
Sources
The Ascendant Scaffold: A Technical Guide to the Biological Activity of Bromo-Substituted Imidazo[1,2-a]pyridines
Abstract
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents. Its rigid, planar structure and tunable electronic properties make it an ideal framework for engaging with a diverse array of biological targets. The strategic introduction of a bromine atom onto this scaffold serves as a powerful tool for medicinal chemists, profoundly influencing the compound's lipophilicity, metabolic stability, and target-binding interactions. This guide offers an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of bromo-substituted imidazo[1,2-a]pyridines, providing a critical resource for researchers engaged in the discovery and development of novel therapeutics.
The Strategic Synthesis of Bromo-Imidazo[1,2-a]pyridines
The construction of the bromo-imidazo[1,2-a]pyridine scaffold is most commonly achieved through a classical condensation reaction. This typically involves the reaction of a bromo-substituted 2-aminopyridine with an α-halocarbonyl compound, such as α-bromoacetophenone or chloroacetaldehyde.[1] This robust and versatile method allows for the introduction of various substituents on both the pyridine and imidazole rings, enabling extensive exploration of the chemical space.
Alternative synthetic strategies include multicomponent reactions, like the Groebke–Blackburn–Bienaymé reaction, which facilitate the rapid assembly of complex, substituted scaffolds in a single step.[2] Furthermore, metal-catalyzed cyclization and oxidative coupling reactions have emerged as efficient methods for constructing this heterocyclic system.[3]
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of bromo-imidazo[1,2-a]pyridines.
Experimental Protocol: Synthesis of 6-bromoimidazo[1,2-a]pyridine[4]
This protocol describes a representative synthesis using 2-amino-5-bromopyridine and chloroacetaldehyde.
-
Reaction Setup: To a solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., ethanol, water), add a 40% aqueous solution of chloroacetaldehyde.
-
Base Addition: Add a base, such as sodium bicarbonate, to the reaction mixture.
-
Reaction Conditions: Heat the mixture at a temperature between 25°C and 50°C for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extraction: Extract the aqueous residue with an organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane) to yield pure 6-bromoimidazo[1,2-a]pyridine.
Anticancer Activity: Targeting Key Oncogenic Pathways
Bromo-substituted imidazo[1,2-a]pyridines have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of cancer cell lines.[4][5] Their mechanism of action often involves the modulation of critical signaling pathways that are frequently dysregulated in cancer.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
A primary mechanism through which these compounds exert their anticancer effects is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[6][7] This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis. Overactivation of the PI3K/Akt/mTOR pathway is a common event in many human cancers.[8] Bromo-imidazo[1,2-a]pyridine derivatives have been shown to inhibit the phosphorylation of Akt and mTOR, leading to cell cycle arrest and induction of apoptosis.[6][9] This inhibition can also trigger p53-mediated apoptosis and upregulate cell cycle inhibitors like p21.[4][6]
Diagram: PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by bromo-imidazo[1,2-a]pyridines.
Data Summary: Anticancer Activity
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | Bromo at C6 | HCC1937 (Breast) | 45 | [10] |
| IP-6 | Bromo at C6 | HCC1937 (Breast) | 47.7 | [10] |
| Compound 6 | Phenyl & Bromo at C6 | A375 (Melanoma) | ~10-20 (estimated) | [6][7] |
| Compound 6 | Phenyl & Bromo at C6 | HeLa (Cervical) | ~10-20 (estimated) | [6][7] |
Antimicrobial and Antiviral Frontiers
The functional versatility of bromo-imidazo[1,2-a]pyridines extends to potent antimicrobial and antiviral activities, addressing the critical need for new agents to combat infectious diseases.
Antibacterial and Antifungal Activity
Derivatives of this scaffold have demonstrated significant activity against a spectrum of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[11][12] The introduction of a bromine atom can enhance the lipophilicity of the molecule, potentially facilitating its passage through bacterial cell membranes. The mechanism of action is thought to involve the inhibition of essential microbial enzymes, such as those involved in cell wall synthesis.[12]
Data Summary: Antimicrobial Activity
| Compound | Substitution | Organism | MIC (µg/mL) | Reference |
| 13k | 6-Bromo, triazole at C2 | S. aureus | >100 | [13] |
| 13k | 6-Bromo, triazole at C2 | B. subtilis | >100 | [13] |
| 13k | 6-Bromo, triazole at C2 | E. coli | >100 | [13] |
| Compound 3 | 3-Bromo, 2-methyl | S. aureus | 675 | [11] |
Note: The antimicrobial activity can be highly dependent on the overall substitution pattern, not just the bromine atom.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate under suitable conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Reading: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity
Bromo-substituted imidazo[1,2-a]pyridines have shown notable efficacy against several viruses, particularly members of the Herpesviridae family.[14]
Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV): Studies have demonstrated that 6-halogeno-substituted imidazo[1,2-a]pyridines are among the most potent inhibitors of HCMV and VZV.[14] The mechanism of action for these compounds appears to be independent of the viral thymidine kinase, suggesting a novel target for anti-herpesvirus therapy.[14] The position and nature of substituents, in addition to the bromine, are critical for optimizing antiviral potency and selectivity.[14][15]
Data Summary: Antiviral Activity
| Compound Class | Virus | Activity | Reference |
| 6-Halogeno-imidazo[1,2-a]pyridines | HCMV, VZV | Potent inhibition | [14] |
| 2-Aryl-3-pyrimidyl-imidazo[1,2-a]pyridines | Herpes Simplex Viruses (HSV) | Activity similar to or better than acyclovir | [15] |
Anti-inflammatory Effects via STAT3/NF-κB Modulation
Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. Bromo-imidazo[1,2-a]pyridines have been investigated as anti-inflammatory agents due to their ability to suppress key pro-inflammatory signaling pathways.
Mechanism of Action: STAT3/NF-κB Pathway Suppression
A novel imidazo[1,2-a]pyridine derivative, in combination with curcumin, has been shown to exert anti-inflammatory effects by suppressing the STAT3/NF-κB signaling cascade.[16][17] The activation of transcription factors like NF-κB and STAT3 is a critical step in the inflammatory response, leading to the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[17] By inhibiting this pathway, these compounds can reduce the production of inflammatory mediators.[16][17][18]
Diagram: STAT3/NF-κB Signaling Pathway Inhibition
Caption: Suppression of the STAT3/NF-κB inflammatory pathway.
Applications in Neurodegenerative Disease
The unique structural properties of bromo-imidazo[1,2-a]pyridines have also led to their investigation as diagnostic agents for neurodegenerative diseases, particularly Alzheimer's disease (AD).
β-Amyloid Plaque Ligands: Certain bromo- and iodo-substituted imidazo[1,2-a]pyridines have been developed as high-affinity ligands for β-amyloid (Aβ) plaques, which are a pathological hallmark of AD.[19][20] An in vitro binding study showed that a bromo-derivative competed effectively for binding sites on Aβ aggregates with a high binding affinity (Ki = 10 nM).[19][20] This characteristic makes these compounds, when radiolabeled, promising candidates for use as probes in Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging to visualize Aβ plaques in the brains of living patients.[19][21]
Structure-Activity Relationship (SAR) Insights
The biological activity of bromo-imidazo[1,2-a]pyridines is intricately linked to the position of the bromine atom and the nature of other substituents on the heterocyclic core.
-
Position of Bromine: Bromination at the C3, C6, or C8 positions can significantly influence the biological profile. For instance, 6-bromo substitution is common in derivatives showing potent anticancer and antiviral activity.[10][14] 3-bromo substitution has been explored for generating antimicrobial compounds.[11]
-
Substitution at C2: The presence of an aryl or heteroaryl group at the C2 position is often crucial for activity. For example, a 2-(4'-dimethylaminophenyl) group is a key feature for high-affinity binding to β-amyloid plaques.[19]
-
Substitution at C3: The C3 position is a key site for modification. Introducing thioether side chains at this position has been shown to be important for antiviral activity.[14]
-
Other Substituents: The addition of other functional groups, such as methyl or fluoro groups, on the pyridine ring can further modulate the compound's physicochemical properties and biological potency.[12][14]
Diagram: Key SAR Points on the Imidazo[1,2-a]pyridine Scaffold
Caption: Summary of structure-activity relationships for bromo-imidazo[1,2-a]pyridines.
Conclusion and Future Perspectives
Bromo-substituted imidazo[1,2-a]pyridines represent a remarkably versatile and pharmacologically significant class of compounds. Their synthetic tractability allows for extensive structural diversification, leading to potent and selective agents with anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The ability of these compounds to modulate key signaling pathways, such as PI3K/Akt/mTOR and STAT3/NF-κB, underscores their therapeutic potential.
Future research should focus on optimizing the lead compounds identified within each therapeutic area to enhance their potency, selectivity, and pharmacokinetic profiles. In vivo studies are essential to validate the preclinical findings and assess the safety and efficacy of these promising molecules. Furthermore, the application of these scaffolds in developing novel diagnostics, particularly for neurodegenerative diseases, remains a fertile ground for exploration. The continued investigation of bromo-substituted imidazo[1,2-a]pyridines will undoubtedly pave the way for the next generation of innovative medicines.
References
-
(2021-01-20) Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
-
Kung, M. P., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237-43. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
- CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
Gholampour, F., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Bioimpacts, 14(2), 27618. [Link]
-
Gholampour, F., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]
-
Zhen, Y., et al. (2007). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 50(23), 5649-5652. [Link]
-
Wang, T., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2229263. [Link]
-
Sargsyan, A. R., et al. (2022). Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. Chemistry of Heterocyclic Compounds, 58(4/5), 227–234. [Link]
-
Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2569. [Link]
-
ResearchGate. (2022). Synthesis of 3‐bromoimidazo(1,2‐a)pyridines. [Link]
-
Kung, M. P., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting β-amyloid plaques in the brain. WashU Medicine Research Profiles. [Link]
-
De la Cueva-Alique, M., et al. (2007). Imidazo[1,2-a]pyridines with potent activity against herpesviruses. Bioorganic & Medicinal Chemistry Letters, 17(10), 2735-9. [Link]
-
Roman, G. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35215-35229. [Link]
-
Iacob, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(21), 7567. [Link]
-
Contreras-Peña, Y. J., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 16(5), 754. [Link]
-
Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
-
Kauthale, S. S., et al. (2022). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Oriental Journal of Chemistry. [Link]
-
Gueiffier, A., et al. (2000). Influence of 6 or 8-substitution on the Antiviral Activity of 3-phenethylthiomethylimidazo[1,2-a]pyridine Against Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV). Journal of Medicinal Chemistry, 43(25), 4844-7. [Link]
-
Dotsenko, V. V., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 27(19), 6241. [Link]
-
Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate. [Link]
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]
-
Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
-
Wang, T., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. National Institutes of Health. [Link]
-
Wang, Z., et al. (2024). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. [Link]
-
Awasthi, D., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001. [Link]
-
Chen, Y., et al. (2023). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 13(3), 95-106. [Link]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
-
Zeng, F., et al. (2006). Synthesis and Evaluation of Two 18F-labeled imidazo[1,2-a]pyridine Analogues as Potential Agents for Imaging Beta-Amyloid in Alzheimer's Disease. Bioorganic & Medicinal Chemistry Letters, 16(11), 3015-8. [Link]
-
Rajasekhar, K., et al. (2021). Discovery of High-Affinity Amyloid Ligands Using a Ligand-Based Virtual Screening Pipeline. ACS Chemical Neuroscience, 12(15), 2846-2857. [Link]
-
ResearchGate. (2022). Cytotoxicity and Anti-inflammatory Activity of Flavonoid Derivatives Targeting NF-kappaB. [Link]
-
Wang, Z., et al. (2024). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. [Link]
-
Brideau, R. J., et al. (2001). Broad-spectrum antiviral activity of PNU-183792, a 4-oxo-dihydroquinoline, against human and animal herpesviruses. Antiviral Research, 52(2), 125-38. [Link]
-
Lee, J., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-72. [Link]
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. ResearchGate. [Link]
-
Kung, M. P., et al. (2005). [123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. journal.waocp.org [journal.waocp.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. sciensage.info [sciensage.info]
- 14. Influence of 6 or 8-substitution on the antiviral activity of 3-phenethylthiomethylimidazo[1,2-a]pyridine against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imidazo[1,2-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. profiles.wustl.edu [profiles.wustl.edu]
- 21. [123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Discovery of Novel Imidazo[1,2-a]pyridine Derivatives
Foreword: The Enduring Appeal of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a wide array of biological targets. The imidazo[1,2-a]pyridine core is a quintessential example of such a "privileged structure".[1][2][3] This fused heterocyclic system is not merely an academic curiosity; it forms the backbone of numerous commercial drugs, including the anxiolytic Alpidem and the hypnotic agent Zolpidem, underscoring its therapeutic relevance.[1][4][5][6] The scaffold's broad spectrum of biological activities—spanning anticancer, antitubercular, antiviral, and anti-inflammatory properties—continues to drive intensive research and development efforts globally.[5][7][8][9][10]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide an in-depth, field-proven perspective on the discovery of novel imidazo[1,2-a]pyridine derivatives. We will explore the causality behind synthetic choices, delve into the molecular mechanisms of action, and present self-validating experimental protocols to empower your own discovery programs.
Part 1: Constructing the Core: Modern Synthetic Methodologies
The synthetic versatility of the imidazo[1,2-a]pyridine scaffold is a primary reason for its prevalence in drug discovery. While classical methods laid the groundwork, modern chemistry has introduced highly efficient and diverse strategies for its construction and functionalization.
The Power of Convergence: Multicomponent Reactions (MCRs)
The principle of atom economy and operational simplicity makes MCRs a cornerstone of modern synthetic chemistry. For imidazo[1,2-a]pyridines, two MCRs are particularly dominant for their ability to rapidly generate molecular complexity in a single step.
The GBB reaction stands as one of the most efficient routes to 3-aminoimidazo[1,2-a]pyridine derivatives.[11][12][13] This one-pot, three-component condensation involves a 2-aminopyridine, an aldehyde, and an isocyanide.[7][10] The choice of an acid catalyst, such as scandium triflate or even ammonium chloride, is critical for activating the aldehyde and facilitating the cascade of reactions that leads to the final product.[14] The reaction's power lies in its convergence; three distinct points of diversity can be introduced simultaneously, making it ideal for generating libraries of compounds for high-throughput screening.[13]
Diagram 1: Key Synthetic Pathways to the Imidazo[1,2-a]pyridine Core
Caption: Major synthetic routes to the imidazo[1,2-a]pyridine scaffold.
The A³ coupling is another powerful three-component strategy that combines a 2-aminopyridine, an aldehyde, and a terminal alkyne.[15] This reaction is typically catalyzed by a copper salt, which plays a crucial role in activating the alkyne for nucleophilic attack.[9][16] The versatility of commercially available aldehydes and terminal alkynes allows for the creation of a vast chemical space around the imidazo[1,2-a]pyridine core, particularly for generating derivatives with diverse substituents at the C2 and C3 positions. Heterogeneous catalysts, such as Cu/SiO₂, have been developed to simplify product purification and improve the green credentials of the synthesis.[9][17]
Precision and Control: Transition-Metal-Catalyzed Reactions
While MCRs excel at core formation, transition-metal catalysis offers unparalleled precision for the subsequent functionalization of the scaffold, often through C-H activation or cross-coupling strategies.
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds. In the context of imidazo[1,2-a]pyridines, it provides a robust method for introducing azole-containing substituents, which are important pharmacophores.[6] Modern protocols have been developed that are ligand-free, simplifying the reaction setup and purification.[6] This reaction typically involves coupling a halogenated imidazo[1,2-a]pyridine (e.g., 2-(2-bromophenyl)imidazo[1,2-a]pyridine) with a nitrogen heterocycle in the presence of a copper(I) catalyst and a base.[6] Intramolecular versions of this reaction are also powerful tools for constructing more complex, fused polycyclic systems.
Part 2: From Molecule to Mechanism: Biological Activities and Therapeutic Targets
The true value of the imidazo[1,2-a]pyridine scaffold lies in its ability to modulate the activity of key proteins implicated in human disease. The following sections highlight its most significant therapeutic applications.
The War on Cancer: A Multifaceted Approach
Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents, frequently acting through the inhibition of critical signaling pathways that drive tumor growth and survival.[8][18][19]
Kinases are among the most frequently targeted protein families in oncology, and imidazo[1,2-a]pyridines have proven to be effective inhibitors.
-
The PI3K/Akt/mTOR Pathway: This pathway is hyperactivated in a vast number of human cancers, making it a prime therapeutic target. Several series of imidazo[1,2-a]pyridine derivatives have been developed as potent pan-PI3K or isoform-selective inhibitors.[8][20][21] These compounds typically function by competing with ATP in the kinase domain, thereby blocking downstream signaling, which leads to cell cycle arrest and apoptosis.[8][22] One study identified a derivative with a 1,1,1-trifluoroisopropoxy group that demonstrated excellent potency and in vivo efficacy in an ovarian cancer xenograft model.[20]
-
Receptor Tyrosine Kinases (RTKs): Other key oncogenic kinases are also susceptible. Novel derivatives have been discovered that potently inhibit c-Met and the insulin-like growth factor-1 receptor (IGF-1R), two RTKs whose dysregulation is linked to tumor metastasis and resistance to therapy.[23][24] For c-Met, structure-activity relationship (SAR) studies led to the identification of a potent inhibitor with an IC₅₀ of 3.9 nM.[24]
Diagram 2: Inhibition of the PI3K/Akt/mTOR Pathway
Caption: Site of action for imidazo[1,2-a]pyridine kinase inhibitors.
Combating Infectious Disease
Beyond cancer, this versatile scaffold shows significant promise in treating infectious diseases, most notably tuberculosis.
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new therapeutics. Imidazo[1,2-a]pyridine-3-carboxamides, in particular, have been identified as a highly potent class of anti-TB agents.[4] These compounds have shown impressive activity against replicating and non-replicating Mtb by targeting essential cellular machinery, such as the cytochrome bc1 complex (QcrB) and ATP synthase, which are critical for cellular respiration and energy production.[3][25]
Part 3: Guiding Discovery: Structure-Activity Relationship (SAR) Insights
Lead optimization is a process of iterative design, synthesis, and testing, guided by an understanding of how specific structural changes impact biological activity. SAR studies are therefore critical for transforming a moderately active "hit" into a potent and selective drug candidate.
For imidazo[1,2-a]pyridine-based kinase inhibitors, SAR exploration has yielded several key insights. For example, in the development of Nek2 inhibitors for gastric cancer, it was found that substitutions on the phenyl ring at the C2 position and on the amine at the C3 position were crucial for potency.[26][27]
Table 1: Example SAR Data for Novel c-Met Kinase Inhibitors [24]
| Compound ID | C6-Substituent | C7-Substituent | C8-Substituent | c-Met IC₅₀ (nM) |
| 15a | 1-Methylpyrazole | H | H | 2180 |
| 15b | 1-Methylpyrazole | F | H | >5000 |
| 15c | 1-Methylpyrazole | H | F | 2250 |
| 22e | Quinolone | H | H | 3.9 |
This table illustrates that a significant leap in potency was achieved by replacing the 1-methylpyrazole at the C6 position with a quinolone moiety, highlighting the profound impact of this specific structural modification on target engagement.
Part 4: In the Laboratory: Validated Experimental Protocols
Theoretical knowledge must be grounded in robust and reproducible experimental practice. The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of novel imidazo[1,2-a]pyridine derivatives.
Protocol 1: Synthesis via Groebke-Blackburn-Bienaymé (GBB) Reaction
Objective: To synthesize a 3-amino-imidazo[1,2-a]pyridine derivative in a one-pot, three-component reaction.
Materials:
-
Substituted 2-aminopyridine (1.0 mmol, 1.0 equiv)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Isocyanide (1.0 mmol, 1.0 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)
-
Methanol (MeOH), anhydrous (5 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and anhydrous methanol (5 mL).
-
Stir the mixture at room temperature for 10 minutes to allow for initial dissolution and mixing.
-
Add the isocyanide (1.0 mmol) to the reaction mixture, followed by the scandium(III) triflate catalyst (10 mol%).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired 3-amino-imidazo[1,2-a]pyridine product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[7]
Protocol 2: In Vitro Anticancer Evaluation using the MTT Assay
Objective: To determine the cytotoxic effect (IC₅₀ value) of a novel imidazo[1,2-a]pyridine derivative on a cancer cell line.
Materials:
-
Cancer cell line (e.g., A375 melanoma, HeLa cervical cancer)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include a vehicle control (DMSO only) and a no-cell control (medium only). Incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Diagram 3: Workflow for the MTT Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT cell viability assay.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability, coupled with its ability to potently and selectively modulate a wide range of biological targets, ensures its continued relevance. Future research is poised to explore new frontiers. The development of targeted covalent inhibitors, where an electrophilic "warhead" is appended to the scaffold to form a permanent bond with a target protein, represents an exciting avenue for achieving enhanced potency and duration of action.[10] Furthermore, the application of this scaffold in designing novel chemical modalities like Proteolysis Targeting Chimeras (PROTACs) could unlock entirely new therapeutic paradigms. As synthetic methods become more sophisticated and our understanding of disease biology deepens, the story of the imidazo[1,2-a]pyridine is far from over; its next chapter in medicinal chemistry is waiting to be written.
References
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (No Date). Google.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (No Date). Google.
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. (No Date). Google.
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022-01-20). Google.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - ResearchGate. (No Date). Google.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (2021-12-14). Google.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed. (No Date). Google.
- Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed - NIH. (No Date). Google.
- Full article: Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety - Taylor & Francis Online. (No Date). Google.
- Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - NIH. (2020-02-25). Google.
- Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed. (No Date). Google.
- Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (No Date). Google.
- One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction for the Formation of C–N, C–O, and C–S Bonds | Organic Letters - ACS Publications. (No Date). Google.
- Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC - NIH. (No Date). Google.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. (2022-09-17). Google.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (No Date). Google.
- Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. (No Date). Google.
- A Technical Guide to the Synthesis of Novel Imidazo[1,2-a]pyridine Scaffolds - Benchchem. (No Date). Google.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023-03-03). Google.
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (2026-01-08). Google.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (No Date). Google.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC - NIH. (No Date). Google.
- Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material - SciELO. (No Date). Google.
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2024-06-03). Google.
- Ligand-Free, Copper-Catalyzed Ullmann-Type C–N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. (No Date). Google.
- Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC - PubMed Central. (No Date). Google.
- Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives | Asian Journal of Chemistry. (2025-05-27). Google.
- Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed. (2016-02-01). Google.
- Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed. (2020-12-01). Google.
- Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed. (2012-03-01). Google.
- Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (No Date). Google.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC - NIH. (2025-02-22). Google.
- Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - University of Arizona. (No Date). Google.
- Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material - ResearchGate. (2019-05-14). Google.
- Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomerization approach | Semantic Scholar. (No Date). Google.
-
Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[28][29]imidazo[1,2-a]pyrrolo[3,4-c]pyridines - ResearchGate. (No Date). Google. Retrieved from
- Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines | Request PDF - ResearchGate. (2025-08-07). Google.
- Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material - SciELO. (No Date). Google.
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-conferences.org [bio-conferences.org]
- 15. Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomerization approach | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. experts.arizona.edu [experts.arizona.edu]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Structure-activity relationship of imidazo[1,2-a]pyridine analogs
An In-Depth Technical Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine Analogs
Authored by: A Senior Application Scientist
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure."[1][2] This nitrogen-fused heterocyclic system is featured in several marketed drugs, including Zolpidem (insomnia), Alpidem (anxiolytic), and Olprinone (acute heart failure), underscoring its therapeutic relevance.[2][3][4] The scaffold's rigid, planar structure and its capacity for diverse functionalization have enabled the development of compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7]
This guide provides a detailed exploration of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine analogs. By dissecting the causal relationships between specific structural modifications and resulting biological outcomes, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to rationally design the next generation of potent and selective therapeutic agents based on this versatile core.
The Imidazo[1,2-a]pyridine Core: Synthesis and Functionalization
The therapeutic versatility of the imidazo[1,2-a]pyridine scaffold stems from its synthetic accessibility, which allows for systematic modification at various positions. Understanding these synthetic pathways is fundamental to designing novel analogs for SAR studies.
The most classical and widely used method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3][8] However, numerous modern methodologies have been developed to improve efficiency, yield, and substrate scope. These include multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction, which allows for the rapid assembly of 3-aminoimidazo[1,2-a]pyridines, and various catalytic systems employing copper or iodine.[8][9][10][11][12]
Structure-Activity Relationship (SAR) in Anticancer Drug Discovery
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various components of oncogenic signaling pathways. [13]
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, making it a prime target for drug development. [14][15]A notable series of imidazo[1,2-a]pyridine derivatives has been developed as potent and selective PI3Kα inhibitors.
Initial screening identified 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine as a novel PI3Kα inhibitor with an IC50 of 0.67μM. [16]This discovery served as a critical starting point for extensive SAR studies, which revealed several key insights:
-
Position 2: A small alkyl group, such as methyl, is generally preferred for potent activity.
-
Position 3: This position is crucial for interaction with the kinase hinge region. The pyrazole moiety proved to be an effective scaffold.
-
Pyridine Ring Substitutions: Optimization of substituents on the imidazo[1,2-a]pyridine core led to a remarkable >300-fold increase in potency. Further modification of these derivatives resulted in compounds with high selectivity for the p110α isoform over other PI3K isoforms. [16]One such compound demonstrated tumor growth suppression in a mouse xenograft model, validating the therapeutic potential of this chemical class. [16]
Compound Ref. R2 R3 R6 R8 PI3Kα IC50 (μM) 2a -CH3 1-(4-F-PhSO2)-pyrazol-3-yl -H -H 0.67 2g -CH3 1-(4-F-PhSO2)-pyrazol-3-yl -OCH3 -H 0.0018 | 12 | -CH3 | 1-(thiazol-2-yl)-pyrazol-3-yl | -OCH3 | -H | 0.0028 |
Data synthesized from Hayakawa et al. (2007). [16]
c-Met Kinase Inhibition
Imidazo_Scaffold [label=< Imidazo[1,2-a]pyridine Core PositionSAR for Anticancer Activity C2Small alkyl group (e.g., -CH3) favored for PI3K inhibition.<[16]/TD> C3Crucial for kinase interaction. Bulky heterocyclic groups (e.g., pyrazole, thiazole) are effective.<[16]/TD> C6Introduction of quinazoline moiety enhances PI3Kα inhibition.<[14]/TD> C7Substituents can modulate activity against various cancer cell lines.<[1]/TD> C8Electron-withdrawing groups (e.g., -F) enhance c-Met inhibition via interaction with Tyr-1230.<[17]/TD>
>]; }Caption: Key SAR points for Anticancer Activity.
Structure-Activity Relationship (SAR) in Antimicrobial Drug Discovery
The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for this search, particularly in the development of antituberculosis and antibacterial drugs. [2][18]
Antituberculosis (Anti-TB) Activity
A significant breakthrough in TB drug discovery was the identification of a series of imidazo[1,2-a]pyridine amides (IPAs) that target the QcrB subunit of the cytochrome bc1 complex, a critical component of the electron transport chain in Mycobacterium tuberculosis (Mtb). [18][19] The clinical candidate Q203 (Telacebec) emerged from this class. [19]The SAR for this series is well-defined:
-
C2 Position: A hydrogen or small substituent is tolerated.
-
C3 Position: A carboxamide linker is essential for potent activity. The nature of the amine portion of the amide is a key determinant of potency and pharmacokinetic properties.
-
Pyridine Ring (C6/C7): Substitutions on the pyridine ring are critical. For Q203, a trifluoromethoxy group at C7 and a hydrogen at C6 were found to be optimal for activity against both drug-sensitive and multidrug-resistant Mtb strains. [18][19]* Side Chain: Modifications to the N-(2-phenoxyethyl) side chain have been explored, with halogens like bromine at the 4-position of the phenoxy ring demonstrating excellent in vitro activity. [19]
Compound Class Key Feature Biological Target Potency IPAs (e.g., Q203) C3-Carboxamide Mtb QcrB MIC90: 0.07–0.14 μM [18] | Phenoxyethyl Amides | 4-Br on phenoxy ring | Mtb QcrB | MIC90: 0.069–0.174 μM [19]|
Data synthesized from multiple sources. [18][19]
General Antibacterial Activity
Imidazo_Scaffold [label=< Imidazo[1,2-a]pyridine Core PositionSAR for Antimicrobial Activity C2Phenyl groups influence broad-spectrum antibacterial activity.<[1]/TD> C3Carboxamide moiety is essential for anti-TB activity (targeting QcrB).<[18][19]/TD> C7Substituents on the phenyl ring at C2 and on C7 influence potency. [1]A trifluoromethoxy group (-OCF3) is optimal for anti-TB lead Q203.<[19]/TD> Side ChainThe N-linked side chain on the C3-amide is a key modulator of anti-TB potency and PK properties.<[18]/TD>
>]; }Caption: Key SAR points for Antimicrobial Activity.
Experimental Protocols: Self-Validating Methodologies
To ensure scientific integrity, the protocols described below are standard, validated methods for the synthesis and evaluation of imidazo[1,2-a]pyridine analogs.
Protocol 1: General Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines
This protocol is adapted from a classical and robust method for synthesizing the core scaffold. [3]
-
Reagent Preparation: In a round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) in ethanol (15 mL).
-
Addition: Add the desired substituted phenacyl bromide (1.0 mmol) to the solution.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 2-aryl-imidazo[1,2-a]pyridine derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol describes a standard colorimetric assay to assess the antiproliferative effects of test compounds on cancer cell lines. [20]
-
Cell Seeding: Seed human cancer cells (e.g., HepG2, A549, MCF-7) into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized imidazo[1,2-a]pyridine derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for an additional 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The extensive SAR data accumulated across various biological targets—from cancer kinases like PI3K and c-Met to essential bacterial enzymes like QcrB—provides a robust framework for rational drug design.
Future research should focus on leveraging this knowledge to enhance drug-like properties, such as improving metabolic stability, oral bioavailability, and selectivity to minimize off-target effects. The exploration of novel substitution patterns and the application of this scaffold to new biological targets will undoubtedly cement the legacy of imidazo[1,2-a]pyridines as a truly privileged and enduring core in medicinal chemistry.
References
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]
-
Kumar, A., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry, 14(4), 585-610. Available from: [Link]
-
Al-Mokyna, F. H., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available from: [Link]
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. Available from: [Link]
-
Wang, W., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1015-1020. Available from: [Link]
-
Kumar, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 585-610. Available from: [Link]
-
The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Reddy, B. V. S., et al. (2018). Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. Cogent Chemistry, 4(1), 1455584. Available from: [Link]
-
Rojas-León, A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(21), 7380. Available from: [Link]
-
Li, C., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3244. Available from: [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience, 10(2), 2137-2143. Available from: [Link]
-
Wang, Y., et al. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Chemical Biology & Drug Design, 86(4), 849-856. Available from: [Link]
-
Zhang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. Available from: [Link]
-
Structure–activity relationships (SARs) of novel imidazo[1,2‐a]pyridine analogs. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). (2024). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Yurttaş, L., et al. (2018). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Medicinal Chemistry Research, 27(4), 1193-1205. Available from: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 93, 01011. Available from: [Link]
-
Narayan, A., et al. (2024). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. International Journal of Molecular Sciences, 25(1), 584. Available from: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Pharmaceuticals, 16(11), 1588. Available from: [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2023). Organic & Biomolecular Chemistry, 21(34), 6901-6905. Available from: [Link]
-
Imidazo[1,2-a]Pyridine Scaffold as Prospective Therapeutic Agents. (2019). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. Available from: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(51), 35221-35235. Available from: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets, 24(8). Available from: [Link]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide on 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of the heterocyclic compound 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde. This molecule, belonging to the privileged imidazo[1,2-a]pyridine scaffold, serves as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive aldehyde group and a strategically positioned bromine atom, opens avenues for diverse chemical transformations and the synthesis of novel functional molecules.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused heterocyclic system recognized as a "privileged structure" in drug discovery. This designation stems from its recurring presence in a multitude of biologically active compounds and marketed drugs. Molecules incorporating this scaffold have demonstrated a wide array of pharmacological activities, including anxiolytic, hypnotic, anti-ulcer, and anticancer properties. The scaffold's rigid, planar structure and its ability to engage in various non-covalent interactions make it an ideal framework for designing targeted therapies. The continuous exploration of novel synthetic routes and functionalization of the imidazo[1,2-a]pyridine ring system underscores its significance in the pursuit of new therapeutic agents.
Physicochemical Properties of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Precise physicochemical data for 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde is not extensively documented in publicly available literature. However, based on the analysis of its structural analogues and general principles of organic chemistry, we can infer a profile that guides its handling, reactivity, and formulation.
Table 1: Physicochemical Properties
| Property | Value | Source/Notes |
| CAS Number | 175878-06-5 | [1] |
| Molecular Formula | C₉H₇BrN₂O | [1] |
| Molecular Weight | 239.07 g/mol | Calculated from formula |
| Appearance | Likely a solid | Inferred from related compounds |
| Melting Point | Not available | Data for the isomer 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 59938-40-8) is 123-125 °C, suggesting a similar range. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and dimethylformamide. Limited solubility in non-polar solvents and water is anticipated. | General chemical principles |
| pKa | The pyridine nitrogen is expected to be weakly basic. | General chemical principles |
Spectral Characterization
¹H NMR Spectroscopy
A proton NMR spectrum is available for this compound, providing key insights into its structure.[2]
Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts:
-
Aldehyde Proton (-CHO): A singlet expected around δ 9.8-10.2 ppm.
-
Aromatic Protons (Pyridine Ring): Three protons on the pyridine ring, likely appearing as doublets or triplets in the aromatic region (δ 7.0-8.5 ppm). The methyl group at the 8-position will influence the chemical shift of the adjacent proton.
-
Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons, expected around δ 2.4-2.7 ppm.
¹³C NMR Spectroscopy
While an experimental spectrum is not available, the expected chemical shifts can be predicted based on known data for similar imidazo[1,2-a]pyridine structures.
Predicted ¹³C NMR Chemical Shifts:
-
Carbonyl Carbon (-CHO): δ 180-185 ppm
-
Imidazo[1,2-a]pyridine Ring Carbons: A series of signals between δ 110-150 ppm. The carbon bearing the bromine (C3) would be expected at a lower field.
-
Methyl Carbon (-CH₃): δ 15-20 ppm
Mass Spectrometry
Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern, aiding in structural elucidation.
-
Expected Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity at m/z 238 and 240, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Infrared (IR) Spectroscopy
IR spectroscopy would reveal the presence of key functional groups.
-
Expected Characteristic Absorptions:
-
C=O stretch (aldehyde): A strong absorption around 1680-1700 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C=N and C=C stretches (aromatic rings): Multiple bands in the 1450-1620 cm⁻¹ region.
-
C-Br stretch: Typically in the fingerprint region below 800 cm⁻¹.
-
Synthesis and Reaction Pathways
The synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde can be approached through established methods for the construction and functionalization of the imidazo[1,2-a]pyridine scaffold.
General Synthetic Strategy: Cyclization and Formylation
A common and effective route involves a two-step process: first, the construction of the 3-bromo-8-methylimidazo[1,2-a]pyridine core, followed by the introduction of the formyl group at the 2-position.
Figure 1: A general two-step synthetic pathway.
Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core
The core is typically synthesized via the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. For the target molecule, 2-amino-3-methylpyridine would be the starting pyridine derivative.
Step 2: Vilsmeier-Haack Formylation
The introduction of the aldehyde group at the C2 position can be achieved through a Vilsmeier-Haack reaction.[1][3][4] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF). The imidazo[1,2-a]pyridine ring is sufficiently electron-rich to undergo electrophilic substitution with the Vilsmeier reagent.
Experimental Protocol: Vilsmeier-Haack Formylation (Illustrative)
The following is a generalized protocol based on known Vilsmeier-Haack procedures for related heterocyclic systems. Optimization for the specific substrate, 3-bromo-8-methylimidazo[1,2-a]pyridine, would be necessary.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for a specified time (e.g., 30 minutes) to ensure the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 3-bromo-8-methylimidazo[1,2-a]pyridine in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature or heat to a specific temperature (e.g., 60-80 °C) and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the mixture is neutral or slightly basic.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the Vilsmeier reagent with atmospheric moisture.
-
Controlled Temperature: The formation of the Vilsmeier reagent is exothermic and controlling the temperature prevents side reactions and ensures its stability.
-
Aqueous Work-up with Base: The hydrolysis of the intermediate iminium salt to the final aldehyde product is facilitated by the addition of water, and the base neutralizes the acidic byproducts.
Reactivity and Potential Applications
The chemical reactivity of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde is dictated by the interplay of its functional groups.
Figure 2: Key reaction sites and potential transformations.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a variety of chemical transformations:
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid, providing a route to amides and esters.
-
Reduction: Can be reduced to the primary alcohol, which can be further functionalized.
-
Nucleophilic Addition: Undergoes reactions with various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.
-
Condensation Reactions: Can participate in Knoevenagel, Wittig, and similar condensation reactions to form new carbon-carbon bonds.
Reactions of the Bromo Group
The bromine atom at the 3-position is well-suited for a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents:
-
Suzuki Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds.
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.
Potential Applications in Drug Discovery and Materials Science
The dual functionality of this molecule makes it a valuable intermediate for the synthesis of compound libraries for high-throughput screening. The imidazo[1,2-a]pyridine core, coupled with the diverse substituents that can be introduced at the 2- and 3-positions, allows for the fine-tuning of steric and electronic properties to optimize biological activity or material characteristics. For instance, derivatives could be explored as kinase inhibitors, anti-infective agents, or as fluorescent probes and organic light-emitting diode (OLED) materials.
Conclusion
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a promising heterocyclic building block with significant potential in synthetic chemistry. While comprehensive experimental data for this specific molecule remains to be fully documented in the public domain, its structural features and the well-established chemistry of the imidazo[1,2-a]pyridine scaffold provide a solid foundation for its use in the development of novel compounds with diverse applications. Further research to fully characterize this compound and explore its reactivity will undoubtedly contribute to advancements in medicinal chemistry and materials science.
References
-
Ru(II)-Catalyzed Synthesis of Fused Imidazo[1,2-a]pyridine-chromenones and Methylene-Tethered Bis-imidazo[1,2-a]pyridines and Regioselective O-Acetoxylation of Imidazo[1,2-a]pyridines. (2023). Organic Letters. [Link]
-
3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde. (n.d.). King-Pharm. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]
Sources
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in Imidazo[1,2-a]pyridines
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties and synthetic accessibility make it an attractive core for drug discovery. The introduction of a formyl (aldehyde) group, particularly at the C3 position, transforms this scaffold into a highly versatile synthetic intermediate. This guide provides an in-depth exploration of the synthesis, electronic nature, and characteristic chemical transformations of the aldehyde group on the imidazo[1,2-a]pyridine ring. We will delve into the causality behind experimental choices for key reactions—including nucleophilic additions, oxidations, reductions, and multicomponent reactions—supported by field-proven protocols and mechanistic insights relevant to researchers, scientists, and drug development professionals.
The Imidazo[1,2-a]pyridine Aldehyde: A Versatile Synthetic Hub
The power of the imidazo[1,2-a]pyridine core lies in its bicyclic, nitrogen-rich structure, which is readily amenable to functionalization.[3][4] While direct C-H functionalization is an active area of research, installing a reactive handle like an aldehyde group provides a reliable gateway for diversification. The C3 position is the most common site for electrophilic substitution, making imidazo[1,2-a]pyridine-3-carbaldehyde a key building block.[5][6] Understanding the reactivity of this aldehyde is paramount for its effective use in synthesizing compound libraries for lead discovery and optimization.
Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehyde
The most prevalent and reliable method for introducing an aldehyde group at the C3 position is the Vilsmeier-Haack reaction .[7][8] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). The imidazo[1,2-a]pyridine ring is sufficiently electron-rich to undergo electrophilic substitution by the relatively weak Vilsmeier reagent.[9]
-
Rationale: This protocol is chosen for its high efficiency and regioselectivity for the C3 position of the imidazo[1,2-a]pyridine core. The reaction proceeds by generating a chloroiminium ion (Vilsmeier reagent) which acts as the electrophile.
-
Step 1: Vilsmeier Reagent Formation
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF (5.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (2.0 eq) dropwise while stirring vigorously, ensuring the internal temperature does not exceed 5 °C.
-
Once the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
-
Step 2: Formylation
-
Dissolve the starting imidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of anhydrous solvent (e.g., DCM or DMF).
-
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After addition, allow the mixture to warm to room temperature, then heat to 60-70 °C for 3-5 hours, monitoring progress by TLC.
-
-
Step 3: Work-up and Isolation
-
Upon completion, cool the reaction mixture in an ice bath.
-
Carefully pour the mixture onto crushed ice with stirring.
-
Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired imidazo[1,2-a]pyridine-3-carbaldehyde.
-
Electronic Profile and Reactivity Considerations
The reactivity of the aldehyde group is fundamentally dictated by the electrophilicity of its carbonyl carbon. In the context of the imidazo[1,2-a]pyridine scaffold, the fused imidazole ring acts as an electron-donating group, pushing electron density into the pyridine ring and, consequently, to the C3-aldehyde substituent. This resonance donation effect, illustrated below, reduces the partial positive charge on the carbonyl carbon, making it less electrophilic than a typical aromatic aldehyde like benzaldehyde.
Caption: Electron donation from the ring reduces carbonyl electrophilicity.
This reduced electrophilicity has direct practical implications:
-
Reactions may require slightly harsher conditions (e.g., heating) or the use of catalysts (e.g., Lewis acids) to activate the carbonyl group.
-
The imidazo[1,2-a]pyridine ring itself, particularly the C3 position, is nucleophilic and can participate in reactions where it attacks an external electrophile, a characteristic exploited in certain multicomponent reactions.[10][11]
Key Chemical Transformations
The aldehyde group serves as a launchpad for a multitude of chemical transformations, enabling access to diverse functional groups and molecular architectures.
Nucleophilic Addition & Condensation Reactions
The quintessential reaction of aldehydes is their reaction with nucleophiles. For imidazo[1,2-a]pyridine-3-carbaldehyde, this is a powerful C-C bond-forming strategy.
This base-catalyzed reaction between an aldehyde and a ketone with α-hydrogens is a robust method for synthesizing α,β-unsaturated ketones (chalcones), which are themselves important pharmacophores.[12][13]
-
Rationale: This protocol is a classic, high-yielding method for C-C bond formation. The base (NaOH or KOH) deprotonates the α-carbon of the ketone, creating a nucleophilic enolate which then attacks the aldehyde. The resulting aldol adduct readily dehydrates to form the stable, conjugated enone product.
-
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) and a suitable ketone (e.g., acetophenone) (1.1 eq) in ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
-
Step 2: Base Addition
-
Prepare a 10-20% aqueous solution of NaOH or KOH.
-
Add the base solution dropwise to the stirred alcoholic solution of the reactants. A precipitate often forms upon addition.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
-
Step 3: Isolation and Purification
-
Pour the reaction mixture into cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure α,β-unsaturated ketone.
-
| Reaction Type | Nucleophile/Reagent | Product Functional Group | Typical Yield |
| Wittig Reaction | Phosphonium ylide | Alkene | Good to Excellent |
| Grignard Reaction | RMgX | Secondary Alcohol | Good |
| Reductive Amination | Amine, NaBH(OAc)₃ | Amine | Good to Excellent |
| Knoevenagel Condensation | Active methylene compound | Substituted Alkene | Excellent |
Oxidation to Carboxylic Acid
Converting the aldehyde to a carboxylic acid is a fundamental transformation, providing an entry point to amides, esters, and other acid derivatives. The Pinnick oxidation is a superior method for this, especially for sensitive heterocyclic substrates.[14][15]
-
Rationale: The Pinnick oxidation is exceptionally mild and tolerant of a wide range of functional groups that might be sensitive to stronger oxidants (e.g., KMnO₄ or CrO₃).[16] It uses sodium chlorite (NaClO₂) as the oxidant, which is converted to the active species, chlorous acid (HClO₂). A scavenger (like 2-methyl-2-butene) is crucial to quench the reactive byproduct, hypochlorous acid (HOCl), preventing side reactions.[14][17][18]
-
Step 1: Reaction Setup
-
Dissolve the imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water.
-
Add a phosphate buffer (e.g., NaH₂PO₄, 5-10 eq) to maintain a mild acidic pH.
-
Add an excess of a scavenger, typically 2-methyl-2-butene (10-20 eq).
-
-
Step 2: Oxidation
-
Prepare a fresh aqueous solution of sodium chlorite (NaClO₂, ~3-5 eq).
-
Add the NaClO₂ solution dropwise to the reaction mixture at room temperature.
-
Stir for 4-16 hours until TLC analysis shows complete consumption of the starting aldehyde.
-
-
Step 3: Work-up and Isolation
-
Quench any remaining oxidant by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH ~3-4 with dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can be purified by recrystallization or chromatography.
-
Reduction to Primary Alcohol
The reduction of the aldehyde to a primary alcohol is a straightforward and high-yielding reaction, typically accomplished with hydride reagents.
-
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes and ketones to alcohols without affecting more robust functional groups like esters or amides.[19][20] Its ease of handling and use in protic solvents like methanol or ethanol makes it a preferred choice over the more reactive and hazardous lithium aluminum hydride (LiAlH₄).[21][22]
-
Step 1: Reaction Setup
-
Dissolve the imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Step 2: Reduction
-
Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise to the stirred solution. Be cautious of initial hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC.
-
-
Step 3: Work-up and Isolation
-
Carefully add water or dilute HCl to quench the excess NaBH₄.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate to yield the primary alcohol, which is often pure enough for subsequent steps or can be purified by chromatography.
-
Multicomponent Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. The aldehyde group is a key player in many MCRs. A prime example involving the imidazo[1,2-a]pyridine core is the aza-Friedel-Crafts reaction .[10][23]
In this powerful transformation, the imidazo[1,2-a]pyridine scaffold acts as a nucleophile, attacking an electrophilic iminium ion generated in situ from a different aldehyde and an amine. This reaction highlights the nucleophilic character of the C3 position and provides a rapid route to complex, C3-alkylated derivatives.[24][25]
Caption: Workflow for the three-component aza-Friedel-Crafts reaction.
-
Rationale: This protocol leverages a Lewis acid catalyst (Yttrium triflate) to facilitate the formation of an iminium ion from an aldehyde and an amine. This highly electrophilic intermediate is then intercepted by the nucleophilic C3 position of the imidazo[1,2-a]pyridine ring, leading to a complex C-C and C-N bond-forming cascade in a single operation.
-
Step 1: Reaction Setup
-
To an oven-dried reaction vial, add the imidazo[1,2-a]pyridine (1.0 eq), the aldehyde (1.5 eq), the amine (e.g., morpholine) (2.0 eq), and Y(OTf)₃ (20 mol%).
-
Add the solvent (e.g., toluene, 1.0 mL per 0.2 mmol of imidazo[1,2-a]pyridine).
-
-
Step 2: Reaction
-
Seal the vial and stir the mixture at 110 °C for 12 hours.
-
-
Step 3: Work-up and Isolation
-
After cooling to room temperature, quench the reaction with water.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to afford the C3-alkylated product.
-
Applications in Drug Discovery
The transformations described above are not merely academic exercises; they are critical tools in the synthesis of biologically active molecules. The imidazo[1,2-a]pyridine core is found in drugs for insomnia (Zolpidem), anxiety (Alpidem), and peptic ulcers (Zolimidine).[10][26] The functionalization enabled by the C3-aldehyde allows for the exploration of vast chemical space to identify new therapeutic agents.
-
Antitubercular Agents: Imidazo[1,2-a]pyridine-3-carboxamides, derived from the corresponding carboxylic acids (via aldehyde oxidation), have shown potent activity against Mycobacterium tuberculosis.[27]
-
Anticancer & Antifungal Agents: Chalcone-like structures synthesized via Claisen-Schmidt condensation of imidazo[1,2-a]pyridine-3-carbaldehydes have been investigated for their cytotoxic and antifungal properties.
-
Kinase Inhibitors: The amine and alcohol derivatives from reductive amination and reduction, respectively, serve as key connection points for building more complex molecules designed to inhibit specific biological targets like protein kinases.[1][2]
Conclusion
The aldehyde group on the imidazo[1,2-a]pyridine scaffold is a synthetically powerful and versatile functional group. Its reactivity is subtly modulated by the electron-donating nature of the heterocyclic core, a feature that must be considered when designing synthetic routes. Through fundamental transformations such as nucleophilic additions, condensations, oxidations, and reductions, chemists can readily access a diverse array of derivatives. Furthermore, its role as a key component in advanced multicomponent reactions provides an efficient pathway to novel and complex molecular architectures. A thorough understanding of the principles and protocols outlined in this guide empowers researchers in medicinal chemistry to fully exploit the potential of formyl-imidazo[1,2-a]pyridines in the quest for new therapeutic agents.
References
-
Gao, J., Liu, Z., Guo, X., Wu, L., Chen, Z., & Yang, K. (2023). 1,1,1,3,3,3-Hexafluoro-2-propanol-promoted Friedel-Crafts reaction: Metal-free synthesis of C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines at room temperature. Molecules, 28. Available from: [Link]
-
C3-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (2022). Mini-Reviews in Organic Chemistry. Available from: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). Molecules. Available from: [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). New Journal of Chemistry. Available from: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ACS Omega. Available from: [Link]
-
(2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. ResearchGate. Available from: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel-Crafts Reaction Catalyzed by Y(OTf)3. (2024). Molecules. Available from: [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (2022). ResearchGate. Available from: [Link]
-
Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. (2023). PSIBERG. Available from: [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2021). Organic & Biomolecular Chemistry. Available from: [Link]
-
Pinnick oxidation. (n.d.). Wikipedia. Available from: [Link]
-
The Friedel–Crafts alkylation of 2‐arylimidazo[1,2‐a]pyridines 7 and β‐nitrostyrenes 8. (n.d.). ResearchGate. Available from: [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Available from: [Link]
-
Pinnick Oxidation: Mechanism & Examples. (n.d.). NROChemistry. Available from: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Medicinal Chemistry. Available from: [Link]
-
Plausible mechanism of formylation of imidazo-pyridine ring. (n.d.). ResearchGate. Available from: [Link]
-
What is the most mild method for the oxidation of aldehyde to carboxylic acid? (2014). ResearchGate. Available from: [Link]
-
Claisen-Schmidt Condensation. (n.d.). University of Wisconsin-Madison. Available from: [Link]
-
(2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available from: [Link]
-
Formylation of Furyl-substituted Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine and Imidazo[2,1-b]thiazole. (2008). ResearchGate. Available from: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. (2024). ACS Omega. Available from: [Link]
-
Claisen–Schmidt condensation. (n.d.). Wikipedia. Available from: [Link]
-
Mechanistic investigations on Pinnick oxidation: a density functional theory study. (2020). University of Southampton ePrints. Available from: [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2021). RSC Publishing. Available from: [Link]
-
Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. (2005). Journal of Chemical Technology and Biotechnology. Available from: [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. Available from: [Link]
-
Claisen Schmidt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs. Available from: [Link]
-
Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. (2005). ResearchGate. Available from: [Link]
-
Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. Available from: [Link]
-
Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). Journal of Biomolecular Structure and Dynamics. Available from: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 13. praxilabs.com [praxilabs.com]
- 14. psiberg.com [psiberg.com]
- 15. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. lib3.dss.go.th [lib3.dss.go.th]
- 22. researchgate.net [researchgate.net]
- 23. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 [ouci.dntb.gov.ua]
- 24. researchgate.net [researchgate.net]
- 25. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel-Crafts Reaction Catalyzed by Y(OTf)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
Application Note & Protocol: A Guided Synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, forming the core of numerous commercial drugs.[1][2] This application note provides a comprehensive, field-proven guide to the multi-step synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde, a highly functionalized and valuable building block for drug discovery and materials science. The described synthetic pathway is designed for robustness and scalability, proceeding through the formation of an imidazo[1,2-a]pyridine core, followed by regioselective bromination and subsequent Vilsmeier-Haack formylation. This document explains the causality behind critical experimental choices, offers detailed step-by-step protocols, and includes guidance on characterization to ensure the synthesis of the target compound with high purity.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
Imidazo[1,2-a]pyridines are fused bicyclic heteroaromatics that have garnered significant attention from the medicinal and chemistry communities. Their unique electronic and structural properties make them versatile scaffolds for interacting with a wide array of biological targets, leading to applications as anxiolytic, sedative-hypnotic, anticancer, and anti-inflammatory agents.[3] The target molecule, 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde, is strategically functionalized with three distinct reactive handles: a bromine atom, a methyl group, and a carbaldehyde. This trifecta of functionalities allows for diverse downstream modifications, making it an ideal intermediate for generating libraries of complex molecules through cross-coupling, condensation, and oxidation/reduction reactions.
Overall Synthetic Strategy
The synthesis is designed as a three-stage process, beginning with commercially available starting materials. Each stage is optimized to ensure high yield and purity of the intermediate, culminating in the desired product.
Caption: Overall Synthetic Workflow.
Experimental Protocols
Part 1: Synthesis of 8-Methylimidazo[1,2-a]pyridine
Principle & Rationale: This foundational step involves the acid-catalyzed condensation reaction between 2-amino-3-methylpyridine and an α-halocarbonyl, in this case, chloroacetaldehyde. The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. Sodium bicarbonate is used to neutralize the HBr salt formed during the reaction, facilitating the final aromatization step.
Materials & Reagents:
| Reagent/Material | CAS No. | Molecular Weight | Quantity | Notes |
| 2-Amino-3-methylpyridine | 1603-40-3 | 108.14 g/mol | 10.81 g (100 mmol) | Commercially available.[4][5] |
| Chloroacetaldehyde (50% in H₂O) | 107-20-0 | 78.50 g/mol | 17.27 g (110 mmol) | Handle in a fume hood. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | 25.2 g (300 mmol) | |
| Ethanol (EtOH) | 64-17-5 | 46.07 g/mol | 200 mL | Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 300 mL | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed | For drying |
Step-by-Step Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-3-methylpyridine (10.81 g, 100 mmol) and ethanol (200 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Slowly add the chloroacetaldehyde solution (17.27 g, 110 mmol) to the flask. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. The solution will be dark and may contain a precipitate.
-
Slowly add sodium bicarbonate (25.2 g, 300 mmol) in portions to neutralize the solution. Effervescence will occur.
-
Continue stirring at room temperature for an additional 1 hour after the addition of bicarbonate is complete.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 150 mL of water and 150 mL of dichloromethane (DCM). Transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford 8-methylimidazo[1,2-a]pyridine as a pale yellow solid.
Part 2: Synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine
Principle & Rationale: The imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic site, leading to highly regioselective bromination.[3][6] N-Bromosuccinimide (NBS) is chosen as a mild and effective brominating agent that provides a source of electrophilic bromine, minimizing over-bromination and side reactions. Acetonitrile is an excellent solvent for this transformation.
Materials & Reagents:
| Reagent/Material | CAS No. | Molecular Weight | Quantity | Notes |
| 8-Methylimidazo[1,2-a]pyridine | 69538-92-3 | 132.16 g/mol | 6.61 g (50 mmol) | From Part 1 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | 9.34 g (52.5 mmol) | Recrystallize if necessary. |
| Acetonitrile (ACN) | 75-05-8 | 41.05 g/mol | 150 mL | Anhydrous |
| Saturated Sodium Thiosulfate | 7772-98-7 | 158.11 g/mol | 100 mL | For quenching |
Step-by-Step Protocol:
-
Dissolve 8-methylimidazo[1,2-a]pyridine (6.61 g, 50 mmol) in anhydrous acetonitrile (150 mL) in a 250 mL round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (9.34 g, 52.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding 100 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with water (1 x 100 mL) and brine (1 x 100 mL), then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to obtain the crude product.
-
Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 3-Bromo-8-methylimidazo[1,2-a]pyridine as a white to off-white solid.
Part 3: Synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Principle & Rationale: The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich heterocycles.[7][8] The reaction first involves the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[9] This electrophile then attacks the C2 position of the 3-bromo-8-methylimidazo[1,2-a]pyridine. The C2 position is now the most activated site for electrophilic attack after the C3 position has been blocked by bromine. Subsequent hydrolysis of the resulting iminium intermediate furnishes the final carbaldehyde product.
Caption: Vilsmeier-Haack Reaction Mechanism.
Materials & Reagents:
| Reagent/Material | CAS No. | Molecular Weight | Quantity | Notes |
| 3-Bromo-8-methylimidazo[1,2-a]pyridine | 175878-05-4 | 211.06 g/mol | 4.22 g (20 mmol) | From Part 2 |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | 5.5 mL (60 mmol) | Highly corrosive and moisture-sensitive. Handle with extreme care in a fume hood. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 20 mL | Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 20 mL | Anhydrous |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 g/mol | As needed | For neutralization |
| Ice | N/A | N/A | As needed | For workup |
Step-by-Step Protocol:
-
Safety First: This reaction must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). POCl₃ reacts violently with water.
-
In a 100 mL three-necked flask fitted with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (20 mL).
-
Cool the flask to 0 °C using an ice-salt bath.
-
Add phosphorus oxychloride (5.5 mL, 60 mmol) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Dissolve 3-Bromo-8-methylimidazo[1,2-a]pyridine (4.22 g, 20 mmol) in anhydrous DCM (20 mL) and add this solution dropwise to the cold Vilsmeier reagent.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40 °C (reflux of DCM) for 6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture back to 0 °C.
-
Prepare a separate beaker with 200 g of crushed ice. CAUTIOUSLY AND SLOWLY , pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic quenching process.
-
Once the quench is complete, carefully neutralize the acidic solution by the slow, portion-wise addition of saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate should form.
-
Stir the mixture for 30 minutes, then filter the solid product using a Büchner funnel.
-
Wash the solid with cold water (3 x 30 mL).
-
Dry the solid in a vacuum oven at 50 °C overnight to yield 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.
Characterization and Data Analysis
The final product should be characterized to confirm its identity and purity.
| Analysis Technique | Expected Results for 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde |
| ¹H NMR | A singlet for the aldehyde proton (CHO) around δ 9.8-10.2 ppm. Aromatic protons on the pyridine ring will appear in the δ 7.0-8.5 ppm region. A singlet for the methyl (CH₃) protons will be observed around δ 2.5-2.8 ppm. The absence of a signal for the C2-H proton confirms formylation.[10] |
| ¹³C NMR | A signal for the aldehyde carbonyl carbon (C=O) around δ 180-190 ppm. Signals for the aromatic carbons of the fused ring system. A signal for the methyl carbon around δ 15-20 ppm.[11] |
| FT-IR | A strong characteristic absorption band for the aldehyde C=O stretch around 1670-1690 cm⁻¹. C-H stretching of the aldehyde proton may be visible around 2720 and 2820 cm⁻¹. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight (239.05 g/mol ), with the characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units). |
References
-
International Union of Crystallography. (n.d.). Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Retrieved from [Link]
-
Alpha Chemika. (n.d.). 2-AMINO-3-METHYLPYRIDINE For Synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 2-amino-3-methylpyridine. Retrieved from [Link]
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
ResearchGate. (2019). Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- Google Patents. (n.d.). WO2019072944A1 - Method for preparing 3-[(4s)-8-bromo-1-methyl-6-(pyridin-2-yl). Retrieved from https://patents.google.
-
ResearchGate. (n.d.). C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. Retrieved from [Link]
-
Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. (n.d.). Retrieved from [Link]
-
MDPI. (2020). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-AMINO-3-METHYLPYRIDINE For Synthesis | Lab chemical distributors, Laboratory chemical suppliers, Lab chemical manufacturer, Laboratory chemicals manufacturer, Lab chemicals exporter, Lab chemical supplier, Laboratory Chemicals, Alpha Chemika India. [alphachemika.co]
- 5. CAS-1603-40-3, 2-Amino-3-Methylpyridine for Synthesis Manufacturers, Suppliers & Exporters in India | 007950 [cdhfinechemical.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. 3-BroMo-8-Methyl-iMidazo[1,2-a]pyridine-2-carbaldehyde(175878-06-5) 1H NMR [m.chemicalbook.com]
- 11. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Streamlined One-Pot Synthesis of Substituted Imidazo[1,2-a]pyridines
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals, including well-known drugs like Zolpidem and Alpidem. Its widespread importance has driven the development of efficient synthetic methodologies. This application note provides a detailed guide to a robust and versatile one-pot, three-component synthesis of substituted imidazo[1,2-a]pyridines, grounded in the principles of the Groebke-Blackburn-Bienaymé (GBB) reaction. We will delve into the underlying mechanism, offer a step-by-step experimental protocol, and discuss key parameters for reaction optimization, providing researchers with a reliable and scalable method for accessing this critical chemical scaffold.
Introduction: The Significance of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are bicyclic aromatic heterocycles that represent a cornerstone in medicinal chemistry. Their unique structural and electronic properties allow them to act as versatile pharmacophores, binding to a wide range of biological targets. This has led to their incorporation into a multitude of therapeutic agents with diverse activities, including anxiolytic, sedative, anti-cancer, and anti-inflammatory properties. The development of efficient, atom-economical, and operationally simple synthetic routes is therefore a critical objective for accelerating drug discovery programs. The one-pot, multi-component reaction (MCR) approach described herein offers significant advantages over traditional multi-step syntheses by reducing reaction time, minimizing waste, and simplifying purification procedures.
Reaction Principle and Mechanism
The protocol detailed in this note is a variation of the Groebke-Blackburn-Bienaymé (GBB) reaction. This powerful one-pot, three-component reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide, typically under Lewis or Brønsted acid catalysis, to rapidly construct the imidazo[1,2-a]pyridine core.
The "Why": Mechanistic Insights
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The process unfolds through a well-orchestrated sequence of steps:
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine ( 1 ) and the aldehyde ( 2 ) to form a reactive Schiff base, which is then protonated to generate an electrophilic iminium ion ( A ). This activation step is crucial and is often the rate-determining step.
-
[4+1] Cycloaddition: The nucleophilic isocyanide ( 3 ) attacks the iminium ion in a concerted or stepwise [4+1] cycloaddition. This forms a five-membered nitrilium ion intermediate ( B ).
-
Intramolecular Cyclization (Annulation): The endocyclic pyridine nitrogen atom then acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion. This key intramolecular cyclization step, known as annulation, forges the bicyclic imidazo[1,2-a]pyridine ring system.
-
Rearomatization: The resulting intermediate ( C ) undergoes a rapid tautomerization or proton transfer to eliminate a proton and restore aromaticity, yielding the final, stable substituted imidazo[1,2-a]pyridine product ( 4 ).
The efficiency of this cascade lies in the in-situ generation of reactive intermediates, which are immediately consumed in subsequent steps, avoiding the need for isolation and purification of intermediates.
Reaction Mechanism Diagram
Caption: Fig. 1: Mechanism of the Groebke-Blackburn-Bienaymé Reaction
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of a representative compound, 2-(4-chlorophenyl)-3-(tert-butyl)-imidazo[1,2-a]pyridine, which can be adapted for various substrates.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Amount (mass/vol) |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | - | 1.0 | 94.1 mg |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | - | 1.0 | 140.6 mg |
| tert-Butyl isocyanide | C₅H₉N | 83.13 | 0.75 g/mL | 1.2 | 133 µL |
| Scandium(III) triflate | Sc(CF₃SO₃)₃ | 492.16 | - | 0.1 | 49.2 mg |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 5.0 mL |
Equipment
-
10 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (94.1 mg, 1.0 mmol), 4-chlorobenzaldehyde (140.6 mg, 1.0 mmol), and scandium(III) triflate (49.2 mg, 0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 5 minutes.
-
Solvent Addition: Add 5.0 mL of anhydrous dichloromethane (DCM) via syringe. Stir the mixture at room temperature for 10 minutes to ensure dissolution and mixing.
-
Isocyanide Addition: Slowly add tert-butyl isocyanide (133 µL, 1.2 mmol) to the reaction mixture dropwise via syringe over 1 minute. Caution: Isocyanides are volatile and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow Diagram
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and the Power of Suzuki Coupling
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules, including therapeutic agents with anti-inflammatory, anti-cancer, and anti-viral activities. The ability to functionalize this core structure with precision is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel drug candidates.
Among the various synthetic methodologies for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool.[1][2] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or its ester) and an organic halide or triflate offers high functional group tolerance, mild reaction conditions, and the commercial availability of a diverse range of boronic acids.[3][4] These attributes make it an indispensable technique in the modern synthetic chemist's arsenal, particularly for the construction of complex biaryl and heteroaryl structures.
This document provides a comprehensive guide to the application of the Suzuki coupling reaction for the functionalization of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into troubleshooting and optimization.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][6][7] Understanding this cycle is crucial for rationalizing the choice of reagents and reaction conditions, as well as for troubleshooting suboptimal results. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde, forming a Pd(II) intermediate.[3][6] This is often the rate-determining step of the reaction. The reactivity of the halide is a key factor, with the general trend being I > Br > Cl.[8]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[2][9] The choice of base is critical and can significantly impact the reaction outcome.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]
Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters and Considerations
The success of the Suzuki coupling with 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde hinges on the careful selection of several key parameters:
-
Palladium Catalyst and Ligand: A wide variety of palladium sources can be employed, including Pd(PPh₃)₄, Pd(OAc)₂, and pre-formed palladium-ligand complexes (precatalysts). For heteroaromatic substrates, the choice of phosphine ligand is often crucial.[10] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), can significantly enhance catalytic activity, particularly for challenging couplings.[11][12] N-heterocyclic carbene (NHC) ligands also offer a powerful alternative.
-
Base: The base plays a multifaceted role, primarily in activating the boronic acid for transmetalation.[2] Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases such as triethylamine. The strength and solubility of the base can influence the reaction rate and yield. For substrates with base-sensitive functional groups, milder bases like KF may be advantageous.[9]
-
Solvent: The choice of solvent is critical for ensuring the solubility of all reaction components. A mixture of an organic solvent and water is often employed. Common organic solvents include dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[8] The aqueous phase is necessary to dissolve the inorganic base. Rigorous degassing of the solvent is essential to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Boronic Acid/Ester: A wide range of aryl and heteroaryl boronic acids are commercially available or can be readily synthesized. Boronic esters, such as pinacol esters, can also be used and may offer enhanced stability.[5] It is important to use high-quality boronic acids, as impurities can negatively impact the reaction.
Experimental Protocol: A General Procedure
This protocol provides a starting point for the Suzuki coupling of 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acids.
Materials:
-
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Stirring apparatus and heating source
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 equivalent), the desired boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Microwave irradiation can also be employed to accelerate the reaction.[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Starting Conditions | Notes for Optimization |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) | For challenging couplings, consider Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos) or a PEPPSI-type precatalyst.[5] |
| Base | K₂CO₃ (2.5 equivalents) | Cs₂CO₃ or K₃PO₄ can be more effective for less reactive substrates.[11] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | THF/H₂O or DMF/H₂O are also common. Ensure thorough degassing. |
| Temperature | 90 °C | Temperature can be increased to 110 °C or higher if the reaction is sluggish. Microwave heating can significantly reduce reaction times.[1] |
| Boronic Acid | 1.3 equivalents | An excess of the boronic acid is typically used to drive the reaction to completion. |
Figure 2: A general workflow for the Suzuki coupling experiment.
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. Here are some common problems and potential solutions:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Poor quality boronic acid- Inappropriate base or solvent | - Use a fresh batch of catalyst.- Ensure thorough degassing of all solvents.- Use high-purity boronic acid or consider converting it to a more stable boronate ester.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems. |
| Dehalogenation of Starting Material | - Presence of water or protic impurities- Certain bases or solvents can promote this side reaction. | - Use anhydrous solvents and reagents.- Switch to a non-protic solvent system if possible.- Use a milder base like KF. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Pd(II) species in the reaction mixture | - Rigorously exclude oxygen from the reaction.- Use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst. |
| Decomposition of the Aldehyde | - Harsh basic conditions- High temperatures | - Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).- Attempt the reaction at a lower temperature for a longer duration. |
By systematically addressing these potential issues, researchers can optimize the Suzuki coupling reaction for 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde and efficiently generate a diverse library of functionalized compounds for further investigation.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
wwjmrd.com. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
ResearchGate. Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wiley Online Library. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]
-
ResearchGate. Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
PubMed. Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
University of Windsor. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link]
-
PubMed. [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. [Link]
-
PubMed. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. [Link]
-
ResearchGate. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. [Link]
-
ResearchGate. Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
PubMed. Palladium-catalyzed cross-coupling reactions of diazine N-oxides with aryl chlorides, bromides, and iodides. [Link]
-
Royal Society of Chemistry. Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Condensation Reactions of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Introduction: A Privileged Scaffold for Drug Discovery
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2][3] Its unique electronic and structural features allow for diverse functionalization, leading to compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[4] The strategic introduction of substituents onto this heterocyclic system allows for the fine-tuning of its pharmacological profile.
This guide focuses on the synthetic utility of a key intermediate, 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde , in condensation reactions. The aldehyde functionality at the 2-position serves as a versatile handle for carbon-carbon bond formation, enabling the construction of complex molecular architectures. The presence of a bromine atom at the 3-position and a methyl group at the 8-position introduces specific electronic and steric characteristics that influence the reactivity of the aldehyde and provide further opportunities for diversification.
The 8-methyl group, being an electron-donating group, slightly increases the electron density of the pyridine ring. Conversely, the bromine atom at the 3-position of the imidazole ring acts as an electron-withdrawing group, which is expected to enhance the electrophilicity of the adjacent C2-carbaldehyde, thereby promoting its reactivity in condensation reactions. These opposing electronic effects create a unique reactivity profile for this substrate.
This document provides detailed protocols and mechanistic insights for key condensation reactions of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde, including the Knoevenagel, Horner-Wadsworth-Emmons, and Claisen-Schmidt condensations. These reactions are fundamental in extending the carbon framework and generating derivatives with significant potential in drug discovery and development.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds through the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base.[5] This reaction is particularly valuable for synthesizing α,β-unsaturated products, which are themselves versatile intermediates in organic synthesis and are present in many biologically active molecules.[6]
Scientific Rationale & Mechanistic Insight
The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde. The electron-withdrawing nature of the 3-bromo substituent is anticipated to enhance the electrophilicity of the aldehyde, facilitating this nucleophilic attack. A subsequent dehydration step yields the final α,β-unsaturated product. The choice of a weak base, such as piperidine or imidazole, is crucial to prevent self-condensation of the aldehyde.[5][7]
Caption: Mechanism of the Knoevenagel Condensation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes the reaction of 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde with malononitrile, a common active methylene compound.
Materials:
-
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add malononitrile (1.1 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired 2-(3-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)methylene)malononitrile.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Expected Product |
| 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | Malononitrile | Piperidine | Ethanol | 4-6 | 2-((3-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)methylene)malononitrile |
| 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | Ethyl cyanoacetate | Piperidine | Ethanol | 6-8 | Ethyl 2-cyano-3-(3-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acrylate |
| 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | Diethyl malonate | Piperidine | Toluene | 8-12 | Diethyl 2-((3-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)methylene)malonate |
Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for the synthesis of alkenes, particularly for generating (E)-alkenes with high stereoselectivity from aldehydes.[1][2] It employs a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide, often leading to cleaner reactions and easier purification.[1]
Scientific Rationale & Mechanistic Insight
The HWE reaction begins with the deprotonation of a phosphonate ester using a strong base (e.g., NaH, t-BuOK) to generate a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the aldehyde. The resulting intermediate cyclizes to form an oxaphosphetane, which then collapses to yield the alkene and a water-soluble phosphate byproduct, simplifying the workup. The stereochemical outcome is generally a strong preference for the (E)-alkene, driven by thermodynamic control in the formation of the oxaphosphetane intermediate.[2][3] Given the potential for steric hindrance around the aldehyde in the target molecule, the HWE reaction is a highly recommended method for olefination.[8]
Caption: Experimental Workflow for the HWE Reaction.
Experimental Protocol: HWE Reaction with Triethyl Phosphonoacetate
This protocol details the synthesis of an ethyl acrylate derivative via the HWE reaction.
Materials:
-
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 mmol, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) and then suspend it in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.2 mmol) dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the (E)-ethyl 3-(3-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acrylate.
| Reactant 1 | Phosphonate Reagent | Base | Solvent | Time (h) | Expected Product |
| 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | Triethyl phosphonoacetate | NaH | THF | 4-6 | (E)-Ethyl 3-(3-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acrylate |
| 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | Diethyl (cyanomethyl)phosphonate | NaH | THF | 3-5 | (E)-3-(3-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acrylonitrile |
| 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | Diethyl benzylphosphonate | t-BuOK | THF | 6-8 | (E)-3-Bromo-8-methyl-2-styrylimidazo[1,2-a]pyridine |
Claisen-Schmidt Condensation: Synthesis of Chalcone Analogues
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (without α-hydrogens) and a ketone, leading to the formation of α,β-unsaturated ketones, commonly known as chalcones.[9] These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.
Scientific Rationale & Mechanistic Insight
In this reaction, a strong base (e.g., NaOH or KOH) deprotonates the α-carbon of the ketone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable conjugated enone. The absence of α-hydrogens in the heterocyclic aldehyde prevents its self-condensation.
Caption: Mechanism of the Claisen-Schmidt Condensation.
Experimental Protocol: Claisen-Schmidt Condensation with Acetophenone
This protocol describes the synthesis of a chalcone analogue from 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde and acetophenone.
Materials:
-
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol (solvent)
-
Water
-
Hydrochloric acid (HCl), 1M
-
Ice
Procedure:
-
Dissolve 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 mmol) and acetophenone (1.1 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (2.0 mmol in 2 mL of water) to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. A precipitate may form during this time.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice (50 g).
-
Neutralize the mixture with 1M HCl until it is slightly acidic.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure (E)-1-phenyl-3-(3-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one.
| Reactant 1 | Ketone | Base | Solvent | Time (h) | Expected Product |
| 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | Acetophenone | NaOH | Ethanol | 12-16 | (E)-1-Phenyl-3-(3-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one |
| 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | 4'-Methoxyacetophenone | KOH | Ethanol | 12-16 | (E)-1-(4-Methoxyphenyl)-3-(3-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one |
| 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | Acetone | NaOH | Ethanol | 8-12 | (E)-4-(3-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)but-3-en-2-one |
Conclusion
The condensation reactions outlined in this guide demonstrate the synthetic versatility of 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde as a building block for the creation of novel and complex molecules. The Knoevenagel, Horner-Wadsworth-Emmons, and Claisen-Schmidt reactions provide reliable pathways to α,β-unsaturated systems, (E)-alkenes, and chalcone analogues, respectively. The electronic influence of the bromo and methyl substituents on the imidazo[1,2-a]pyridine core plays a crucial role in the reactivity of the aldehyde, a factor that researchers can leverage in the design of their synthetic strategies. These protocols, grounded in established chemical principles, offer a solid foundation for the exploration and development of new chemical entities with potential therapeutic applications.
References
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved January 16, 2026, from [Link]
-
Horner–Wadsworth–Emmons reaction - Wikipedia. (2023, December 29). Retrieved January 16, 2026, from [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]
- Deep, A., Bhatia, R. K., Kaur, R., Kumar, S., Jain, U. K., Singh, H., Batra, S., Kaushik, D., & Deb, P. K. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238–250.
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. (2007, January 1). Retrieved January 16, 2026, from [Link]
-
Knoevenagel condensation - Wikipedia. (2023, November 29). Retrieved January 16, 2026, from [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC. (2022, July 24). Retrieved January 16, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - Beilstein Journals. (2022, October 11). Retrieved January 16, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]
- Tokala, R., Bora, D., & Shankaraiah, N. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. ChemMedChem, 17(8), e202100736.
- Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (1990). Journal of Medicinal Chemistry, 33(9), 2640–2646.
- Heravi, M. M., Tehrani, M. H., Bakhtiari, K., & Oskooie, H. A. (2006). A practical Knoevenagel condensation catalysed by imidazole. Journal of Chemical Research, 2006(11), 701–702.
-
Knoevenagel condensation‐assisted multicomponent synthesis of... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
- Adingra, K., Coulibaly, S., Alain, K., Ouattara, M., & Sissouma, D. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12(4), 81-91.
-
Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines - Indian Academy of Sciences. (2018, May 7). Retrieved January 16, 2026, from [Link]
-
A new finding in the old Knoevenagel condensation reaction - ResearchGate. (2022, May 24). Retrieved January 16, 2026, from [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
Application Notes and Protocols for the Utilization of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde in Medicinal Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine and the Versatility of a Key Intermediate
The imidazo[1,2-a]pyridine core is a renowned "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and synthetic accessibility have made it a focal point for the discovery of novel therapeutics targeting a wide array of diseases, including cancer, inflammatory disorders, and infectious agents. Within this esteemed class of heterocycles, 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde emerges as a particularly valuable and versatile synthetic intermediate.
This guide provides a comprehensive overview of the applications and detailed protocols for the use of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde in medicinal chemistry. The strategic placement of the bromine atom at the 3-position and the carbaldehyde group at the 2-position offers a dual handle for orthogonal chemical modifications. The bromine atom serves as a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkynyl moieties. Concurrently, the aldehyde functionality provides a gateway for a plethora of classical organic transformations, including condensations, reductive aminations, and oxidations, allowing for the construction of a vast library of derivatives. The 8-methyl group can also influence the compound's pharmacokinetic properties and binding interactions with biological targets.
This document is designed to empower researchers to harness the full potential of this key building block in their drug discovery endeavors.
Synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Proposed Synthetic Pathway
Caption: Proposed synthesis of the title compound.
Protocol 1: Synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is based on established Vilsmeier-Haack formylation procedures for electron-rich heterocyclic systems.[3][4][5][6][7]
Step 1: Synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine (Intermediate)
-
To a solution of 3-methyl-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol, add chloroacetaldehyde (1.2 eq, 50% in water) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the consumption of the starting material by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 8-methylimidazo[1,2-a]pyridine.
-
Dissolve the crude 8-methylimidazo[1,2-a]pyridine in N,N-dimethylformamide (DMF).
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-8-methylimidazo[1,2-a]pyridine.
Step 2: Vilsmeier-Haack Formylation
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), cool N,N-dimethylformamide (DMF) (10 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 3-bromo-8-methylimidazo[1,2-a]pyridine (1.0 eq) in DMF dropwise to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde as a solid.
Application in the Synthesis of Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the design of various kinase inhibitors due to its ability to form key hydrogen bonds and occupy hydrophobic pockets within the ATP-binding site of kinases.[8][9][10][11][12] Derivatives of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde are excellent starting points for generating libraries of potential kinase inhibitors, including those targeting PI3K, FLT3, and Akt.[8][9][10][11]
Strategy for Kinase Inhibitor Synthesis
A common strategy involves the functionalization of the 3-position via a Suzuki or Sonogashira coupling to introduce a larger aromatic or heteroaromatic system that can interact with the hinge region of the kinase. The aldehyde at the 2-position can then be derivatized to introduce further diversity and modulate solubility and cell permeability.
Caption: Synthetic strategy for kinase inhibitor library.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C3-Arylation
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of bromo-substituted imidazo[1,2-a]pyridines.[13][14][15][16][17]
-
To a microwave vial or Schlenk flask, add 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a more advanced catalyst system like XPhos Pd G2 (0.02 eq) with XPhos ligand (0.04 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1) or toluene.
-
Heat the reaction mixture to 80-110 °C (or use microwave irradiation at a similar temperature) for 2-12 hours, monitoring completion by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 3-aryl-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde derivative.
Table 1: Representative Kinase Inhibitory Activities of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 3-(Pyrimidin-4-yl)-imidazo[1,2-a]pyridines | IGF-1R | <10 | [12] |
| Imidazo[1,2-a]pyridine-peptidomimetics | Akt1 | 640 | [10][11] |
| 6-Aryl-imidazo[1,2-a]pyridines | pan-PI3K | ~100 | [9] |
| Imidazo[1,2-a]pyridine-pyridine derivatives | FLT3-ITD | <50 | [8] |
Further Derivatization of the Aldehyde Functionality
The 2-carbaldehyde group is a versatile handle for introducing a wide range of functional groups and building molecular complexity.
Protocol 3: Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for forming new carbon-carbon bonds by reacting the aldehyde with an active methylene compound, leading to α,β-unsaturated products that can serve as Michael acceptors or be further modified.[18][19][20][21][22]
-
In a round-bottom flask, dissolve 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol.[18]
-
Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-6 hours. The reaction progress can be monitored by the formation of a precipitate or by TLC.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry to obtain the product.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel.
Protocol 4: Reductive Amination
Reductive amination is a highly effective method for synthesizing secondary and tertiary amines, which are common functionalities in drug molecules, by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent.[23][24][25]
-
To a solution of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq).
-
Add a mild acid catalyst, such as acetic acid (0.1 eq), to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), in one portion.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding amine derivative.
Application in the Synthesis of Anticancer Agents
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms including the inhibition of kinases involved in cell signaling pathways and the induction of apoptosis.[1][2] The strategic derivatization of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde can lead to the discovery of novel and potent anticancer compounds.
Example Application: Synthesis of Chalcone Derivatives
Chalcones and their heterocyclic analogues are known to possess a broad spectrum of biological activities, including anticancer properties. A Claisen-Schmidt condensation of the title compound with various acetophenones can yield imidazo[1,2-a]pyridine-containing chalcones.
Protocol 5: Sonogashira Coupling for C3-Alkynylation
The Sonogashira coupling enables the introduction of an alkyne moiety at the C3 position, which can serve as a versatile handle for further transformations (e.g., click chemistry) or as a key structural element in the final bioactive compound.[26][27][28][29][30][31]
-
To a Schlenk flask, add 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper(I) co-catalyst like CuI (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent such as DMF or a mixture of THF and triethylamine.
-
Add the terminal alkyne (1.2 eq) and a base such as triethylamine or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Heat the reaction mixture to 50-80 °C for 2-8 hours, monitoring completion by TLC.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3-amino-2-(p-tolyl)imidazo[1,2-a]pyridine derivative | B16F10 (melanoma) | 21.75 | [2] |
| 3-amino-2-(4-nitrophenyl)imidazo[1,2-a]pyridine derivative | HT-29 (colon) | 4.15 | [2] |
| 3-imidazo[1,2-a]pyridinyl-1-arylpropenone | Candida albicans | 41.98 | [31] |
References
-
A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. [Link]
-
Vilsmeier-Haack Reaction | NROChemistry. [Link]
-
An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC - NIH. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Vilsmeier–Haack reaction - Wikipedia. [Link]
-
Knoevenagel condensation of various aromatic aldehydes with active... | Download Table - ResearchGate. [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed. [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC - PubMed Central. [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed - NIH. [Link]
-
Knoevenagel condensation - Wikipedia. [Link]
-
Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed. [Link]
-
Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. [Link]
-
Substituted active methylene synthesis by condensation - Organic Chemistry Portal. [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
-
FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC - NIH. [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC - NIH. [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]
-
Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. - ResearchGate. [Link]
-
Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39. - ResearchGate. [Link]
-
Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. - ResearchGate. [Link]
-
An efficient synthesis of 3-amino-2-arylimidazo[1,2-a]pyridines - ResearchGate. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. [Link]
-
SYNTHESIS OF INTERNAL ALKYNES USING NEW PALLADIUM N- HETEROCYCLIC CARBENE CATALYTIC SYSTEM. [Link]
-
Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity - ResearchGate. [Link]
-
Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC - PubMed Central. [Link]
-
The Suzuki−Miyaura coupling between different aryl halides and various... - ResearchGate. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. [Link]
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives - Scirp.org. [Link]
-
Preparation of secondary amines by reductive amination with metallic magnesium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. [Link]
-
Reductive amination reactions that form secondary arylamines - ResearchGate. [Link]
-
A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. [Link]
Sources
- 1. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bcc.bas.bg [bcc.bas.bg]
- 19. researchgate.net [researchgate.net]
- 20. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 21. Knoevenagel Condensation [organic-chemistry.org]
- 22. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 23. Preparation of secondary amines by reductive amination with metallic magnesium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines [organic-chemistry.org]
- 26. kbfi.ee [kbfi.ee]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. ajol.info [ajol.info]
- 30. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 31. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridine Based Kinase Inhibitors
Introduction: The Privileged Scaffold in Kinase-Targeted Drug Discovery
The imidazo[1,2-a]pyridine core is a nitrogen-fused bicyclic heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and tunable electronic properties make it an ideal framework for designing molecules that can precisely interact with biological targets. This scaffold is found in several marketed drugs, including agents for insomnia and anxiety like Zolpidem and Alpidem, highlighting its favorable drug-like properties.[2][3] In recent years, the imidazo[1,2-a]pyridine motif has gained significant traction as a versatile core for the development of potent and selective kinase inhibitors.[1][4]
Protein kinases are fundamental enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[4][5] The development of small molecule inhibitors that can modulate kinase activity has revolutionized cancer therapy. This guide provides an in-depth overview of the key synthetic strategies used to construct imidazo[1,2-a]pyridine-based kinase inhibitors, complete with detailed experimental protocols and insights into their biological evaluation.
Part 1: Strategic Approaches to the Imidazo[1,2-a]pyridine Core
The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through several robust and versatile methods. The choice of strategy is often dictated by the desired substitution pattern, the complexity of the target molecule, and the need for efficiency and diversity.
The Cornerstone: Classical Condensation Reactions
The most traditional and direct route involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound (e.g., α-bromoketone).[5][6][7] This method is valued for its simplicity and the use of readily accessible starting materials.
Mechanism Insight: The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, displacing the halide to form an N-alkylated pyridinium salt intermediate. Subsequent intramolecular cyclization, driven by the exocyclic amine attacking the carbonyl carbon, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system. Modern variations of this reaction employ microwave irradiation or are performed under solvent-free conditions to enhance reaction rates and yields.[7][8]
Efficiency by Design: Multi-Component Reactions (MCRs)
Multi-component reactions are powerful tools in medicinal chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach maximizes atom economy and procedural efficiency.
The Groebke-Blackburn-Bienaymé (GBB) Reaction: A prominent MCR for this scaffold is the GBB reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide.[2][6][9] This acid-catalyzed process is exceptionally effective for installing a diverse range of substituents at the 3-position of the core, typically an amino group, which serves as a valuable handle for further functionalization.
Precision and Control: Transition-Metal-Catalyzed Cross-Coupling
Modern synthetic organic chemistry relies heavily on transition-metal catalysis to form C-C and C-N bonds with high precision. These methods provide access to complex and highly functionalized imidazo[1,2-a]pyridine analogues that are often inaccessible through classical methods.
-
Copper-Catalyzed Synthesis: Copper catalysis is frequently used for intramolecular cyclizations and Ullmann-type C-N couplings to forge the imidazole ring.[10][11][12][13][14] These reactions are often cost-effective and tolerant of a wide range of functional groups.
-
Palladium-Catalyzed Functionalization: Palladium catalysis is indispensable for the late-stage functionalization of the pre-formed imidazo[1,2-a]pyridine scaffold. Reactions such as the Suzuki-Miyaura coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds) allow for the strategic introduction of aryl, heteroaryl, and amino substituents onto the core, which is critical for tuning kinase binding affinity and selectivity.[15][16][17][18]
Synthetic Workflow Overview
The following diagram illustrates the general workflow for the synthesis and evaluation of imidazo[1,2-a]pyridine kinase inhibitors, highlighting the convergence of chemical synthesis and biological testing.
Caption: General workflow for kinase inhibitor development.
Part 2: Detailed Experimental Protocols
The following protocols are provided as representative examples. Researchers should adapt and optimize these procedures based on their specific substrates and equipment.
Protocol 1: Classical Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol describes the synthesis of a foundational scaffold via the condensation of 2-aminopyridine with 2-bromoacetophenone.
Materials & Reagents:
-
2-Aminopyridine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
To a 100 mL round-bottom flask, add 2-aminopyridine (1.0 g, 10.6 mmol) and ethanol (30 mL). Stir until dissolved.
-
Add sodium bicarbonate (1.34 g, 15.9 mmol, 1.5 equiv.).
-
Add 2-bromoacetophenone (2.11 g, 10.6 mmol, 1.0 equiv.) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Scientist's Note: The NaHCO₃ acts as a base to neutralize the HBr generated during the cyclization and dehydration steps, driving the reaction to completion.
-
-
After 4-6 hours (or upon completion by TLC), cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and wash it with brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 2-phenylimidazo[1,2-a]pyridine as a solid.
Protocol 2: One-Pot, Three-Component Synthesis of a 3-Amino-Substituted Imidazo[1,2-a]pyridine
This protocol outlines a GBB reaction to rapidly generate a functionalized core.
Materials & Reagents:
-
2-Amino-6-methylpyridine
-
4-Chlorobenzaldehyde
-
tert-Butyl isocyanide
-
Scandium(III) triflate (Sc(OTf)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2-amino-6-methylpyridine (0.50 g, 4.6 mmol) and 4-chlorobenzaldehyde (0.65 g, 4.6 mmol, 1.0 equiv.) in methanol (20 mL).
-
Add Sc(OTf)₃ (0.11 g, 0.23 mmol, 5 mol%) to the solution and stir for 15 minutes at room temperature.
-
Scientist's Note: The Lewis acid catalyst, Sc(OTf)₃, activates the aldehyde carbonyl for nucleophilic attack by the aminopyridine, facilitating the formation of the imine intermediate.
-
-
Add tert-butyl isocyanide (0.52 mL, 4.6 mmol, 1.0 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM (40 mL) and wash with saturated aqueous NaHCO₃ solution (20 mL).
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 3-(tert-butylamino)-2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridine.
Part 3: Biological Evaluation and SAR Insights
Once synthesized, imidazo[1,2-a]pyridine derivatives are evaluated for their ability to inhibit specific kinases. This data is crucial for establishing a Structure-Activity Relationship (SAR), which guides further optimization.
Target Kinases and Inhibitory Activity
The imidazo[1,2-a]pyridine scaffold has proven effective against a range of important cancer-related kinases.[19] Key targets include those in the PI3K/AKT/mTOR pathway, as well as receptor tyrosine kinases like c-Met and FGFR.[4][20][21][22][23][24]
| Compound Class | Target Kinase(s) | Reported IC₅₀ | Reference |
| Pyrazolyl-imidazo[1,2-a]pyridine | PI3Kα | 1.8 nM | [21] |
| Aminopyrazine-imidazo[1,2-a]pyridine | pan-PI3K | Potent nM range | [24] |
| Imidazo[1,2-a]pyridine-6-yl-ethyl-triazolopyrazine | c-Met | 6 nM (enzyme) | [23] |
| Imidazo[1,2-a]pyridine derivative | ASK1 | Potent and selective | [20] |
| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine | FGFR4 | 3.8 nM | [22] |
This table presents representative data and is not exhaustive.
Structure-Activity Relationship (SAR) Principles
Systematic modification of the imidazo[1,2-a]pyridine core has yielded key insights for designing potent inhibitors:[25][26]
-
C2-Position: Substitution with aryl or heteroaryl groups is common. This position often targets the "hinge region" of the kinase ATP-binding site, forming critical hydrogen bonds.
-
C3-Position: This position projects towards the solvent-exposed region. It can be functionalized to enhance solubility or to probe for additional interactions in deeper pockets of the active site.
-
C6 and C8-Positions: Modification at these positions on the pyridine ring is a key strategy for modulating pharmacokinetic properties (ADME) and achieving selectivity against off-target kinases. For example, introducing groups that can occupy hydrophobic pockets can significantly increase potency.[24]
Targeting a Critical Cancer Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell survival, proliferation, and growth. It is frequently hyperactivated in human cancers, making it a prime target for therapeutic intervention. Imidazo[1,2-a]pyridine-based inhibitors have been successfully designed to block the activity of key kinases in this pathway, such as PI3Kα.[4][21][24]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Conclusion
The imidazo[1,2-a]pyridine scaffold stands as a remarkably versatile and effective platform for the design of novel kinase inhibitors. Its synthetic tractability, enabled by a combination of classical condensation reactions, efficient multi-component strategies, and precise transition-metal-catalyzed functionalizations, allows for extensive exploration of chemical space. The continued development of derivatives targeting critical nodes in cancer signaling pathways, such as PI3K and c-Met, underscores the therapeutic potential of this privileged structure. The protocols and strategic insights provided herein serve as a foundational guide for researchers dedicated to advancing the next generation of targeted cancer therapies.
References
-
Fujita, M., et al. (2014). Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(5), 1366-1370. [Link]
-
El-Gamal, M. I., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. European Journal of Medicinal Chemistry, 123, 643-651. [Link]
-
Safari, J., & Gandomi-Ravandi, S. (2013). Proposed mechanism for the synthesis of imidazo[1,2-a]pyridine derivatives 4a–j. Research on Chemical Intermediates, 41(5), 2885-2894. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Glavač, D., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35211-35224. [Link]
-
Banu, H., & Mohan, D. C. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(3). [Link]
-
Saini, M. S., et al. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 69, 01002. [Link]
-
Shaaban, S., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1475-1481. [Link]
-
Ahmad, S., et al. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 10(52), 31281-31317. [Link]
-
Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 21(5), 389. [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Sharma, V., & Kumar, V. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 11(23), 13866-13896. [Link]
-
Ganguly, N. C., & Dutta, S. (2013). Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[6][8]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. Tetrahedron Letters, 54(33), 4442-4445. [Link]
-
F-X. Felpin, et al. (2017). Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry, 60(19), 8034-8049. [Link]
-
Aliwani, S., et al. (2021). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives. ResearchGate. [Link]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]
-
Lee, H., et al. (2025). Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. European Journal of Medicinal Chemistry, 282, 117047. [Link]
-
Tran, R. Q., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances, 9(32), 18365-18374. [Link]
-
Kumar, A., et al. (2025). Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Su, W., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[5][20][27]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(17), 7438-7451. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one and imidazo[4,5‐c]pyridine‐2‐one. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Oh, Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 856-861. [Link]
-
Groebke, K., et al. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Synlett, 1998(06), 661-663. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oceanomics.eu [oceanomics.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bio-conferences.org [bio-conferences.org]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. sci-hub.box [sci-hub.box]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a ]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02200G [pubs.rsc.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 20. Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
The Versatile Virtuoso: 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde as a Cornerstone for Novel Heterocyclic Architectures
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a renowned "privileged scaffold" in the landscape of medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electronic properties have made it a cornerstone in the design of a plethora of therapeutic agents, including anxiolytics, anticancer agents, and proton pump inhibitors.[3][4][5] The strategic functionalization of this core opens up avenues to novel molecular architectures with tailored biological activities and photophysical properties. Among the myriad of substituted imidazo[1,2-a]pyridines, 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde stands out as a particularly versatile and powerful building block. This trifunctional molecule, possessing a reactive aldehyde, a readily displaceable bromide, and a modifiable pyridine ring, offers a rich tapestry of chemical transformations for the construction of complex, multi-ring heterocyclic systems.
This comprehensive guide provides detailed application notes and protocols for leveraging 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde in the synthesis of novel heterocycles. We will delve into the synthesis of this key building block and explore its utility in palladium-catalyzed cross-coupling reactions and condensation reactions, providing researchers in drug discovery and materials science with the practical knowledge to unlock the full potential of this exceptional synthetic intermediate.
I. Synthesis of the Building Block: A Two-Step Approach
The synthesis of 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde is most effectively achieved through a two-step sequence involving the initial construction of the imidazo[1,2-a]pyridine core followed by a regioselective formylation.
Step 1: Synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine
The foundational imidazo[1,2-a]pyridine ring system is readily accessible through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the synthesis of the 8-methyl substituted core, 2-amino-3-methylpyridine serves as the starting material. Subsequent bromination at the electron-rich C3 position yields the desired intermediate.
Protocol 1: Synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine
-
Reaction Scheme:
-
Part A: Cyclization. 2-Amino-3-methylpyridine reacts with an α-halo ketone (e.g., chloroacetaldehyde) to form 8-methylimidazo[1,2-a]pyridine.
-
Part B: Bromination. The resulting 8-methylimidazo[1,2-a]pyridine is then regioselectively brominated at the C3 position using a suitable brominating agent like N-bromosuccinimide (NBS).
-
-
Materials:
-
2-Amino-3-methylpyridine
-
Chloroacetaldehyde (50% solution in water)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Cyclization: To a solution of 2-amino-3-methylpyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq) followed by the dropwise addition of chloroacetaldehyde (1.2 eq) at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford crude 8-methylimidazo[1,2-a]pyridine.
-
Bromination: Dissolve the crude 8-methylimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C and add N-bromosuccinimide (1.05 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the product with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography on silica gel to yield 3-bromo-8-methylimidazo[1,2-a]pyridine.
-
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] In this step, the 3-bromo-8-methylimidazo[1,2-a]pyridine intermediate is subjected to the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce the carbaldehyde group at the C2 position.
Protocol 2: Vilsmeier-Haack Formylation of 3-Bromo-8-methylimidazo[1,2-a]pyridine
-
Reaction Scheme:
-
3-Bromo-8-methylimidazo[1,2-a]pyridine reacts with the Vilsmeier reagent (formed from POCl₃ and DMF) to yield 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde after aqueous workup.
-
-
Materials:
-
3-Bromo-8-methylimidazo[1,2-a]pyridine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF.
-
Cool the DMF to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 eq) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or thick slurry.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve 3-bromo-8-methylimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde .
-
Diagram 1: Synthetic Pathway to the Building Block
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
Introduction: The Strategic Value of Imidazo[1,2-a]pyridines and C-H Functionalization
An Application Guide to the C-H Functionalization of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science. This privileged heterocyclic system is embedded in numerous FDA-approved drugs, including the anxiolytic Alpidem, the insomnia treatment Zolpidem, and the heart failure medication Olprinone.[1][2][3] Its rigid, planar structure and unique electronic properties make it an ideal pharmacophore for interacting with biological targets. The development of novel derivatives of this core structure is therefore of paramount importance to drug discovery professionals.
Traditionally, the synthesis of functionalized imidazo[1,2-a]pyridines relied on multi-step sequences involving pre-functionalized starting materials. However, the field has shifted towards more elegant and efficient strategies. Direct Carbon-Hydrogen (C-H) functionalization has emerged as a powerful and atom-economical approach to modify the scaffold.[1][2][4] This methodology allows for the direct conversion of native C-H bonds into new C-C, C-N, C-S, or C-halogen bonds, bypassing the need for tedious pre-activation steps. This not only shortens synthetic routes but also aligns with the principles of green chemistry by reducing waste.[5][6]
The imidazo[1,2-a]pyridine ring system presents several sites for C-H functionalization, with the C3 position being the most electronically rich and sterically accessible, making it the most common site for electrophilic and radical attack.[4][7] However, methods have also been developed for functionalizing the C5 position and for the ortho-C-H functionalization of aryl substituents at the C2 position.[1][8] This guide provides detailed, field-proven protocols for several key C-H functionalization reactions, explaining the rationale behind the chosen methodologies and offering insights for researchers in organic synthesis and drug development.
General Workflow and Key Considerations
Successful C-H functionalization requires attention to detail, particularly concerning reaction atmosphere and reagent purity. The following workflow represents a typical procedure for the protocols detailed in this guide.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Welcome to the technical support guide for the purification of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally related heteroaromatic aldehydes. The following question-and-answer format provides in-depth, field-proven insights to ensure the successful isolation of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a dark, oily residue after the Vilsmeier-Haack formylation. Is this normal, and how should I proceed with purification?
A1: It is not uncommon for the crude product of a Vilsmeier-Haack reaction to be a dark, viscous oil. This is often due to the formation of colored impurities and residual Vilsmeier reagent adducts.[1][2][3][4] The key is a proper work-up procedure before attempting chromatographic purification.
Causality and Recommended Protocol:
The Vilsmeier-Haack reagent (formed from POCl₃ and DMF) is a powerful formylating agent but can lead to complex mixtures if not quenched and neutralized correctly.[1][4] The initial dark color often arises from polymerization or side reactions of the electron-rich imidazopyridine ring under the reaction conditions.
Step-by-Step Work-up Protocol:
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the desired aldehyde and deactivates any remaining Vilsmeier reagent.
-
Neutralization: Basify the acidic aqueous solution to a pH of 8-9 using a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH). This step is critical to neutralize the reaction mixture and precipitate the crude product. Monitor the pH carefully to avoid overly basic conditions which can promote side reactions.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane. The choice of solvent depends on the polarity of your target compound.
-
Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Following this work-up, you should obtain a solid or a more manageable crude residue, which is now ready for further purification.
Q2: I'm observing multiple spots on my TLC plate, even after a thorough work-up. What are the likely impurities, and how can I separate them using column chromatography?
A2: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate is a common challenge. The primary impurities are often unreacted starting material (8-methylimidazo[1,2-a]pyridine), regioisomers, and potentially di-formylated products.
Expertise-Driven Insights & Chromatographic Strategy:
The imidazo[1,2-a]pyridine scaffold is electron-rich and can undergo electrophilic substitution at multiple positions. While formylation is generally directed to the 3-position, side reactions can occur.
Common Impurities and Their Characteristics:
-
Starting Material (8-methylimidazo[1,2-a]pyridine): Less polar than the aldehyde product. It will have a higher Rf value on the TLC plate.
-
Unreacted 2-amino-3-methylpyridine: The precursor to the imidazopyridine ring may also be present if the initial cyclization was incomplete.
-
Regioisomers: While less common, formylation at other positions on the pyridine ring can occur, leading to isomeric impurities.
-
Hydrolysis Products: If the work-up is not handled carefully, the aldehyde can be over-hydrated or involved in other side reactions.
Column Chromatography Protocol:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating compounds with moderate polarity differences.[5] |
| Mobile Phase | Gradient elution with Hexane/Ethyl Acetate | Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity to elute the more polar aldehyde after the less polar impurities.[5][6] |
| Monitoring | TLC with UV visualization (254 nm) and/or a potassium permanganate stain | The imidazopyridine core is UV active. A permanganate stain can help visualize compounds that are not strongly UV active. |
A typical gradient might start at 10% ethyl acetate in hexane and gradually increase to 30-40% ethyl acetate. The exact gradient will depend on the specific impurity profile observed on the TLC.
Q3: My compound is streaking on the silica gel column, leading to poor separation. What is causing this, and how can I fix it?
A3: Streaking on a silica gel column is often indicative of interactions between the compound and the stationary phase, or issues with solubility in the mobile phase. For heteroaromatic aldehydes, the basic nitrogen of the pyridine ring can interact with the acidic silica gel.
Troubleshooting Streaking:
-
Tailing on TLC: If you observe tailing on your analytical TLC, it's a strong indicator that you will have issues on the column.
-
Acid-Base Interactions: The lone pair on the pyridine nitrogen can interact with the acidic silanol groups on the silica surface, causing the compound to move unevenly down the column.
Solutions:
-
Mobile Phase Modification: Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) to the mobile phase.[7] The triethylamine will compete with your compound for the acidic sites on the silica, leading to sharper bands and better separation.
-
Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral alumina.
-
Sample Loading: Ensure your crude product is fully dissolved in a minimal amount of the initial mobile phase before loading it onto the column. Adsorbing the crude product onto a small amount of silica gel ("dry loading") can also lead to better band resolution.
Q4: I have isolated a solid, but the yield is low. How can I improve the recovery from the purification process?
A4: Low yield can stem from several factors, including incomplete reaction, degradation of the product during purification, or physical loss of material.
Strategies for Yield Improvement:
-
Reaction Optimization: Ensure the Vilsmeier-Haack reaction has gone to completion by monitoring with TLC. If starting material is still present, consider extending the reaction time or adjusting the temperature.
-
Minimize Exposure to Acid: The imidazo[1,2-a]pyridine core can be sensitive to strongly acidic conditions. Ensure the work-up is performed promptly and efficiently to minimize the time the product is in an acidic environment.
-
Recrystallization as an Alternative: If the crude product is relatively clean, recrystallization can be a high-yield alternative to column chromatography.[7] A mixed solvent system, such as ethyl acetate/hexane, is often effective for imidazo[1,2-a]pyridine derivatives.[7]
Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate).
-
Slowly add a solvent in which the product is insoluble (e.g., hexane) until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Q5: How can I confirm the purity and identity of my final product?
A5: Proper characterization is essential to confirm that you have successfully isolated 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde.
Analytical Techniques for Characterization:
| Technique | Expected Observations |
| ¹H NMR | Look for a characteristic singlet for the aldehyde proton (CHO) typically in the range of δ 9.5-10.5 ppm. Also, observe the aromatic protons of the imidazopyridine core and the singlet for the methyl group. |
| ¹³C NMR | Expect a signal for the aldehyde carbonyl carbon around δ 180-190 ppm. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₉H₇BrN₂O). The isotopic pattern for bromine (approximately 1:1 ratio for M and M+2) should be visible. |
| Melting Point | A sharp melting point indicates high purity. Compare the observed melting point to literature values if available. |
For a related compound, 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, the aldehyde proton appears at 9.94 ppm in DMSO-d6.[8]
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde, from the crude reaction mixture to the final, pure product.
References
- CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents.
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction - MDPI. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]
-
FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC - NIH. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1, 2- a ]pyrazine and imidazo[1, 2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing). Available at: [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine - ResearchGate. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. mdpi.com [mdpi.com]
- 6. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 8. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
Welcome to the Technical Support Center for Imidazo[1,2-a]pyridine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this guide to address common challenges and side reactions encountered during the synthesis of this privileged heterocyclic scaffold. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your reactions effectively.
FREQUENTLY ASKED QUESTIONS (FAQs) & TROUBLESHOOTING GUIDES
Here, we address specific issues in a question-and-answer format that you may encounter during your experiments.
FAQ 1: Low or No Yield in Groebke-Blackburn-Bienaymé (GBB) Reaction
Question: I am performing a Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize a 3-aminoimidazo[1,2-a]pyridine derivative, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in the GBB reaction, a powerful three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, are a common issue. The problem often lies in the quality of starting materials, reaction conditions, or the catalyst choice.
Causality and Troubleshooting:
-
Purity of Starting Materials:
-
Aldehyde: Aldehydes are prone to oxidation to carboxylic acids. Carboxylic acids can protonate the 2-aminopyridine, rendering it less nucleophilic and hindering the initial imine formation. Additionally, they can participate in competing Ugi-type reactions.
-
Protocol: Test your aldehyde for acidic impurities using a pH indicator or by ¹H NMR (look for a broad peak downfield). If impure, purify by distillation or flash chromatography.
-
-
Isocyanide: Isocyanides, notorious for their pungent odor, are also susceptible to degradation, especially if not stored properly.
-
Protocol: Use freshly prepared or purchased isocyanides. If in doubt about the quality, purify by distillation under reduced pressure.
-
-
2-Aminopyridine: Ensure the purity of the 2-aminopyridine, as impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Water Content: The initial step of the GBB reaction is the condensation of the 2-aminopyridine and aldehyde to form an imine, which releases a molecule of water. This step is often reversible, and the presence of excess water can drive the equilibrium back to the starting materials.
-
Protocol: Perform the reaction under anhydrous conditions. Use dry solvents and consider adding a dehydrating agent like trimethyl orthoformate or molecular sieves.
-
-
Temperature: While many GBB reactions proceed at room temperature, some substrate combinations may require heating to overcome the activation energy barrier. Conversely, excessive heat can promote side reactions and degradation.
-
Protocol: If no product is observed at room temperature, try gradually increasing the temperature (e.g., to 40-60 °C). Monitor the reaction by TLC or LC-MS to find the optimal temperature. Microwave irradiation has also been shown to be effective in accelerating these reactions.[1]
-
-
Catalyst: The choice and concentration of the acid catalyst are crucial. Both Brønsted and Lewis acids can be used, with scandium triflate (Sc(OTf)₃) and p-toluenesulfonic acid (pTsOH) being common choices.[2]
-
Protocol: If using a Brønsted acid, ensure it is not used in excess, as it can protonate the isocyanide and inhibit its nucleophilicity. If one catalyst is not effective, screen others. For instance, a combination of N-hydroxysuccinimide and p-toluenesulfonic acid has been reported to give high yields and avoid side reactions.
-
-
Troubleshooting Workflow for Low Yield in GBB Reaction
Caption: Troubleshooting workflow for low yield in the GBB reaction.
FAQ 2: Formation of an Unexpected Regioisomer
Question: I have isolated a product with the correct mass for my target imidazo[1,2-a]pyridine, but the NMR spectrum is inconsistent with the expected structure. I suspect I have formed a regioisomer. How can this happen and how can I confirm it?
Answer:
The formation of regioisomers is a known side reaction in the synthesis of imidazo[1,2-a]pyridines, particularly when using substituted 2-aminopyridines or related heterocyclic amines like 2-aminopyrimidines. The "normal" GBB reaction proceeds through the nucleophilic attack of the exocyclic amino group on the imine, followed by cyclization of the endocyclic pyridine nitrogen. However, an "inverse" pathway can occur where the endocyclic nitrogen acts as the initial nucleophile.
Mechanistic Insight:
The regioselectivity is determined by the relative nucleophilicity of the exocyclic amino group versus the endocyclic pyridine nitrogen. Substituents on the 2-aminopyridine ring can influence this. Electron-donating groups can increase the nucleophilicity of the ring nitrogen, potentially favoring the "inverse" pathway, leading to the formation of an alternative imidazo-fused heterocycle.
Identifying the Regioisomer:
-
¹H and ¹³C NMR Spectroscopy: The chemical shifts of the protons and carbons on both the pyridine and imidazole rings will be significantly different between the two regioisomers. A comparative analysis of the spectra with literature data for known imidazo[1,2-a]pyridines and their isomers is the most reliable method for identification.[3][4] For example, the chemical shift of the proton at the 5-position (H-5) in the imidazo[1,2-a]pyridine core is typically found far downfield.
-
2D NMR Techniques: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable in establishing the connectivity and spatial relationships within the molecule, allowing for unambiguous structure elucidation.
-
Mass Spectrometry: While the molecular ion will be the same for both isomers, the fragmentation pattern in tandem MS (MS/MS) might differ, providing clues to the structure.[5]
Controlling Regioselectivity:
-
Choice of 2-Aminopyridine: The substitution pattern on the 2-aminopyridine is a key factor. In some cases, the formation of a single regioisomer is favored due to steric or electronic effects.
-
Reaction Conditions: While less documented, reaction conditions such as solvent and catalyst could potentially influence the regiochemical outcome. Systematic screening of these parameters may be necessary for problematic substrates.
Regioselective Synthesis Pathways
Caption: Competing pathways leading to desired product and regioisomeric byproduct.
FAQ 3: Formation of a Linear, Ugi-type Byproduct
Question: In my GBB reaction, besides my desired imidazo[1,2-a]pyridine, I am observing a significant amount of a higher molecular weight byproduct. The mass seems to correspond to the incorporation of all three components plus a molecule of the acid used for catalysis. What is this byproduct and how can I avoid it?
Answer:
This byproduct is likely a linear, Ugi-type adduct. The GBB reaction is mechanistically related to the Ugi four-component reaction. In a classic Ugi reaction, an amine, an aldehyde, an isocyanide, and a carboxylic acid react to form a bis-amide.
Mechanism of Ugi-type Side Reaction:
In the context of the GBB reaction, if a carboxylic acid is present (either as an impurity in the aldehyde or as a Brønsted acid catalyst), it can compete with the intramolecular cyclization step. After the initial formation of the nitrilium ion intermediate, instead of the endocyclic pyridine nitrogen attacking to close the ring, the carboxylate can act as a nucleophile, leading to the formation of the linear Ugi adduct. This pathway is more likely to occur with aliphatic aldehydes.[2]
Prevention of Ugi-type Byproduct Formation:
-
Purity of Aldehyde: As mentioned in FAQ 1, ensure your aldehyde is free from carboxylic acid impurities.
-
Choice of Catalyst:
-
If using a Brønsted acid catalyst like pTsOH, use it in catalytic amounts.
-
Consider using a Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃) which is less likely to participate as a nucleophile in a Ugi-type reaction.
-
-
Reaction Conditions:
-
Running the reaction at a slightly elevated temperature might favor the intramolecular cyclization (GBB pathway) over the intermolecular Ugi pathway due to entropic factors.
-
GBB vs. Ugi Reaction Pathway
Caption: Competing GBB and Ugi reaction pathways from a common intermediate.
Quantitative Data Summary
| Problem | Likely Cause(s) | Key Troubleshooting Steps |
| Low/No Yield | Impure reagents (aldehyde, isocyanide), presence of water, suboptimal temperature or catalyst. | Purify starting materials, use anhydrous conditions, optimize temperature, screen catalysts. |
| Regioisomer Formation | Nucleophilicity of endocyclic vs. exocyclic nitrogen in aminopyridine, electronic effects of substituents. | Careful selection of substituted aminopyridine, thorough characterization using 2D NMR. |
| Ugi-type Byproduct | Presence of carboxylic acids (impurity or catalyst), choice of catalyst. | Purify aldehyde, use Lewis acid catalyst instead of Brønsted acid, or use catalytic amounts of Brønsted acid. |
Experimental Protocols
Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-aminopyridine (1.0 eq.).
-
Dissolve the 2-aminopyridine in a dry solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Add the aldehyde (1.0 eq.) and the isocyanide (1.1 eq.).
-
Add the acid catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Stir the reaction mixture at room temperature or the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of Aldehydes
-
Distillation: For liquid aldehydes, distillation under reduced pressure is an effective method of purification.
-
Flash Chromatography: For solid or high-boiling liquid aldehydes, purification can be achieved by flash chromatography on silica gel, typically using a hexane/ethyl acetate solvent system.
References
-
DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available from: [Link]
-
PubMed. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: [Link]
-
RSC Publishing. One-step synthesis of imidazo[1,2-a]pyridines in water. Available from: [Link]
-
PubMed. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Available from: [Link]
-
ResearchGate. The Groebke‐Blackburn‐Bienaymé 3‐component reaction (GBB 3‐CR). Available from: [Link]
-
MDPI. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Available from: [Link]
-
ResearchGate. Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
-
SciSpace. A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3'. Available from: [Link]
-
ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]
-
ACS Publications. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]
-
BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]
-
ACS Publications. Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Available from: [Link]
-
PMC. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Available from: [Link]
-
PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]
-
MDPI. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Available from: [Link]
-
MDPI. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available from: [Link]
-
ResearchGate. New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. Available from: [Link]
-
PMC. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Available from: [Link]
-
PubMed Central. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Available from: [Link]
-
Beilstein Journals. Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Available from: [Link]
-
ACS Publications. Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. Available from: [Link]
-
ResearchGate. Variations of the Ugi reaction and the Groebke Bienaymé Blackburn.... Available from: [Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]
-
ACS Publications. Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. Available from: [Link]
-
ResearchGate. Mechanism of GBB and Ugi four-component reactions. Available from: [Link]
-
ACS Organic & Inorganic Au. Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. Available from: [Link]
-
ACS Publications. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]
-
Beilstein Journals. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Available from: [Link]
-
ResearchGate. (PDF) Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. Available from: [Link]
-
Green Chemistry. Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Available from: [Link]
-
ACS Publications. Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Available from: [Link]
-
Encyclopedia.pub. Application of Isocyanide-Based Multicomponent Reactions. Available from: [Link]
-
PMC. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Available from: [Link]
-
RSC Publishing. Isocyanate-based multicomponent reactions. Available from: [Link]
-
ResearchGate. 13 C NMR spectrum of imidazo[1,2-a]pyridine 6a. Available from: [Link]
-
NIH. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Available from: [Link]
-
PMC. The Groebke-Blackburn-Bienaymé Reaction. Available from: [Link]
-
Organic Chemistry Portal. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Available from: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support hub for the synthesis of imidazo[1,2-a]pyridines. This versatile scaffold is a cornerstone in medicinal chemistry and materials science, yet its synthesis can present unique challenges.[1][2] This guide is structured to provide direct, actionable solutions to common experimental hurdles, grounded in mechanistic principles to foster a deeper understanding of your reaction system.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis. Each entry details potential causes and provides step-by-step remedies.
dot
Caption: General troubleshooting workflow for synthesis optimization.
Q1: My reaction yield is very low or I'm seeing no product formation. What are the first things to check?
A1: This is a common starting problem. Before diving into complex optimization, it's crucial to validate the fundamentals.
-
Cause 1: Starting Material Quality & Stoichiometry: The purity of your 2-aminopyridine and the α-haloketone (or its precursor) is paramount. Impurities can inhibit catalysts or introduce competing side reactions. Similarly, inaccurate stoichiometry can leave you with an excess of one reactant.
-
Solution:
-
Verify Purity: Confirm the identity and purity of your starting materials using NMR and/or LC-MS.
-
Check Stoichiometry: Carefully re-weigh your reactants. For one-pot reactions where an α-haloketone is generated in situ, ensure the halogenating agent (e.g., NBS) is accurately measured.[3]
-
Assess Reactivity: Electron-donating groups on the 2-aminopyridine generally increase its nucleophilicity and can lead to better yields, whereas electron-withdrawing groups on the ketone component can accelerate the initial substitution step.[4]
-
-
-
Cause 2: Inadequate Reaction Conditions: The initial cyclization is sensitive to temperature and solvent.
-
Solution:
-
Temperature: Many imidazo[1,2-a]pyridine syntheses require heating.[5][6] If you are running the reaction at room temperature, a gentle increase to 60-80°C may be necessary. For microwave-assisted syntheses, ensure the correct temperature program is used.[7]
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are often effective as they can facilitate the nucleophilic substitution and cyclization steps.[6] However, for some catalyst systems, less polar solvents like toluene or dioxane may be optimal.[8] If your reactants are not fully dissolved, the reaction will be slow and inefficient.
-
-
Q2: I'm observing a major side product that is difficult to separate from my desired compound. What could it be?
A2: Side product formation often points to a specific mechanistic pathway becoming dominant. Identifying the structure is the first step to suppression.
-
Potential Cause: Dimerization or Polymerization: Under strongly basic or high-temperature conditions, reactants, intermediates, or even the product can undergo self-condensation or polymerization, leading to complex mixtures.
-
Solution:
-
Lower the Temperature: This is the simplest way to reduce the rate of many side reactions.
-
Change the Base: If using a strong base, consider switching to a milder, non-nucleophilic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N).
-
Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions relative to the desired intramolecular cyclization.
-
-
-
Potential Cause: Incomplete Cyclization: You may be isolating the intermediate N-phenacyl-2-aminopyridinium salt, which has failed to cyclize and dehydrate.[3]
-
Solution:
-
Increase Reaction Time/Temperature: The cyclization-dehydration step often requires more energy. Monitor the reaction by TLC or LC-MS to see if the intermediate is consumed over time with additional heating.
-
Add a Dehydrating Agent: In some cases, adding a mild dehydrating agent or ensuring the reaction is conducted under conditions that remove water can drive the final aromatization step.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my reaction?
A1: The "best" catalyst depends on your specific substrates and reaction type (e.g., one-pot vs. stepwise).
-
Lewis Acids (e.g., FeCl₃, CuI, CuBr): These are commonly used in modern protocols, especially for one-pot syntheses from ketones or nitroolefins.[6][7] They can activate the carbonyl group or facilitate oxidative coupling. Copper catalysts are particularly versatile and compatible with a broad range of functional groups.[9][10]
-
Iodine (I₂): Molecular iodine is an excellent, cost-effective catalyst that can act as a mild Lewis acid to promote condensation and cyclization.[11][12][13] It is particularly effective in multicomponent reactions.[11][13]
-
Catalyst-Free: For reactions starting with pre-formed α-haloketones, a catalyst is often unnecessary.[14][15] The reaction proceeds via direct nucleophilic substitution followed by cyclization. Heating is typically sufficient to drive the reaction to completion.[14]
| Catalyst Type | Typical Substrates | Key Advantage | Reference |
| Copper (I) Salts | 2-Aminopyridines + Ketones/Nitroolefins | High functional group tolerance, good yields. | [6][10] |
| Iron (III) Chloride | 2-Aminopyridines + Nitroolefins | Superior Lewis acid in some cascade reactions. | [7] |
| Molecular Iodine | Multi-component (e.g., Aldehyde, Isocyanide) | Cost-effective, eco-friendly, efficient for MCRs. | [4][12] |
| None (Thermal) | 2-Aminopyridines + α-Haloketones | Simple, avoids metal contamination. | [15] |
Q2: What is the role of the solvent, and how does it impact the reaction?
A2: The solvent does more than just dissolve the reactants; it actively influences the reaction mechanism and rate. The key steps involve nucleophilic attack and cyclization, which are sensitive to solvent polarity.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are often the first choice. They effectively solvate the charged intermediates (like the pyridinium salt) formed during the reaction, stabilizing them and facilitating the subsequent intramolecular cyclization. DMF was found to be the optimal solvent for certain copper-catalyzed syntheses.[6]
-
Ethers (Dioxane, THF): These are less polar and can be useful when trying to minimize certain side reactions.
-
Alcohols (Ethanol, Methanol): Protic solvents can participate in hydrogen bonding and may interfere with the reaction, but they have been used successfully, particularly in iodine-catalyzed multicomponent reactions.[12]
-
Non-polar Solvents (Toluene, Dichloromethane): These are generally less effective for the classical condensation but may be required for specific catalytic cycles, such as those involving gold catalysts.[8]
dot
Caption: General two-step reaction mechanism.
Key Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed One-Pot Synthesis
This protocol is adapted for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines from a 2-aminopyridine and a ketone.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the 2-aminopyridine (1.0 mmol), the ketone (1.2 mmol), and a copper catalyst (e.g., CuBr, 5-10 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., DMF, 3-5 mL) followed by a base if required by the specific protocol (e.g., K₂CO₃, 2.0 mmol).
-
Atmosphere: Flush the vessel with an inert gas (Nitrogen or Argon). If the reaction uses air as the oxidant, this step is omitted.[6]
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-24 hours.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Screening Reaction Conditions
A systematic approach is key to efficient optimization. This protocol outlines a parallel screening process.
-
Setup: Arrange a series of identical reaction vials in a multi-well heating block.
-
Stock Solutions: Prepare stock solutions of the 2-aminopyridine and the ketone/aldehyde in a suitable solvent to ensure accurate dispensing.
-
Variable Addition:
-
Catalyst Screen: To each vial, add the reactants from the stock solutions. Then, add a different catalyst (e.g., CuI, FeCl₃, I₂, Pd(OAc)₂) to each vial (typically 5 mol%).
-
Solvent Screen: Use the same catalyst and reactants in each vial but add a different solvent (e.g., DMF, DMSO, Toluene, Dioxane, Acetonitrile).
-
-
Execution: Seal the vials, place them in the pre-heated block, and run for a set period (e.g., 12 hours).
-
Analysis: After the reaction time, take an aliquot from each vial, dilute appropriately, and analyze by LC-MS to determine the conversion and relative yield of the desired product. This allows for rapid identification of the most promising conditions for further optimization or scale-up.
References
- BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Panda, J., Raiguru, B. P., Mishra, M., Mohapatra, S., & Nayak, S. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
- Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
- National Institutes of Health. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Substituted Imidazo[1,2-a]pyridines.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- National Institutes of Health. (n.d.). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes.
- PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- Semantic Scholar. (n.d.). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines.
- Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant.
- Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity.
- ACS Publications. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.
- ResearchGate. (2025). Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry.
- Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 7. bio-conferences.org [bio-conferences.org]
- 8. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. [PDF] Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Welcome to the technical support resource for the synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. We will move beyond simple protocols to explore the chemical rationale behind each step, providing you with the in-depth knowledge required to troubleshoot common issues and optimize your reaction yields.
Strategic Overview: The Synthetic Pathway
The synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a multi-step process that requires careful control of regioselectivity. The imidazo[1,2-a]pyridine core is highly reactive towards electrophiles, typically at the C3 position. Our strategy, therefore, involves protecting the C3 position via bromination before introducing the formyl group at the C2 position using a Vilsmeier-Haack reaction. This sequence is critical for achieving the desired substitution pattern.
The overall workflow is summarized below:
Caption: Recommended three-step synthetic workflow.
Detailed Experimental Protocols
These protocols are provided as a baseline and may require optimization based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of 8-methylimidazo[1,2-a]pyridine
This foundational step involves the condensation of 2-amino-3-methylpyridine with an α-halocarbonyl compound.[1][2]
-
Reagents & Materials:
-
2-Amino-3-methylpyridine (1.0 equiv)
-
α-Chloroacetaldehyde (1.1 equiv, 50 wt% in H₂O) or Bromoacetaldehyde diethyl acetal
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
To a round-bottom flask, add 2-amino-3-methylpyridine and ethanol.
-
Add sodium bicarbonate to the mixture.
-
Slowly add α-chloroacetaldehyde dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 78°C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 8-methylimidazo[1,2-a]pyridine.
-
Protocol 2: Synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine
This step installs the bromo-directing group at the electron-rich C3 position via electrophilic substitution.[3][4]
-
Reagents & Materials:
-
8-methylimidazo[1,2-a]pyridine (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
-
Procedure:
-
Dissolve 8-methylimidazo[1,2-a]pyridine in acetonitrile in a flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
Add NBS portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate.
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
The crude product is often pure enough for the next step, or it can be recrystallized if necessary.
-
Protocol 3: Synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
This is the key formylation step, which occurs at the C2 position due to the steric and electronic influence of the C3-bromo substituent.
-
Reagents & Materials:
-
3-Bromo-8-methylimidazo[1,2-a]pyridine (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.5 equiv)
-
Dichloromethane (DCM, anhydrous)
-
Ice, Saturated aqueous sodium acetate (NaOAc)
-
-
Procedure:
-
Vilsmeier Reagent Preparation (Crucial Step): In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Cool the flask to 0°C. Add POCl₃ dropwise via a syringe over 30-60 minutes, maintaining the internal temperature below 5°C.[5] The formation of a solid precipitate (the Vilsmeier reagent) is common.[5] Stir the mixture at 0°C for an additional 30 minutes after addition is complete.
-
Formylation Reaction: Dissolve 3-Bromo-8-methylimidazo[1,2-a]pyridine in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction to warm to room temperature, then heat to 60-70°C. Monitor the reaction progress by TLC (quench a small aliquot with base before spotting).
-
Work-up and Hydrolysis: Once the reaction is complete, cool the mixture to 0°C. Very carefully and slowly, quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium acetate until the pH is neutral (pH ~7).[5] This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Stir vigorously for 30 minutes.
-
Extract the mixture with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the final product.
-
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
General Issues
| Question/Issue | Probable Cause(s) | Recommended Solution(s) |
| Reaction is slow or incomplete across all steps. | Poor quality or wet starting materials/solvents. | Ensure all reagents are pure and solvents are anhydrous, especially for the Vilsmeier-Haack step.[6] 2-Amino-3-methylpyridine can degrade upon storage; verify its purity by NMR or melting point.[7] |
| Product identification is ambiguous. | Incorrect regiochemistry or unexpected side products. | Use 2D NMR techniques (NOESY, HMBC) to confirm the positions of the substituents. An NOE correlation between the aldehyde proton and the C5-proton would confirm the 2-carbaldehyde structure. |
Step 2: Bromination
| Question/Issue | Probable Cause(s) | Recommended Solution(s) |
| Starting material remains after the reaction. | Insufficient brominating agent. | Increase the equivalents of NBS slightly (e.g., to 1.1 equiv). Ensure the NBS is of high purity. |
| Di-brominated or other side products are observed. | Reaction temperature was too high. Over-addition of NBS. | Maintain the temperature strictly at 0°C during NBS addition. Add the NBS in small portions rather than all at once. |
Step 3: Vilsmeier-Haack Formylation
This step is the most frequent source of yield loss. The troubleshooting logic is outlined below.
Caption: Troubleshooting workflow for the Vilsmeier-Haack step.
| Question/Issue | Probable Cause(s) | Recommended Solution(s) |
| Stir bar gets stuck during reagent preparation. | The Vilsmeier salt has precipitated at too high a concentration. Localized heating during the exothermic addition of POCl₃.[5] | Use a slightly larger volume of DMF. Improve stirring efficiency and ensure the flask is well-submerged in the ice bath to dissipate heat effectively.[5] |
| Reaction turns black or forms a tar. | Reaction temperature is too high, causing decomposition. The substrate is unstable to the strongly acidic conditions before quenching. | Do not exceed the recommended reaction temperature. During work-up, add ice/base very slowly to control the quench temperature. |
| Incomplete reaction, significant starting material remains. | Insufficient Vilsmeier reagent. The substrate is not sufficiently activated for the reaction to proceed at the chosen temperature. | Increase the equivalents of POCl₃ and DMF to 2.0-2.5 equiv.[5] Increase the reaction temperature in 10°C increments or prolong the reaction time. |
| Difficulty isolating the product; emulsion forms during extraction. | The formylated product may have some water solubility.[6] | Saturate the aqueous layer with NaCl (brine) to decrease the polarity and "salt out" the product into the organic layer.[6] Perform multiple extractions with your organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction?
The reaction involves two main stages. First, DMF and POCl₃ react to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[8] Second, the electron-rich imidazo[1,2-a]pyridine attacks this reagent, followed by hydrolysis during work-up to reveal the aldehyde.
Caption: Simplified Vilsmeier-Haack reaction mechanism.
Q2: Why are anhydrous conditions so critical for the Vilsmeier-Haack reaction?
The Vilsmeier reagent is highly moisture-sensitive.[6] Water will rapidly react with both POCl₃ and the formed chloroiminium salt, quenching the reagent and preventing the formylation of your substrate. Using anhydrous solvents and a dry, inert atmosphere is mandatory for success.
Q3: What are the primary safety concerns when using phosphorus oxychloride (POCl₃)?
POCl₃ is highly corrosive and reacts violently with water in a highly exothermic manner.[6] It is also toxic upon inhalation. All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty gloves, safety goggles, and a lab coat. The quenching procedure with ice/water must be done slowly and cautiously in an ice bath.
Q4: How can I confirm the regiochemistry of my bromination and formylation steps?
-
¹H NMR: The introduction of a substituent dramatically changes the chemical shifts of the protons on the heterocyclic ring. In the imidazo[1,2-a]pyridine system, H-3 is typically a singlet. After bromination, this singlet will disappear. After subsequent formylation at C2, you will see a new singlet for the aldehyde proton (-CHO) around 9-10 ppm.
-
¹³C NMR: The carbon shifts will also provide clear evidence of the substitution pattern.
-
NOESY: A 2D NOESY experiment is the definitive method. For the final product, an NOE (Nuclear Overhauser Effect) between the aldehyde proton at C2 and the proton at C5 would unambiguously confirm the desired regiochemistry.
References
-
Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. (n.d.). IUCr. Retrieved January 16, 2026, from [Link]
-
Bromination of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Wang, L., et al. (2019). Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines using CBr4 as bromine source. Synthetic Communications, 50(2). Retrieved January 16, 2026, from [Link]
-
Plausible mechanism of formylation of imidazo-pyridine ring. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 16, 2026, from [Link]
-
Sharma, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved January 16, 2026, from [Link]
-
2-AMINO-3-METHYLPYRIDINE 95% For Synthesis. (n.d.). Loba Chemie. Retrieved January 16, 2026, from [Link]
-
2-AMINO-3-METHYLPYRIDINE For Synthesis. (n.d.). Alpha Chemika. Retrieved January 16, 2026, from [Link]
-
2-amino-3-methylpyridine. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Das, S., et al. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega. Retrieved January 16, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 97, 00021. Retrieved January 16, 2026, from [Link]
-
Cu(OTf)2-catalyzed synthesis of imidazo[1,2-a]pyridines from α-diazoketones and 2-aminopyridines. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines 2. aReaction conditions. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. (n.d.). Google Patents.
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. Retrieved January 16, 2026, from [Link]
-
Sharma, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26634-26673. Retrieved January 16, 2026, from [Link]
-
Ghafourian, M., et al. (2011). Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Journal of Molecular Modeling, 17(11). Retrieved January 16, 2026, from [Link]
-
. (n.d.). Retrieved January 16, 2026, from [Link]
-
Copper(II)-Catalyzed Aerobic Oxidative Coupling between Chalcone and 2-Aminopyridine via CH Amination: An Expedient Synthesis of 3-Aroylimidazo[1,2-a]pyridines. (2014). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Synthesis of imidazo[1,2‐a]pyridines by multi‐component reaction. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Nguyen, T. T., et al. (2024). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances. Retrieved January 16, 2026, from [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences, 521, 01015. Retrieved January 16, 2026, from [Link]
-
Lombardino, J. G., & Wiseman, E. H. (1972). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 15(8). Retrieved January 16, 2026, from [Link]
-
ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Microwave-Assisted, One-Pot Three Component Synthesis of 2-Phenyl H-imidazo[1,2-α]pyridine. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Wu, Z., Pan, Y., & Zhou, X. (2011). Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. Synthesis, 2011(14), 2255-2260. Retrieved January 16, 2026, from [Link]
-
8-Bromo-Imidazo[1,2-A]Pyridine-3-Carbaldehyde. (n.d.). Rlavie. Retrieved January 16, 2026, from [Link]
-
Verbraeken, B., et al. (2017). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 139(28). Retrieved January 16, 2026, from [Link]
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buy 2-AMINO-3-METHYLPYRIDINE 95% For Synthesis at Best Price, Chemical Compound for Research [abchemicalindustries.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
Overcoming challenges in the functionalization of imidazo[1,2-a]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this privileged heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the basis of drugs like Zolpidem, Alpidem, and the promising anti-tuberculosis agent Telacebec (Q203).[1][2][3] However, its unique electronic properties present significant challenges in achieving desired substitution patterns.
This center provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you overcome these challenges, optimize your reactions, and accelerate your research and development efforts.
Core Concepts: Understanding the Reactivity of Imidazo[1,2-a]pyridines
The key to successfully functionalizing the imidazo[1,2-a]pyridine ring lies in understanding its inherent electronic landscape. The fusion of the electron-rich imidazole ring with the electron-deficient pyridine ring creates a system with distinct reactive sites.
The C3 position is the most electron-rich and nucleophilic carbon on the scaffold, making it the kinetic hotspot for electrophilic substitution and many radical reactions.[2][4] This is the primary reason why a vast majority of functionalization methods target this position.[5][6] Conversely, the C2 position is relatively passive towards electrophilic attack, making its functionalization a significant challenge.[4][7] The pyridine ring positions (C5-C8) are electron-deficient and generally require specific strategies like directed C-H activation for successful modification.
Caption: Reactivity map of the imidazo[1,2-a]pyridine scaffold.
Frequently Asked Questions (FAQs)
Q1: Why is C3 functionalization so prevalent compared to other positions?
A: The high reactivity of the C3 position is a direct consequence of the electronic structure of the fused ring system. The nitrogen atom at position 1 (N1) donates electron density into the imidazole ring, significantly increasing the nucleophilicity of the C3 carbon. This makes it the most favorable site for reactions with a wide range of electrophiles and radical species, often proceeding under mild, metal-free conditions.[2][8]
Q2: What are the primary strategies for achieving C2 functionalization?
A: Activating the C2 position requires overcoming its inherent electronic passivity.[4][7] The main strategies include:
-
Directed C-H Activation: A directing group, often installed on the N1 position or as part of a substituent at C3, physically guides a transition metal catalyst (commonly Palladium or Ruthenium) to the C2-H bond.[9]
-
Lithiation/Metalation: Using a strong base (e.g., n-BuLi) can deprotonate the C2 position, forming a potent organometallic intermediate. This intermediate can then be quenched with various electrophiles. This approach often requires careful temperature control to avoid side reactions.
-
Specific Catalytic Systems: Some catalyst-ligand combinations can sterically or electronically favor C2 over C3. This is a developing area, but certain rhodium and palladium systems have shown promise.
Q3: How can I functionalize the pyridine ring (C5-C8 positions)?
A: The electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution. Successful strategies typically involve:
-
Directed C-H Activation: Similar to C2 functionalization, a directing group (e.g., on a 2-aryl substituent) can guide a metal catalyst to the C8 position.[6] Lewis acid coordination to the pyridine nitrogen can also direct silylation to the C5 position.[10]
-
Halogenation followed by Cross-Coupling: The pyridine ring can be halogenated, and the resulting halo-imidazo[1,2-a]pyridines can then undergo transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of substituents.
Q4: Are there reliable metal-free methods for C-H functionalization?
A: Yes, particularly for the C3 position. Numerous metal-free methods have been developed, which is advantageous for reducing heavy metal contamination in pharmaceutical synthesis.[8] These strategies often employ:
-
Oxidants: Reagents like iodine, sodium chlorite/bromite, or even air can mediate oxidative coupling reactions.[11][12]
-
Photocatalysis: Visible light-induced reactions using organic dyes (e.g., Rose Bengal, Eosin Y) as photocatalysts provide a green and efficient pathway for C3-functionalization, including arylation, formylation, and amination.[1]
-
Radical Reactions: The generation of radical species can lead to efficient C-H functionalization at the C3 position.[13]
Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format.
Caption: General workflow for troubleshooting functionalization reactions.
Problem 1: Poor or No Product Conversion
Q: My C-H functionalization reaction is not working. I see only starting material. What are the common causes?
A: This is a frequent issue. Let's break down the potential culprits:
-
Cause 1: Inactive Catalyst (for metal-catalyzed reactions). Palladium, copper, or ruthenium catalysts can be sensitive to air and moisture. The active catalytic species may not have formed.
-
Solution: Ensure you are using a fresh, high-purity catalyst. If using a Pd(II) precursor like Pd(OAc)₂, it often requires in-situ reduction to Pd(0); ensure your conditions facilitate this. Always maintain a strict inert atmosphere (Nitrogen or Argon) throughout the setup and reaction.
-
-
Cause 2: Inappropriate Oxidant or Additive. Many C-H activation cycles require a specific oxidant (e.g., Ag₂CO₃, Cu(OAc)₂, O₂) to regenerate the catalyst.
-
Solution: Double-check the literature for the correct oxidant and ensure it is fresh. Some reactions are highly sensitive to the choice of base or acid additive; verify that you are using the correct one at the right concentration.
-
-
Cause 3: Insufficient Temperature. C-H bond activation has a significant activation energy barrier.
-
Solution: The reaction may simply need more thermal energy. Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) and monitor for product formation by TLC or LCMS.
-
-
Cause 4: Poor Substrate Solubility. If your imidazo[1,2-a]pyridine derivative is not fully dissolved, the reaction will be slow or incomplete.
-
Solution: Choose a solvent in which all reactants are soluble at the reaction temperature. If solubility remains an issue, consider screening other solvents or using a co-solvent system.
-
Problem 2: Poor Regioselectivity (Getting a Mixture of Isomers)
Q: I am attempting a C5-arylation but am getting a significant amount of the C3-arylated product. How can I improve selectivity?
A: This is a classic challenge of overcoming the inherent C3 reactivity. The solution lies in directing the reaction away from the kinetic C3 site.
-
Cause 1: No or Ineffective Directing Group. Without a directing element, functionalization will almost always favor the C3 position.
-
Solution: Introduce a directing group that can chelate to the metal catalyst and deliver it to the desired position. For C5-functionalization, a common strategy is to use a Lewis acid that coordinates to the N1 and pyridine nitrogen, altering the electronic landscape to favor C5 attack.[10] For C8-functionalization, a 2-aryl substituent can direct the catalyst to the ortho C-H bond of the pyridine ring.[6]
-
-
Cause 2: Steric Hindrance. Steric bulk can be used to control regioselectivity.
-
Solution: If the C3 position is blocked with a bulky substituent (e.g., a t-butyl or trimethylsilyl group), it can sterically hinder attack at that site, potentially allowing functionalization at other positions. The bulky group can sometimes be removed later if desired.
-
-
Cause 3: Incorrect Catalyst/Ligand System. The size and electronics of the catalyst and its ligands play a crucial role.
-
Solution: Systematically screen different catalysts and ligands. Bulky ligands on a palladium catalyst, for example, might disfavor the more accessible C3 position and promote reaction at a less hindered site.
-
Table 1: General Conditions for Regioselective Functionalization
| Target Position | General Strategy | Typical Reagents/Catalyst | Key Considerations |
| C3 | Electrophilic/Radical Attack | NBS, NCS, Aryl Diazonium Salts, Acyl Chlorides | Often metal-free. The most common and straightforward functionalization.[11][14] |
| C2 | Directed C-H Activation | Pd(OAc)₂ with a directing group; Rh(III) catalysts | Requires a directing group on N1 or C3.[4][9] |
| C5 | Lewis Acid Catalysis | Sc(OTf)₃, Yb(OTf)₃ with silylating agents | Lewis acid coordination to nitrogens activates the C5 position.[10] |
| C8 | Directed C-H Activation | Pd(OAc)₂ with a 2-aryl directing group | N-coordination of the 2-aryl substituent directs catalyst to the C8-H bond.[6] |
Problem 3: Low Yield in Halogenation Reactions
Q: My C3-chlorination with N-chlorosuccinimide (NCS) gives a low yield of the mono-chlorinated product and several unidentified byproducts.
A: Halogenation can be deceptively tricky. Over-reaction and side reactions are common.
-
Cause 1: Over-halogenation. The mono-halogenated product can sometimes be reactive enough to undergo a second halogenation, especially if the reaction is left for too long or at too high a temperature.
-
Solution: Carefully control the stoichiometry. Begin with 1.0 equivalent of the halogenating agent (e.g., NCS, NBS). Run the reaction at a lower temperature (e.g., start at 0 °C or room temperature) and monitor closely by TLC/LCMS. Quench the reaction as soon as the starting material is consumed.
-
-
Cause 2: Harsh Reagents. Some halogenating agents are too reactive, leading to decomposition.
-
Cause 3: Incorrect Solvent. The solvent can dramatically affect the reactivity of the halogenating agent.
-
Solution: For NCS or NBS, solvents like DMF, MeCN, or chlorinated solvents are common. If using a system like NaClO₂/AcOH, DMF is often the solvent of choice.[11] Screen a few options to find the optimal medium.
-
Validated Experimental Protocols
Protocol 1: Regioselective C3-Chlorination using Chloramine-T (Metal-Free)
This protocol is based on a green, efficient method for the C3-chlorination of various imidazo[1,2-a]pyridines.[14] It is operationally simple and avoids the use of harsh reagents or metal catalysts.
Materials:
-
Imidazo[1,2-a]pyridine substrate (1.0 mmol)
-
Chloramine-T trihydrate (1.1 mmol, 1.1 equiv)
-
Ethanol (as a wash solvent)
-
Deionized water
Procedure:
-
To a clean, dry vial, add the imidazo[1,2-a]pyridine substrate (1.0 mmol).
-
Add Chloramine-T trihydrate (1.1 mmol).
-
Stir the mixture vigorously at room temperature. The reaction is typically performed neat (solvent-free). For solid substrates, gentle grinding of the two solids together may be required to initiate the reaction.
-
Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes). The reaction is often complete within 5-30 minutes.
-
Upon completion, add deionized water (~10 mL) to the reaction mixture.
-
Stir for 5 minutes. The product will typically precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting material or p-toluenesulfonamide byproduct.
-
Dry the product under vacuum to yield the pure C3-chloro-imidazo[1,2-a]pyridine.
Causality & Trustworthiness: This protocol's reliability stems from its simplicity. The reaction proceeds via an electrophilic attack on the electron-rich C3 position by the "Cl+" equivalent generated from Chloramine-T. The neat conditions maximize reactant concentration, leading to rapid conversion. The aqueous workup is effective because the organic product is insoluble in water, while the sulfonamide byproduct has some water solubility, allowing for a simple and efficient purification by filtration.
Protocol 2: Palladium-Catalyzed C3-Arylation via Direct C-H Functionalization
This protocol provides a general framework for the direct arylation of the C3 position with aryl bromides, a common and powerful C-C bond-forming reaction.
Materials:
-
Imidazo[1,2-a]pyridine substrate (1.0 mmol)
-
Aryl bromide (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃) (0.10 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed DMF (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the imidazo[1,2-a]pyridine substrate (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed DMF (5 mL) via syringe.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LCMS. Reactions are typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the mixture with Ethyl Acetate (~20 mL) and water (~20 mL).
-
Separate the organic layer. Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the C3-arylated product.
Causality & Trustworthiness: This protocol relies on a well-established catalytic cycle. The base (K₂CO₃) is crucial for the C-H activation step. The ligand (PPh₃) stabilizes the Pd(0) active species and facilitates the catalytic cycle. Using an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The stoichiometry is designed with a slight excess of the aryl bromide to ensure complete consumption of the imidazo[1,2-a]pyridine starting material.
References
-
Ghosh, A., et al. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega. Available at: [Link]
-
Li, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available at: [Link]
-
Tali, J.A., et al. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Katritzky, A.R., et al. (2004). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, L., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry. Available at: [Link]
-
Yu, J., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances. Available at: [Link]
-
Goel, R., et al. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances. Available at: [Link]
-
Li, J., et al. (2018). Chlorination of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Kour, J., et al. (2020). Approaches to chlorination of imidazo[1,2‐α]pyridines. ResearchGate. Available at: [Link]
-
Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]
-
Yu, J., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances. Available at: [Link]
-
Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. ResearchGate. Available at: [Link]
-
Gary, B.D., et al. (2015). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Strategies for Synthesis of Imidazo[1,2- a ]pyridine Derivatives: Carbene Transformations or C−H Functionalizations. ResearchGate. Available at: [Link]
-
Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
-
Sharma, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. Available at: [Link]
-
Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework. Bentham Science. Available at: [Link]
-
Hajra, A., et al. (2022). Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. Advanced Synthesis & Catalysis. Available at: [Link]
-
Dilly, S., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters. Available at: [Link]
-
Perin, N., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. Available at: [Link]
-
Ravi, C. & Adimurthy, S. (2017). Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. Chemistry-An Asian Journal. Available at: [Link]
-
Synthesis of C3‐alkylated imidazo[1,2‐a]pyridines from 2‐phenylimidazo[1,2‐a]pyridine and para‐quinone methides. ResearchGate. Available at: [Link]
-
Synthesis of C3‐functionalized imidazo[1,2‐a]pyridines via three component reactions or one pot reactions. ResearchGate. Available at: [Link]
-
Ravi, C. & Adimurthy, S. (2017). Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. Semantic Scholar. Available at: [Link]
-
Li, C., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Available at: [Link]
-
Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. ResearchGate. Available at: [Link]
-
Ruthenium-Catalyzed C(sp 2 )–H Activation Using Pyridine and Imidazopyridine as Directing Groups for Selective Silylation. ResearchGate. Available at: [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. Available at: [Link]
-
Onajole, O.K., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Green Synthesis and Catalysis. Available at: [Link]
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. Available at: [Link]
-
Bagdi, A.K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available at: [Link]
Sources
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scalable Synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Welcome to the technical support center for the scalable synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and reproducible synthesis.
Introduction
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a key building block in medicinal chemistry, valued for its role in the development of novel therapeutics. The imidazo[1,2-a]pyridine scaffold is a privileged structure, appearing in numerous biologically active compounds.[1][2] This guide outlines a robust and scalable two-step synthetic route, starting from the commercially available 2-amino-3-methylpyridine. We will delve into the critical parameters of each step, from the initial cyclization to the subsequent Vilsmeier-Haack formylation and bromination, providing a comprehensive understanding of the "why" behind the "how."
Synthetic Strategy Overview
The synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde is approached in a logical sequence, beginning with the construction of the imidazo[1,2-a]pyridine core, followed by formylation and bromination.
digraph "Synthetic_Workflow" {
graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="2-Amino-3-methylpyridine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Step1 [label="Step 1: Cyclization\n(Tschitschibabin Reaction)"];
Intermediate1 [label="8-Methylimidazo[1,2-a]pyridine"];
Step2 [label="Step 2: Vilsmeier-Haack\nFormylation & Bromination"];
Product [label="3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1;
Step1 -> Intermediate1;
Intermediate1 -> Step2;
Step2 -> Product;
}
Caption: Troubleshooting logic for the synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde.
FAQs for Step 1: Synthesis of 8-Methylimidazo[1,2-a]pyridine
-
Q1: The reaction seems to be sluggish and not going to completion. What should I do?
-
A1: Incomplete reactions can be due to insufficient heating or reaction time. Ensure your reflux temperature is consistently at or above 78°C. You can extend the reaction time to 8-10 hours, monitoring the progress by TLC. Also, verify the quality of your chloroacetaldehyde solution, as its concentration can diminish over time.
-
Q2: I am getting a very dark, tar-like crude product that is difficult to purify. Why is this happening?
-
A2: The formation of polymeric byproducts is common in Tschitschibabin-type reactions, especially at higher temperatures or with prolonged reaction times. Ensure that the initial addition of chloroacetaldehyde is done slowly and with adequate cooling to prevent excessive exotherms. Overheating during the reaction can also contribute to tar formation. Purification of a very dark crude may require an initial pass through a short plug of silica gel to remove baseline impurities before recrystallization.
-
Q3: My yield is consistently low despite the starting material being fully consumed. Where could I be losing my product?
-
A3: Product loss can occur during the work-up and extraction steps. Imidazo[1,2-a]pyridines have some water solubility, especially in acidic conditions. Ensure that the aqueous layer is thoroughly extracted with ethyl acetate (at least 3-4 times). Also, confirm that the pH of the aqueous layer is neutral or slightly basic before extraction to maximize the amount of the free base in the organic phase.
FAQs for Step 2: Vilsmeier-Haack Formylation and Bromination
-
Q1: The Vilsmeier-Haack reaction is not proceeding as expected, and I see a lot of unreacted starting material. What is the likely cause?
-
A1: The Vilsmeier reagent is highly sensitive to moisture. The use of anhydrous DMF and POCl₃ under a strictly inert atmosphere is critical for its successful formation and reactivity.[3] Ensure all glassware is oven-dried and cooled under an inert gas stream before use. The quality of the DMF is also paramount; use a freshly opened bottle of anhydrous DMF or a properly stored one.
-
Q2: I am observing the formation of multiple spots on my TLC plate after the bromination step. What are these side products?
-
A2: The most common side product is the di-brominated species. This can occur if an excess of NBS is used or if the reaction temperature is not well-controlled during the addition of the NBS solution. It is crucial to maintain a low temperature (0-10°C) during the addition and to use a slight excess (1.1 equivalents) of NBS. Other potential side products can arise from over-formylation or other electrophilic substitution reactions if the reaction conditions are too harsh.
-
Q3: The final product is difficult to crystallize and appears oily. How can I improve its purity and physical form?
-
A3: An oily product often indicates the presence of impurities. If direct recrystallization is challenging, column chromatography is the recommended purification method. A gradient elution from hexane to ethyl acetate on silica gel should effectively separate the desired product from starting materials and byproducts. After chromatography, the purified fractions can be concentrated, and the resulting solid can be recrystallized to obtain a crystalline product. Sometimes, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Q4: Can I perform the formylation and bromination as two separate steps?
-
A4: Yes, performing the reactions in two separate steps is a valid alternative and can sometimes offer better control and higher purity of the intermediate aldehyde before proceeding to bromination. After the formylation and aqueous work-up, you would isolate and purify the 8-methylimidazo[1,2-a]pyridine-2-carbaldehyde. This intermediate can then be subjected to bromination with NBS in a suitable solvent like DMF or chloroform. However, the one-pot procedure is generally more efficient for scalable synthesis in terms of time and resources.
References
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(10), 1555-1575. [Link]
-
Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini reviews in medicinal chemistry, 7(9), 907-917. [Link]
-
Tschitschibabin, A. E. (1924). Über eine neue Synthese von Pyridin-Derivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series), 57(9), 1655-1658. [Link]
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659. [Link]
Sources
A Senior Application Scientist's Guide to the Structural Validation of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific integrity and progress. In the synthesis of complex heterocyclic compounds, such as the promising imidazo[1,2-a]pyridine scaffold, the potential for isomeric impurities necessitates a robust and multi-faceted validation approach. This guide provides an in-depth comparison of the expected analytical data for 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde against its potential isomers, supported by detailed experimental protocols.
This guide will focus on a systematic approach to validating the structure of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde, leveraging a suite of spectroscopic techniques. We will explore the causal relationships between molecular structure and spectral output, providing a framework for confident structural assignment.
The Subject of Investigation and Its Potential Alternatives
The target molecule for our validation is 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 175878-06-5).[2][3][4][5] During its synthesis, typically involving the cyclization of a substituted 2-aminopyridine with a suitable carbonyl compound, several isomeric byproducts could potentially form. The most probable of these include positional isomers where the bromine, methyl, or aldehyde groups are located at different positions on the imidazo[1,2-a]pyridine core.
For the purpose of this guide, we will consider the following key alternatives for comparison:
-
Alternative A: 8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carbaldehyde: An isomer where the bromo and methyl groups have swapped positions.
-
Alternative B: 3-Bromo-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde: An isomer with the methyl group on the pyridine ring.
-
Alternative C: 2-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde: An isomer where the bromo and aldehyde groups have swapped positions.
The validation process will rely on predicting the distinct spectroscopic signatures of each of these molecules and comparing them to the experimental data obtained for the synthesized compound.
A Multi-pronged Approach to Spectroscopic Validation
A single analytical technique is rarely sufficient for the unequivocal structural elucidation of a novel compound. A combination of methods provides orthogonal data, building a comprehensive and self-validating picture of the molecule. Our approach will utilize Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D correlation experiments), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
dot graph "Validation_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];
subgraph "cluster_synthesis" { label="Synthesis"; bgcolor="#F1F3F4"; "Synthesis" [label="Synthesized Compound\n(Presumed Target)"]; }
subgraph "cluster_analysis" { label="Spectroscopic Analysis"; bgcolor="#F1F3F4"; "NMR" [label="NMR Spectroscopy\n(¹H, ¹³C, COSY, HSQC, HMBC)"]; "IR" [label="IR Spectroscopy"]; "MS" [label="Mass Spectrometry"]; }
subgraph "cluster_comparison" { label="Data Comparison & Validation"; bgcolor="#F1F3F4"; "Target_Data" [label="Expected Data for\n3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde"]; "Alternative_Data" [label="Expected Data for\nPotential Isomers"]; "Validation" [label="Structural Validation", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Synthesis" -> {"NMR", "IR", "MS"} [label="Characterization"]; "NMR" -> "Validation"; "IR" -> "Validation"; "MS" -> "Validation"; "Target_Data" -> "Validation" [style="dashed"]; "Alternative_Data" -> "Validation" [style="dashed"]; }
Caption: A workflow diagram illustrating the multi-faceted approach to the structural validation of the target compound.
Expected Spectroscopic Data: A Comparative Analysis
The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts for our target molecule and its key alternatives. These predictions are based on established substituent effects in heterocyclic systems and data from related compounds reported in the literature.[6][7][8]
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton | Target Structure | Alternative A | Alternative B | Alternative C | Rationale for Differentiation |
| CHO | ~10.2 | ~10.1 | ~10.2 | ~9.9 | The position of the aldehyde group (C2 vs. C3) and the electronic environment will cause a noticeable shift. |
| H-5 | ~8.2 | ~8.1 | ~8.0 | ~8.2 | The position of the methyl group on the pyridine ring will influence the chemical shift of adjacent protons. |
| H-6 | ~7.2 | ~7.1 | - | ~7.2 | The absence of H-6 in Alternative B (replaced by a methyl group) is a clear distinguishing feature. |
| H-7 | ~7.5 | ~7.4 | ~7.3 | ~7.5 | Proximity to the bromo and methyl groups will cause slight variations in the chemical shifts. |
| CH₃ | ~2.7 | ~2.6 | ~2.5 | ~2.7 | The electronic environment of the methyl group will lead to small but measurable differences in its chemical shift. |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon | Target Structure | Alternative A | Alternative B | Alternative C | Rationale for Differentiation |
| C=O | ~185 | ~184 | ~185 | ~188 | The electronic environment of the carbonyl carbon is sensitive to the substitution pattern. |
| C-2 | ~145 | ~146 | ~145 | ~120 (C-Br) | The carbon bearing the aldehyde will have a significantly different chemical shift compared to the carbon bearing the bromine. |
| C-3 | ~115 (C-Br) | ~125 | ~115 (C-Br) | ~140 | The chemical shift of the carbon attached to bromine will be distinct from a carbon with a methyl or aldehyde group. |
| C-5 | ~128 | ~127 | ~126 | ~128 | Substituent effects from the pyridine ring will cause variations. |
| C-6 | ~120 | ~119 | ~130 (C-CH₃) | ~120 | The presence of a methyl-substituted carbon in Alternative B provides a clear marker. |
| C-7 | ~130 | ~129 | ~128 | ~130 | Subtle shifts due to the different substitution patterns. |
| C-8 | ~135 (C-CH₃) | ~110 (C-Br) | ~135 | ~135 (C-CH₃) | The chemical shift will clearly indicate whether a methyl group or a bromine atom is attached to this position. |
| C-8a | ~142 | ~141 | ~142 | ~142 | The bridgehead carbon will show minor shifts. |
| CH₃ | ~18 | ~17 | ~21 | ~18 | The position of the methyl group will affect its chemical shift. |
Key Differentiating Features in NMR Spectra
-
¹H NMR: The multiplicity and coupling constants of the aromatic protons will be highly informative. For the target structure, we expect to see two doublets and one triplet for H-5, H-7, and H-6, respectively. In Alternative B, the absence of a signal for H-6 and the presence of a singlet for the methyl group in the aromatic region will be definitive.
-
¹³C NMR: The chemical shifts of the substituted carbons (C-2, C-3, and C-8) will be the most powerful diagnostic tool. The distinct shifts for carbons attached to bromine, a methyl group, or an aldehyde group will allow for unambiguous assignment.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for confirming connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment will show a correlation between the aldehyde proton (~10.2 ppm) and the C-2 carbon (~145 ppm) in the target structure. In Alternative C, this correlation would be to C-3. Furthermore, correlations from the methyl protons (~2.7 ppm) to C-8 and C-7 will confirm the position of the methyl group.
-
dot graph "HMBC_Correlations" { layout="dot"; rankdir="LR"; node [shape="plaintext", fontname="Helvetica", fontsize="10"]; edge [fontname="Helvetica", fontsize="9", color="#4285F4"];
subgraph "cluster_target" { label="Target Structure"; bgcolor="#F1F3F4"; node [shape="none"]; Target [label=< ProtonCorrelates to Carbon(s) CHO (~10.2 ppm)C-2, C-3 CH₃ (~2.7 ppm)C-8, C-7, C-8a H-5 (~8.2 ppm)C-6, C-7, C-8a >]; }
subgraph "cluster_alternative_c" { label="Alternative C"; bgcolor="#F1F3F4"; node [shape="none"]; AlternativeC [label=< ProtonCorrelates to Carbon(s) CHO (~9.9 ppm)C-2, C-3, C-8a CH₃ (~2.7 ppm)C-8, C-7, C-8a H-5 (~8.2 ppm)C-6, C-7, C-8a >]; } }
Caption: Expected key HMBC correlations for the target structure versus a critical isomer.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
-
IR Spectroscopy: The IR spectrum will primarily confirm the presence of key functional groups. For all isomers, we expect to see a strong carbonyl stretch for the aldehyde at approximately 1680-1700 cm⁻¹. The C-H stretching of the aldehyde will appear around 2720 and 2820 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. While IR is excellent for functional group identification, it is less powerful for distinguishing between these specific positional isomers.[9][10]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula (C₉H₇BrN₂O). The measured mass should be within 5 ppm of the calculated exact mass. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a clear indicator of its presence, resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity. The fragmentation pattern in MS/MS experiments could potentially differentiate between isomers, but this would require detailed analysis and comparison with standards.
Experimental Protocols
The following are detailed protocols for acquiring the necessary spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at 25 °C.
-
Use a standard single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans for good signal-to-noise.
-
Process the data with an exponential window function and reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire the spectrum over a wide spectral width (e.g., 0-220 ppm).
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
Process the data and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
-
2D NMR (COSY, HSQC, HMBC) Acquisition:
-
Use standard pulse programs for each experiment.
-
Optimize the spectral widths in both dimensions to cover all relevant signals.
-
For HMBC, use a long-range coupling delay optimized for J-couplings of 8-10 Hz.
-
Process the 2D data using appropriate window functions and perform phase correction.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Use an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the clean ATR crystal before running the sample.
-
Process the data to obtain a transmittance or absorbance spectrum.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the spectrum in high-resolution mode (e.g., on a TOF or Orbitrap mass analyzer).
-
Observe the molecular ion peak and the characteristic isotopic pattern for a bromine-containing compound.
-
Compare the measured accurate mass to the calculated theoretical mass for the elemental composition C₉H₇BrN₂O.
-
Conclusion
The structural validation of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a critical step in its development for any application. By employing a combination of NMR (¹H, ¹³C, and 2D), IR, and MS techniques, a comprehensive and unambiguous structural assignment can be made. The key to this process lies in a careful comparison of the acquired experimental data with the predicted data for the target molecule and its plausible isomers. The differences in chemical shifts, coupling patterns, and through-space correlations provide a robust framework for distinguishing the correct structure from its alternatives. This guide provides the necessary framework and protocols to perform this validation with a high degree of scientific rigor and confidence.
References
-
Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. The Royal Society of Chemistry. Available from: [Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC. National Center for Biotechnology Information. Available from: [Link]
-
3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde. CASNU.COM. Available from: [Link]
-
Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions. The Royal Society of Chemistry. Available from: [Link]
-
3-BroMo-8-Methyl-iMidazo[1,2-a]pyridine-2-carbaldehyde CAS#: 175878-06-5. ChemWhat. Available from: [Link]
-
175878-06-5 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde. King-Pharm. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC. National Center for Biotechnology Information. Available from: [Link]
-
FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC. National Center for Biotechnology Information. Available from: [Link]
-
A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. e-Century Publishing Corporation. Available from: [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available from: [Link]
-
Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials. PubMed. Available from: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]
-
2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. PubMed. Available from: [Link]
-
Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. ResearchGate. Available from: [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]
-
3-Pyridinecarboxaldehyde. NIST WebBook. Available from: [Link]
-
8-Bromo-Imidazo[1,2-A]Pyridine-3-Carbaldehyde. Autech. Available from: [Link]
-
3-Pyridinecarboxaldehyde. NIST WebBook. Available from: [Link]
-
Imidazo[1,2-a]pyridine-3-carboxaldehyde, 2-phenyl-. SpectraBase. Available from: [Link]
-
6-BROMO-3-METHYLIMIDAZO-[1,2-A]-PYRIDINE. SpectraBase. Available from: [Link]
Sources
- 1. 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 175878-06-5 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde [chemsigma.com]
- 3. 3-溴钼-8-甲基-咪唑并[1,2-a]吡啶-2-甲醛 CAS#: 175878-06-5 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 4. 175878-06-5 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde [casnu.com]
- 5. arctomsci.com [arctomsci.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 10. 3-Pyridinecarboxaldehyde (500-22-1) IR Spectrum [chemicalbook.com]
A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridine Isomers
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] This bicyclic nitrogen-containing heterocycle serves as the core for numerous commercial drugs, highlighting its therapeutic versatility.[2] The biological activity of these compounds, however, is exquisitely dependent on the nature and position of substituent groups on the pyridine and imidazole rings. This guide provides a comparative analysis of imidazo[1,2-a]pyridine isomers, delving into their structure-activity relationships (SAR) across various therapeutic areas and offering detailed experimental protocols for their evaluation.
The Imidazo[1,2-a]pyridine Core: A Foundation for Diversity
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle where an imidazole ring is fused to a pyridine ring. The numbering of the atoms in this scaffold is crucial for understanding the positional isomerism that dictates its biological effects.
Caption: Simplified Akt/mTOR signaling pathway inhibited by specific imidazo[1,2-a]pyridine isomers.
Featured Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A375, HCC1937) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine isomers in the appropriate cell culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Combating Infectious Diseases
The imidazo[1,2-a]pyridine scaffold is also a promising framework for the development of novel antimicrobial agents, including antibacterial and antifungal compounds. [3]
Isomer Comparison and Structure-Activity Relationship (SAR)
The antimicrobial efficacy of these compounds is highly dependent on the substituents and their positions.
-
Antibacterial Activity: Certain imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. [3]For example, organoselenium imidazo[1,2-a]pyridines have shown potent antibacterial activity against E. coli. [4]* Antitubercular Activity: The imidazo[1,2-a]pyridine core is particularly notable for its potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. [5]Structure-activity relationship studies have revealed that bulky and lipophilic biaryl ethers attached to the scaffold can lead to nanomolar potency. [5]
Compound Class Target Organism Key SAR Findings Reference Imidazo[1,2-a]pyridine-3-carboxamides M. tuberculosis Bulky, lipophilic biaryl ethers enhance potency. [5] N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides M. tuberculosis A 4-bromo substituent on the phenoxy ring showed a good safety and pharmacokinetic profile. [5] | Organoselenium imidazo[1,2-a]pyridines | E. coli | Specific isomers exhibited more potent activity than others. | [4]|
Mechanism of Action: Targeting Essential Mycobacterial Enzymes
Several imidazo[1,2-a]pyridine derivatives with antitubercular activity have been found to target essential enzymes in M. tuberculosis. One such target is ATP synthase, where these compounds act as potent inhibitors. [5]Another target is QcrB, a component of the cytochrome bc1 complex, which is crucial for cellular respiration. [5]
Featured Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
Step-by-Step Methodology:
-
Prepare Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the imidazo[1,2-a]pyridine isomers in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Anti-inflammatory and CNS Activities
Beyond their anticancer and antimicrobial properties, imidazo[1,2-a]pyridine isomers have also demonstrated potential as anti-inflammatory and central nervous system (CNS) active agents.
Anti-inflammatory Activity
Certain imidazo[1,2-a]pyridine carboxylic acid derivatives have been shown to possess acute and chronic anti-inflammatory activity, in some cases more efficiently than the standard drug indomethacin. [6]These compounds are believed to exert their effects through the inhibition of cyclooxygenase (COX) enzymes. [6]Some derivatives have also shown anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway. [7]
Central Nervous System (CNS) Activity
The imidazo[1,2-a]pyridine scaffold is the basis for several commercially available drugs with CNS activity, such as the hypnotic agent zolpidem and the anxiolytic alpidem. [2]These drugs typically act as agonists at the benzodiazepine site of the GABAA receptor. [3]Research in this area also focuses on developing ligands for detecting β-amyloid plaques in the brain for the diagnosis of Alzheimer's disease and novel anticonvulsant agents. [8][9]The specific substitutions on the imidazo[1,2-a]pyridine ring are critical for achieving the desired CNS activity and receptor selectivity. [9]
Conclusion
The imidazo[1,2-a]pyridine scaffold is a remarkably versatile platform for the design of new therapeutic agents. The biological activity of its derivatives is profoundly influenced by the isomeric substitution patterns on both the imidazole and pyridine rings. A thorough understanding of the structure-activity relationships is paramount for the rational design of new, potent, and selective drug candidates. The experimental protocols provided in this guide serve as a foundation for researchers to evaluate and compare the biological activities of novel imidazo[1,2-a]pyridine isomers in the quest for improved therapies for a wide range of diseases.
References
-
Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 595–619. [Link]
-
Shaikh, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
-
Li, Y., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 798. [Link]
-
Wang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. [Link]
-
Ali, I., et al. (2022). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate. [Link]
-
Reddy, T. S., et al. (2023). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Rasayan Journal of Chemistry, 16(1), 589-597. [Link]
-
Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2952. [Link]
-
Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Review Pharmacy, 12(4), 78-88. [Link]
-
Kung, M. P., et al. (2003). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry, 46(2), 237–245. [Link]
-
Hernández-Luis, F., et al. (2021). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Drug and Chemical Toxicology, 44(6), 619–628. [Link]
-
Cîrciumaru, A., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(21), 6488. [Link]
-
Singh, P., et al. (2021). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Scientific Reports, 11(1), 11823. [Link]
-
Guerrero, M., et al. (2022). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. [Link]
-
Zare, A., et al. (2021). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. [Link]
-
Guerrero Gonzalez, M., et al. (2024). Imidazo[1,2‐α] azine's esters increase selectivity and anti‐inflammatory activity in microglial cells. Journal of Heterocyclic Chemistry, 61(6). [Link]
-
Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2952. [Link]
-
Sedić, M., et al. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 34. [Link]
-
Al-Bahrani, H. A., et al. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]
-
Revankar, G. R., Matthews, T. R., & Robins, R. K. (1975). Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. Journal of Medicinal Chemistry, 18(12), 1253–1255. [Link]
-
Zhang, H., et al. (2018). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b]T[1][2][10]hiadiazole Moiety. Letters in Drug Design & Discovery, 15(11), 1184-1193. [Link]
-
Zhang, H., et al. (2018). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b]T[1][2][10]hiadiazole Moiety. ResearchGate. [Link]
-
Siddiqui, N., et al. (2013). New imidazo[1,2-a]pyridines carrying active pharmacophores: synthesis and anticonvulsant studies. Bioorganic & Medicinal Chemistry Letters, 23(5), 1502–1506. [Link]
-
Shaikh, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BMC Complementary Medicine and Therapies, 22(1), 263. [Link]
-
Marcilla Diaz, A., et al. (n.d.). Chemical synthesis of imidazo[1,2-a]pyridine derivatives with anti-inflammatory properties. Universitat de València. [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Siddiqui, N., et al. (2013). New imidazo[1,2-a]pyridines carrying active pharmacophores: Synthesis and anticonvulsant studies. ResearchGate. [Link]
-
Mohammadi, R., & Adib, M. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciensage.info [sciensage.info]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New imidazo[1,2-a]pyridines carrying active pharmacophores: synthesis and anticonvulsant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde: A Comparative Analysis of a Privileged Building Block
Introduction: The Imidazo[1,2-a]pyridine Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The imidazo[1,2-a]pyridine core is a prime example of such a "privileged scaffold," valued for its broad spectrum of biological activities and synthetic versatility.[1] Its rigid, bicyclic structure provides a well-defined orientation for substituents to interact with biological targets, while the nitrogen atoms offer opportunities for hydrogen bonding and modulation of physicochemical properties. This scaffold is the cornerstone of several marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem, underscoring its clinical significance.[2][3]
The strategic functionalization of the imidazo[1,2-a]pyridine ring system is paramount in drug discovery programs. Among the various derivatives, 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde has emerged as a particularly valuable building block. The presence of three distinct functional handles—a reactive aldehyde at the 2-position, a versatile bromine atom at the 3-position, and a methyl group at the 8-position for modulating lipophilicity and metabolic stability—offers medicinal chemists a powerful tool for rapidly generating diverse molecular libraries.
This guide provides an in-depth, comparative analysis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde, examining its reactivity in key cross-coupling reactions and contrasting its utility against alternative heterocyclic building blocks. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights to guide researchers in leveraging this and other scaffolds in their drug discovery endeavors.
The Strategic Advantage of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
The utility of this building block stems from the orthogonal reactivity of its functional groups. The aldehyde at C2 is a versatile handle for constructing various heterocyclic systems, imines, or for introducing substituents via reductive amination. The bromine atom at C3 is strategically positioned for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and other moieties. This dual functionality allows for a modular and divergent approach to library synthesis.
Synthesis of the Core Scaffold
The synthesis of the 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde scaffold can be achieved through a multi-step sequence, often starting from a substituted 2-aminopyridine. A general, plausible synthetic route is outlined below. The initial condensation of 3-methylpyridin-2-amine with an α-haloketone, followed by formylation and subsequent bromination, provides the target compound.
Caption: Plausible synthetic workflow for 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde.
Comparative Reactivity in Key Cross-Coupling Reactions
The true power of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde lies in its ability to undergo a variety of C-C and C-heteroatom bond-forming reactions. Here, we provide a comparative overview and detailed protocols for two of the most impactful transformations: the Suzuki-Miyaura and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[4] For 3-bromo-imidazo[1,2-a]pyridine derivatives, this reaction is instrumental in introducing diverse aryl and heteroaryl substituents, which can profoundly influence the pharmacological profile of the resulting molecules.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is based on established methodologies for the Suzuki coupling of related 3-bromo-imidazo[1,2-a]pyridines and may require optimization for specific substrates.[5]
Materials:
-
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the 1,4-dioxane/H₂O solvent mixture (10 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Data for Suzuki-Miyaura Coupling of 3-Bromo-imidazo[1,2-a]pyridine Analogues
| Substrate | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85 | [5] |
| 3-Bromoimidazo[1,2-a]pyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | DME/H₂O | 90 | 8 | 92 | [6] |
| 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | Various | Pd(PPh₃)₄ or similar | K₂CO₃ or other base | Dioxane/H₂O or similar | 90-100 | 8-16 | Expected: Good to Excellent | Predicted |
Note: The data for the target molecule is predicted based on the reactivity of similar compounds. Specific experimental validation is recommended.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[7] This reaction is particularly valuable for introducing linear alkynyl linkers, which can serve as rigid spacers or as precursors for further transformations, such as the synthesis of triazoles via click chemistry.
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from procedures for the Sonogashira coupling of 2-amino-3-bromopyridines and may require optimization.[8][9]
Materials:
-
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.03 equivalents)
-
CuI (0.05 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous DMF or Toluene
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (DMF or Toluene, 10 mL) and the base (TEA or DIPEA, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Data for Sonogashira Coupling of 3-Bromo-pyridine Analogues
| Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 | [8] |
| 3-Bromopyridine | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | THF | 65 | 6 | 85 | [10] |
| 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | Various | Pd(PPh₃)₂Cl₂ or similar | CuI | TEA or DIPEA | DMF or Toluene | RT-80 | 4-12 | Expected: Good to Excellent | Predicted |
Note: The data for the target molecule is predicted based on the reactivity of similar compounds. Specific experimental validation is recommended.
Caption: Key cross-coupling reactions of the target building block.
Comparative Analysis with Alternative Heterocyclic Building Blocks
While 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a powerful tool, a comprehensive understanding of its advantages and disadvantages requires a comparison with other heterocyclic building blocks commonly employed in drug discovery.
Quinoline-3-carbaldehydes
Quinoline-3-carbaldehydes are another important class of intermediates, offering a different bicyclic scaffold with a distinct electronic and steric profile.[11][12] The quinoline nitrogen is less basic than the pyridine nitrogen in the imidazo[1,2-a]pyridine system, which can influence pharmacokinetic properties.
Advantages of Quinoline-3-carbaldehydes:
-
Well-established synthetic routes, often via Vilsmeier-Haack reaction.[12]
-
The quinoline scaffold is present in numerous natural products and approved drugs (e.g., chloroquine).[13][14]
-
The C2 and C4 positions are readily functionalizable, offering different diversification vectors compared to the imidazo[1,2-a]pyridine core.[15]
Disadvantages Compared to 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde:
-
Lacks the inherent, pre-installed handle for direct cross-coupling at the position adjacent to the aldehyde without prior functionalization.
-
The planarity and extended aromatic system of the quinoline ring can lead to higher lipophilicity and potential for hERG inhibition.
Chromene-3-carbaldehydes
Chromene-3-carbaldehydes provide a non-nitrogenous, oxygen-containing bicyclic scaffold.[16] This can be advantageous in modulating physicochemical properties such as solubility and polarity.
Advantages of Chromene-3-carbaldehydes:
-
The oxygen heteroatom can act as a hydrogen bond acceptor, influencing target binding.
-
The chromene scaffold is found in a variety of natural products with diverse biological activities.
-
Offers a different shape and electronic distribution compared to nitrogen-containing heterocycles.
Disadvantages Compared to 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde:
-
Similar to quinolines, they often require additional steps to install a handle for cross-coupling reactions at a specific position.
-
The metabolic stability of the chromene ring can be a concern, with potential for ring-opening or oxidation.
Comparative Summary of Building Blocks
| Feature | 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | Quinoline-3-carbaldehydes | Chromene-3-carbaldehydes |
| Scaffold Type | Nitrogen-fused bicyclic | Nitrogen-fused bicyclic | Oxygen-fused bicyclic |
| Key Functional Groups | Aldehyde, Bromo, Methyl | Aldehyde | Aldehyde |
| Direct Cross-Coupling Handle | Yes (C3-Bromo) | Typically requires pre-functionalization | Typically requires pre-functionalization |
| Synthetic Accessibility | Multi-step | Often accessible via Vilsmeier-Haack | Often accessible via Vilsmeier-Haack |
| Physicochemical Properties | Modulatable via substituents | Generally more lipophilic | Can offer improved polarity |
| Biological Relevance | Privileged scaffold in many CNS and other drugs | Broad biological activities, including antimalarial and anticancer | Found in many natural products with diverse bioactivities |
Conclusion: A Versatile Tool for Modern Drug Discovery
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde stands out as a highly valuable and versatile building block in the medicinal chemist's toolbox. Its pre-installed, orthogonally reactive functional groups enable rapid and efficient library synthesis, making it an ideal starting point for hit-to-lead and lead optimization campaigns. While alternative heterocyclic aldehydes such as those based on quinoline and chromene scaffolds offer their own unique advantages in terms of physicochemical properties and biological relevance, the imidazo[1,2-a]pyridine derivative provides a more direct and streamlined path to a diverse chemical space through well-established cross-coupling chemistries. The choice of building block will ultimately depend on the specific goals of the drug discovery program, but a thorough understanding of the comparative reactivity and properties of these scaffolds is essential for making informed decisions.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. Available from: [Link]
-
Abdel-Wahab, B. F., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2018, 8(15), 8035-8061. Available from: [Link]
-
Meth-Cohn, O. 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Tetrahedron, 2012, 68(1), 1-29. Available from: [Link]
-
Panda, S. S., & Rout, S. K. Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide. ChemistrySelect, 2023, 8(41), e202302986. Available from: [Link]
-
Rocha, D. H. A., et al. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 2020, 25(17), 3791. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
Verma, A., et al. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 2019, 17(4), 659-683. Available from: [Link]
-
Hung, T. Q., et al. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances, 2020, 10(4), 2133-2142. Available from: [Link]
-
Niknam, K., et al. A novel Pd−NHC functionalized metal–organic framework (MOF) based on MIL‐101(Cr) as a heterogeneous catalyst for Suzuki–Miyaura cross‐coupling reaction. Applied Organometallic Chemistry, 2019, 33(10), e5136. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Di-Battista, M. E., et al. Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen, 2025, 14(8), e202400411. Available from: [Link]
-
Sundharaj, V., & Sarveswari, S. Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Journal of Molecular Structure, 2021, 1243, 130833. Available from: [Link]
-
Li, J., et al. Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 2021, 45(31), 13853-13871. Available from: [Link]
-
Frecentese, F., et al. The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. Molecules, 2023, 28(1), 384. Available from: [Link]
-
Rocha, D. H. A., et al. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 2020, 25(17), 3791. Available from: [Link]
-
Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 2017, 6(3), 121-133. Available from: [Link]
-
Martínez-Vargas, A., et al. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 2023, 13(32), 22295-22305. Available from: [Link]
-
Hung, T. Q., et al. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances, 2020, 10(4), 2133-2142. Available from: [Link]
-
Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 2017, 6(3), 121-133. Available from: [Link]
-
Di-Battista, M. E., et al. Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen, 2025, 14(8), e202400411. Available from: [Link]
-
Jana, S., et al. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 2019, 4(3), 5693-5700. Available from: [Link]
-
Wang, Y., et al. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 2023, 28(15), 5707. Available from: [Link]
-
de Paiva, A. C. G., et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 2023, 8(3), 2735-2769. Available from: [Link]
-
Gurrapu, S., et al. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 2022, 7(4), e202103986. Available from: [Link]
-
Tan, S. K., et al. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Scientific Reports, 2019, 9, 1162. Available from: [Link]
-
Nikolova, S., & Danalev, D. Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. Molecules, 2023, 28(21), 7293. Available from: [Link]
-
Kulkarni, P. S., et al. Efficient and rapid conversion of 3-amino imidazo[1,2-a] pyridin-2-yl)-4H-chromene-4-ones to its corresponding thio analogues using Lawesson's reagent. Proceedings, 2018, 2(13), 794. Available from: [Link]
-
Koffi, A. A., et al. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Open Journal of Medicinal Chemistry, 2017, 7(2), 29-41. Available from: [Link]
-
Prasher, P., & Sharma, M. Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Organic Chemistry: An Indian Journal, 2022, 18(2), 1-15. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. scirp.org [scirp.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
- 13. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Modern Imidazo[1,2-a]pyridine Synthesis: A Comparative Analysis
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[2][3] Consequently, the development of efficient, scalable, and sustainable synthetic routes to this vital heterocycle is a paramount objective for researchers in drug discovery and development. This guide provides a comparative analysis of established and emerging synthetic strategies, offering field-proven insights and experimental data to inform your selection of the optimal route for your research endeavors.
The Evolving Landscape of Imidazo[1,2-a]pyridine Synthesis
Historically, the synthesis of imidazo[1,2-a]pyridines has been dominated by the condensation of 2-aminopyridines with α-haloketones.[4] While effective, this method often requires harsh conditions and the use of lachrymatory reagents.[5] The past decade has witnessed a paradigm shift towards more elegant and environmentally benign methodologies.[6] These modern approaches, including multicomponent reactions, transition-metal catalysis, and photocatalysis, offer significant advantages in terms of efficiency, atom economy, and functional group tolerance.[1][7][8]
This guide will delve into a comparative analysis of the following key synthetic strategies:
-
Classical Two-Component Reactions: The Foundation
-
Multicomponent Reactions: A Leap in Efficiency
-
Harnessing Catalysis: Expanding the Synthetic Toolbox
-
Green and Innovative Approaches: The Future of Synthesis
Comparative Analysis of Synthetic Routes
The choice of synthetic route is a critical decision in any drug discovery program, with profound implications for yield, purity, cost, and scalability. This section provides a detailed comparison of the leading methodologies for the synthesis of imidazo[1,2-a]pyridines.
Table 1: Performance Comparison of Key Synthetic Routes
| Synthetic Strategy | Key Features | Typical Yields | Reaction Times | Catalyst/Reagents | Scalability | Key Advantages | Common Challenges |
| Classical (α-haloketone) | Two-component condensation | 60-90% | 2-24 h | Often catalyst-free or base-mediated | Good | Simple, well-established | Use of lachrymatory reagents, limited functional group tolerance |
| Groebke-Blackburn-Bienaymé (GBB) | Three-component (2-aminopyridine, aldehyde, isocyanide) | 75-95% | 1-12 h | Lewis or Brønsted acid | Moderate to Good | High atom economy, rapid access to diversity | Isocyanide availability and handling |
| Copper-Catalyzed | C-H activation, oxidative coupling | 70-95% | 6-24 h | Copper salts (e.g., CuI, CuSO4) | Good | Excellent functional group tolerance, use of readily available starting materials | Catalyst cost and removal |
| Iodine-Catalyzed | Electrophilic cyclization | 80-96% | 0.5-8 h | Molecular iodine | Excellent | Mild conditions, low cost, metal-free | Substrate-dependent efficacy |
| Microwave-Assisted | Accelerated reaction kinetics | 85-99% | 5-60 min | Various (can be catalyst-free) | Good | Dramatically reduced reaction times, improved yields | Specialized equipment required |
| Photocatalytic | Visible-light mediated C-H functionalization | 60-90% | 12-36 h | Organic dyes (e.g., Eosin Y, Rose Bengal) | Moderate | Access to novel chemical space, mild conditions | Longer reaction times, specialized equipment |
In-Depth Analysis and Experimental Protocols
The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Multicomponent Powerhouse
The GBB reaction stands out as a highly efficient method for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[2][5] This multicomponent approach offers exceptional atom economy and allows for the rapid generation of a library of analogs by simply varying the starting materials.
Causality of Experimental Choices: The use of a Lewis or Brønsted acid catalyst is crucial for the activation of the aldehyde carbonyl group, facilitating the initial imine formation with the 2-aminopyridine. The subsequent nucleophilic attack by the isocyanide and intramolecular cyclization proceed rapidly to afford the desired product. Microwave irradiation can be employed to significantly accelerate the reaction, often reducing reaction times from hours to minutes.[2][9]
Experimental Protocol: Microwave-Assisted GBB Reaction [2]
-
To a microwave vial, add 2-aminopyridine (1.0 mmol), the desired aldehyde (1.0 mmol), and ammonium chloride (20 mol%).
-
Add ethanol (3 mL) as the solvent.
-
Add the isocyanide (1.2 mmol) to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 80 °C for 30 minutes.
-
After cooling, monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.
Workflow for the Groebke-Blackburn-Bienaymé Reaction
Caption: Workflow for the microwave-assisted GBB reaction.
Copper-Catalyzed Synthesis: Versatility and Functional Group Tolerance
Copper catalysis has emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines, enabling the use of readily available starting materials such as ketones and alkynes.[1][4] These methods often proceed via C-H activation or oxidative coupling pathways and are lauded for their broad substrate scope and excellent functional group tolerance.
Causality of Experimental Choices: A Cu(I)/Cu(II) catalytic cycle is often proposed. In the A³-coupling reaction, for instance, copper acetylide formation is a key initial step. The use of an oxidant, such as air or a peroxide, is sometimes necessary to regenerate the active catalytic species. The choice of ligand can significantly influence the reaction efficiency and selectivity.
Experimental Protocol: Copper-Catalyzed A³-Coupling in Aqueous Micellar Media [4]
-
In a round-bottom flask, dissolve sodium dodecyl sulfate (SDS) (10 mol%) in water (2 mL) with vigorous stirring.
-
To this solution, add the 2-aminopyridine derivative (1.0 mmol), aldehyde (1.0 mmol), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%).
-
Add the alkyne derivative (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at 50 °C for 6-16 hours, monitoring progress by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Proposed Catalytic Cycle for Copper-Catalyzed A³-Coupling
Caption: Simplified catalytic cycle for A³-coupling.
Iodine-Catalyzed Synthesis: A Green and Metal-Free Alternative
Molecular iodine has gained significant traction as an inexpensive, readily available, and environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyridines.[10][11] These reactions typically proceed under mild conditions and offer high yields with short reaction times.
Causality of Experimental Choices: Iodine acts as a mild Lewis acid and an oxidant. In the reaction of 2-aminopyridines with ketones, iodine is believed to facilitate both the enolization of the ketone and the subsequent cyclization and aromatization steps. The use of an ultrasonic bath can further enhance the reaction rate by promoting efficient mixing and mass transfer.[10]
Experimental Protocol: Iodine-Catalyzed Synthesis from 2-Aminopyridine and Acetophenone [10]
-
To a round-bottom flask, add 2-aminopyridine (1.0 mmol), acetophenone (1.2 mmol), and molecular iodine (10 mol%).
-
Add water (5 mL) as the solvent.
-
Place the flask in an ultrasonic bath and irradiate at room temperature for the specified time (typically 1-2 hours).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Photocatalytic Synthesis: A Modern Frontier
Visible-light photocatalysis represents a cutting-edge approach to imidazo[1,2-a]pyridine synthesis, enabling novel C-H functionalization reactions under exceptionally mild conditions.[12][13] This strategy utilizes an organic dye as a photocatalyst to initiate radical-based transformations, opening up new avenues for the construction of complex derivatives.
Causality of Experimental Choices: The photocatalyst, upon excitation with visible light, can engage in single-electron transfer (SET) processes with the substrates, generating radical intermediates. These highly reactive species can then participate in C-C or C-heteroatom bond formation. The choice of photocatalyst and solvent is critical to the success of these reactions.
Conclusion and Future Outlook
The synthesis of imidazo[1,2-a]pyridines has evolved significantly, with modern methodologies offering remarkable improvements in efficiency, sustainability, and scope. While classical methods remain relevant, multicomponent reactions, transition-metal catalysis, and innovative green approaches now provide a diverse and powerful toolkit for the medicinal chemist. The choice of the optimal synthetic route will depend on the specific target molecule, available resources, and desired scale of production. As the field continues to advance, we can anticipate the emergence of even more elegant and powerful synthetic strategies, further empowering the discovery of novel imidazo[1,2-a]pyridine-based therapeutics.
References
-
Mishra, M., & Panda, J. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103959. [Link]
-
Khan, I., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22335–22351. [Link]
-
Sharma, V., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 9(1), 1-28. [Link]
-
Al-Ostoot, F. H., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(6), 1-11. [Link]
-
Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
-
Gámez-Montaño, R., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 14(1), 28. [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36473-36484. [Link]
-
Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35315–35328. [Link]
-
Reyes-Márquez, J., et al. (2021). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules, 26(16), 4945. [Link]
-
Das, D., & Ali, M. A. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5646–5655. [Link]
-
Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35315-35328. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Wang, C., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6543. [Link]
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. [Link]
-
Gámez-Montaño, R., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 14(1), 28. [Link]
-
Ma, C., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(22), 9302-9314. [Link]
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]
-
Kumar, S., et al. (2023). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry, 21(32), 6549-6554. [Link]
-
Martínez-Ortiz, D. E., et al. (2022). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. ResearchGate. [Link]
-
Reddy, T. R., & Pae, A. N. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 20(10), 616-623. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 12. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Confirming the Regioselectivity of Imidazo[1,2-a]pyridine Functionalization
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Question of Regioselectivity
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis for numerous pharmaceuticals, including Zolpidem, Alpidem, and Minodronic acid.[1][2] Its widespread use in drug discovery is due to its versatile biological activities, which encompass anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][3] The therapeutic potential of these molecules is profoundly influenced by the substitution pattern on the bicyclic ring system.[4] Consequently, the ability to control the site of functionalization—the regioselectivity—is of paramount importance for medicinal chemists aiming to fine-tune structure-activity relationships (SAR).
This guide provides an in-depth comparison of functionalization strategies for the imidazo[1,2-a]pyridine ring. Moving beyond a simple recitation of protocols, we will explore the underlying electronic principles that govern its reactivity. We will present comparative data for various methods, detail robust experimental workflows for confirming regiochemical outcomes, and offer field-proven insights to guide your synthetic choices.
Pillar 1: Understanding the Inherent Reactivity of the Imidazo[1,2-a]pyridine Core
The regioselectivity of imidazo[1,2-a]pyridine is not arbitrary; it is a direct consequence of its electronic architecture. The fusion of the electron-rich imidazole ring with the electron-deficient pyridine ring creates a unique distribution of electron density.
The C3 position is the most electron-rich and nucleophilic carbon on the scaffold, making it the kinetic and thermodynamic hotspot for electrophilic attack.[1] This can be rationalized by examining the resonance structures of the protonated intermediate (the Wheland intermediate) formed during electrophilic substitution.
Caption: Rationale for preferential electrophilic attack at the C3 position.
As illustrated in Figure 1, electrophilic attack at C3 results in a resonance-stabilized intermediate where the aromatic sextet of the six-membered pyridine ring is preserved.[5][6] Conversely, attack at any other position, such as C2, disrupts this aromaticity, leading to a significantly less stable intermediate. This inherent electronic preference makes C3 functionalization the most common and straightforward modification.[2][3] While reactions at other positions are possible, they typically require more specialized strategies, such as directed metalation or the use of pre-functionalized starting materials.[7][8]
Pillar 2: A Comparative Guide to Functionalization Methodologies
Direct C-H functionalization has become a powerful strategy for derivatizing the imidazo[1,2-a]pyridine core due to its atom and step economy.[9] Below, we compare several modern approaches, focusing on their regioselective outcomes.
C3-Selective Functionalization: The Path of Least Resistance
The nucleophilic character of the C3 carbon has enabled the development of numerous C-H functionalization reactions at this position, including arylation, amination, sulfonylation, and carbonylation.[1]
Comparison of C3-Arylation Methods
| Method | Catalyst System | Electrophile | Typical Conditions | Advantages | Disadvantages | Ref |
| Copper-Catalyzed | CuI (5-10 mol%), Ligand (e.g., Phenanthroline) | Aryl Halides (I, Br), Triflates | Cs₂CO₃, DMF, 120-140 °C | Inexpensive catalyst, broad scope | High temperatures, strong base | [10][11] |
| Palladium-Catalyzed | Pd(OAc)₂ (2-5 mol%), Ligand (e.g., PPh₃) | Aryl Halides, Boronic Acids | Base (e.g., K₂CO₃), Solvent (e.g., Toluene), 100-120 °C | High efficiency, well-established | Expensive catalyst, potential for metal contamination | [9] |
| Photoredox (Visible Light) | Organic Dye (e.g., Eosin Y) or Ru/Ir complex | Aryl Diazonium Salts | Blue LEDs, Room Temp, MeCN | Mild conditions, green, metal-free options | Limited to specific electrophiles | [3][12] |
Expert Insight: While traditional copper and palladium catalysis are robust and reliable, the emergence of visible-light photoredox catalysis offers a compelling alternative for green chemistry initiatives.[3] The exceptionally mild conditions (often room temperature) and the potential to avoid transition metals altogether are significant advantages, particularly in late-stage functionalization for drug development where avoiding heavy metal contamination is critical.
Functionalization at Other Positions: Overcoming the C3 Preference
Achieving functionalization at positions other than C3 is a significant challenge due to the scaffold's inherent reactivity.[2] However, several strategies have been developed to access these less reactive sites.
-
C2-Functionalization: Direct C2 functionalization is difficult.[2] Strategies often involve multi-step sequences, such as the Groebke–Blackburn–Bienaymé three-component reaction, which constructs the ring with a pre-installed C2 substituent.[4]
-
C5-Functionalization: Directed C-H activation is the most common approach. A directing group, often installed at the C3 position, coordinates to a transition metal catalyst (e.g., Palladium) and directs the C-H activation to the ortho C5 position.
-
Pyridine Ring Functionalization (C6, C7, C8): These positions are typically functionalized by starting with a substituted 2-aminopyridine precursor before the cyclization reaction that forms the imidazo[1,2-a]pyridine core.[13][14]
Caption: Experimental workflow for reaction and structural validation.
Protocol 1: Representative C3-Arylation via Photoredox Catalysis
This protocol describes a general procedure for the visible-light-mediated C3-arylation of a 2-arylimidazo[1,2-a]pyridine with an aryl diazonium salt, adapted from Mahdavi's group. [3][12] Materials:
-
2-Phenylimidazo[1,2-a]pyridine (1.0 equiv)
-
4-Substituted-benzenediazonium tetrafluoroborate (1.5 equiv)
-
Chlorophyll (photocatalyst, 1 mol%)
-
Acetonitrile (MeCN), sufficient to make a 0.1 M solution
-
Schlenk tube or similar reaction vessel
-
Blue LED light source (450-460 nm)
-
Stir plate
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add 2-phenylimidazo[1,2-a]pyridine (e.g., 0.2 mmol, 38.8 mg).
-
Add the aryl diazonium salt (0.3 mmol) and chlorophyll (0.002 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add dry acetonitrile (2.0 mL) via syringe.
-
Place the reaction vessel approximately 5-10 cm from the blue LED light source.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-12 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,3-diarylimidazo[1,2-a]pyridine.
-
Proceed to structural characterization.
Protocol 2: Confirmation of Regioselectivity using NMR
Objective: To unequivocally confirm that functionalization occurred at the C3 position. The key is to use 2D NMR experiments to establish correlations between the newly introduced group and the protons of the imidazo[1,2-a]pyridine core.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Step-by-Step Analysis:
-
¹H NMR Analysis:
-
Acquire a standard 1D proton NMR spectrum. [15][16] * For a C3-substituted product, the characteristic C3-H singlet (typically ~7.5-8.0 ppm in the parent scaffold) will be absent.
-
The remaining protons on the core (H5, H6, H7, H8) will still be present, often as doublets or triplets in the aromatic region. [17]
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) Analysis:
-
Causality: The NOESY experiment detects protons that are close to each other in space (< 5 Å), regardless of covalent bonding. This is crucial for confirming the position of a new substituent.
-
Procedure: Acquire a 2D NOESY spectrum.
-
Expected Result for C3-Substitution: If the new substituent is an aryl group, you should observe a cross-peak between the ortho-protons of this new aryl ring and the H5 proton of the imidazo[1,2-a]pyridine core. No correlation should be seen with the protons of the C2-aryl group (if present). This spatial proximity is only possible with C3 substitution.
-
-
HMBC (Heteronuclear Multiple Bond Correlation) Analysis:
-
Causality: The HMBC experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This provides definitive evidence of the connectivity.
-
Procedure: Acquire a 2D HMBC spectrum.
-
Expected Result for C3-Substitution:
-
The ortho-protons of the new C3-substituent should show a correlation to the C3 carbon of the scaffold.
-
The H5 proton should show a correlation to the C3 carbon.
-
Crucially, the C2 carbon (a quaternary carbon, often ~145 ppm) should show a correlation to the protons on the C2-substituent, but NOT to the protons on the new C3-substituent.
-
-
Definitive Confirmation: The combination of an absent C3-H proton signal, a clear NOE between the new group and H5, and unambiguous HMBC correlations provides irrefutable evidence for C3 functionalization. For novel structures, obtaining a single-crystal X-ray structure is the gold standard for absolute proof. [18][19][20]
Conclusion and Future Outlook
The functionalization of imidazo[1,2-a]pyridines is a cornerstone of modern medicinal chemistry. While the inherent electronic properties of the scaffold strongly favor electrophilic attack and C-H functionalization at the C3 position, a variety of strategies now exist to access other positions on the ring. The choice of method should be guided by the desired substitution pattern, with an increasing emphasis on mild, sustainable methods like photoredox catalysis.
Crucially, any synthetic endeavor must be paired with rigorous analytical validation. The systematic application of 1D and 2D NMR techniques provides a self-validating workflow to confirm regioselectivity with high confidence, ensuring the integrity of SAR studies and accelerating the drug discovery process. Future research will likely focus on developing even more selective and versatile methods for functionalizing the less-reactive C2 and pyridine-ring positions, further expanding the accessible chemical space of this vital pharmacophore.
References
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available at: [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Institutes of Health. Available at: [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
C3 Regioselectivity: A Major Constraint in the Drug Development With Imidazo[1,2-a]pyridines. Future Science. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. Royal Society of Chemistry. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides, Bromides, and Triflates via Copper(I)-Catalyzed C–H Bond Functionalization. Organic Letters. Available at: [Link]
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. Available at: [Link]
-
Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. PubMed. Available at: [Link]
-
Nucleophilic aromatic substitution reaction of some 3-nitroimidazo[1,2-a]pyridines with thioglycolate anion in DMF. The Journal of Organic Chemistry. Available at: [Link]
-
Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts. New Journal of Chemistry. Available at: [Link]
-
Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. Semantic Scholar. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Structural characterization and Hirshfeld surface analysis of a CoII complex with imidazo[1,2-a]pyridine. National Institutes of Health. Available at: [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. Available at: [Link]
-
Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. Semantic Scholar. Available at: [Link]
-
(a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC...). ResearchGate. Available at: [Link]
-
Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. Royal Society of Chemistry. Available at: [Link]
-
Structural characterization and Hirshfeld surface analysis of a Co complex with imidazo[1,2-a]pyridine. ResearchGate. Available at: [Link]
-
Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. Royal Society of Chemistry. Available at: [Link]
-
A novel synthesis of the imidazo[1,2-a]pyridine ring system. Royal Society of Chemistry. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
-
Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. ResearchGate. Available at: [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]
-
Aromaticity in Heterocyclic Systems. IV. Substitution Reactions of Imidazo[1,2-a]pyridine and Related Methyl Derivatives1. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. National Institutes of Health. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. Available at: [Link]
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. Available at: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available at: [Link]
Sources
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. | Semantic Scholar [semanticscholar.org]
- 12. Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Structural characterization and Hirshfeld surface analysis of a CoII complex with imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Imidazo[1,2-a]pyridine Compounds
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a vast therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[3][4][5][6] For researchers and drug development professionals, the journey from a newly synthesized imidazo[1,2-a]pyridine analogue to a viable drug candidate is paved with rigorous in vitro testing.
This guide provides an in-depth comparison of essential in vitro assays, structured to logically progress from broad-based screening to specific mechanistic validation. We will delve into the causality behind experimental choices, offering not just protocols, but a strategic framework for generating a robust, data-driven profile of your novel compounds.
Chapter 1: The Foundational Screen — Assessing Cellular Cytotoxicity
The initial and most critical step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation. This primary screen helps identify compounds with potent cytotoxic effects against target (e.g., cancer) cells while flagging those with unacceptable toxicity toward healthy cells. The half-maximal inhibitory concentration (IC50), the concentration required to reduce cell viability by 50%, is a key metric derived from these assays.[7]
Comparative Analysis of Cytotoxicity Assays
Choosing the right cytotoxicity assay is crucial, as each method measures a different cellular process. Relying on a single assay can be misleading; therefore, a multi-tiered approach is recommended for a comprehensive understanding.[8]
| Assay | Principle | Advantages | Causality & Considerations |
| MTT Assay | Measures metabolic activity via the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[9][10] | Inexpensive, widely used, suitable for high-throughput screening (HTS).[9] | Why this choice? It provides a rapid assessment of a compound's effect on the overall metabolic health of a cell population. Caveat: The assay can be skewed by compounds that interfere with mitochondrial respiration or have reducing properties, leading to false positive or negative results. |
| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[7][8] | Non-radioactive, measures a direct marker of cell death (necrosis). | Why this choice? It specifically measures loss of membrane integrity, a hallmark of necrosis, complementing the metabolic data from the MTT assay. Caveat: It is less sensitive for detecting apoptosis, which may not always involve significant LDH release in its early stages. |
| Calcein-AM Assay | Uses a non-fluorescent, cell-permeable dye (Calcein-AM) that is converted by intracellular esterases in live cells into the intensely green fluorescent calcein.[8] | Highly sensitive for viable cells, suitable for fluorescence microscopy and HTS. | Why this choice? It directly measures both enzymatic activity and membrane integrity (as calcein is retained only in cells with intact membranes), offering a robust measure of cell viability. Caveat: The fluorescence signal can be quenched by certain compounds. |
Data Presentation: Comparing Novel Imidazo[1,2-a]pyridines
Summarizing cytotoxicity data in a clear, tabular format is essential for comparing the potency and selectivity of lead candidates. The Selectivity Index (SI), calculated as (IC50 in normal cells / IC50 in cancer cells), is a critical parameter for identifying compounds that are preferentially toxic to cancer cells.[10]
Table 1: Cytotoxicity (IC50, µM) and Selectivity Index of IMP Compounds after 48h Treatment
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HEK293 (Normal Kidney) | Selectivity Index (HEK293/MCF-7) |
| IMP-101 | 9.7 ± 0.8 | 11.2 ± 1.1 | 85.4 ± 4.5 | 8.8 |
| IMP-102 | 45.0 ± 3.1[11] | 52.1 ± 4.7 | >100 | >2.2 |
| IMP-103 | 0.24 ± 0.03[12] | 0.091 ± 0.005[12] | 15.2 ± 1.3 | 63.3 |
| Doxorubicin | 0.85 ± 0.09[13] | 1.2 ± 0.15 | 1.5 ± 0.2[13] | 1.76 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a self-validating system by including appropriate controls for background absorbance and maximum cell death.
-
Cell Seeding: Plate cells (e.g., MCF-7, A549, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel imidazo[1,2-a]pyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (e.g., 0.1% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The rationale is to allow sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.[9][10]
Chapter 2: Unveiling the Mechanism — Target-Specific Assays
Many imidazo[1,2-a]pyridine derivatives exert their biological effects by inhibiting specific enzymes, particularly protein kinases, which are master regulators of cellular processes and are often dysregulated in diseases like cancer.[3][14][15] Another common target includes enzymes involved in inflammation, such as Cyclooxygenase-2 (COX-2).[5][16]
Comparative Analysis of Kinase Assays
Evaluating a compound's effect on its putative kinase target requires choosing between assays that measure direct binding and those that measure catalytic activity.[17][18]
| Assay Type | Principle | Advantages | Causality & Considerations |
| Binding Assays (e.g., KINOMEscan™) | Based on a competitive binding assay where the test compound competes with an immobilized ligand for the kinase's active site. The amount of kinase bound to the solid support is quantified.[19] | Broadly applicable to over 500 kinases, does not require ATP, ideal for identifying primary targets and off-targets (selectivity profiling).[19] | Why this choice? This is the premier method for unbiasedly determining which kinases your compound binds to across the kinome. It provides a comprehensive selectivity profile early in the discovery process. |
| Activity Assays (e.g., TR-FRET, Luminescence) | Measures the enzymatic activity of the kinase, i.e., its ability to phosphorylate a substrate. Inhibition is detected by a decrease in product formation, often measured via fluorescence or luminescence.[14][19] | Provides functional data (IC50), can be used to determine the mechanism of inhibition (e.g., ATP-competitive), suitable for HTS.[17] | Why this choice? While a binding assay tells you if a compound interacts with a kinase, an activity assay tells you how it affects its function. This is crucial for confirming that binding translates to inhibition. |
Signaling Pathway Visualization
Imidazo[1,2-a]pyridines have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell survival and proliferation.[3] Understanding this context is vital for interpreting experimental data.
Caption: The PI3K/Akt/mTOR pathway and potential inhibition points for imidazo[1,2-a]pyridine compounds.
Chapter 3: In Situ Validation — Confirming Target Engagement
A compound may inhibit a purified enzyme but fail to engage the same target within the complex milieu of a living cell due to factors like membrane permeability or rapid metabolism. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm that a compound binds its intended protein target in a physiological context.[20][21][22]
The CETSA Principle
CETSA is based on the principle of ligand-induced thermal stabilization.[22][23] When a protein binds to a ligand (your compound), it becomes more resistant to heat-induced unfolding and aggregation. A typical CETSA experiment involves treating intact cells with the compound, heating them across a temperature gradient, lysing the cells, and quantifying the amount of target protein that remains soluble. A positive target engagement event results in a "thermal shift," meaning the target protein remains soluble at higher temperatures in the presence of the compound compared to the vehicle control.[20][23][24]
Experimental Workflow: CETSA
This workflow illustrates the logical progression from compound treatment to data analysis for confirming target engagement.
Caption: A streamlined workflow for performing the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Microplate-Based CETSA
This protocol is adapted for a higher-throughput format.[20]
-
Cell Treatment: Treat cultured cells in a T-flask with the desired concentration of your imidazo[1,2-a]pyridine compound or vehicle control for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot 50 µL of the cell suspension into a 96-well PCR plate.
-
Heating Step: Seal the PCR plate and place it in a thermal cycler with a temperature gradient program (e.g., 40°C to 64°C for 3 minutes), followed by cooling to 4°C. This is the critical step where ligand binding confers thermal stability.[20]
-
Cell Lysis: Lyse the cells by freeze-thawing. For example, freeze the plate at -80°C for 20 minutes, then thaw at room temperature. Repeat this cycle three times.
-
Separation of Soluble Fraction: Centrifuge the plate at 3000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.
-
Detection: Carefully transfer the supernatant (containing the soluble proteins) to a new 96-well plate. Quantify the amount of your specific target protein using an appropriate detection method, such as ELISA or an AlphaScreen® assay.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. The difference in the midpoint of these curves (the melting temperature, Tm) represents the thermal shift. A significant positive shift confirms target engagement.[23]
Chapter 4: Application-Specific In Vitro Assays
Beyond anticancer activity, the imidazo[1,2-a]pyridine scaffold is prominent in compounds developed for antimicrobial and anti-inflammatory purposes.
-
Antimicrobial Testing : The primary in vitro evaluation involves determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[4][25][26] This is typically done using broth microdilution or disk diffusion methods.[27] For promising candidates, assessing antibiofilm activity is a crucial secondary screen, as biofilms are a major factor in antibiotic resistance.[26][28]
-
Anti-inflammatory Testing : A key mechanism for anti-inflammatory drugs is the inhibition of COX enzymes. In vitro COX-1/COX-2 inhibition assays are essential for determining a compound's potency and selectivity.[5][16] Compounds that selectively inhibit COX-2 over COX-1 are generally preferred as they are associated with a lower risk of gastrointestinal side effects. Additionally, assays measuring the suppression of inflammatory cytokines (e.g., IL-6, TNF-α) or NF-κB activity in cell lines like lipopolysaccharide (LPS)-stimulated macrophages can provide further mechanistic insight.[29][30]
Synthesizing the Data: A Logic-Driven Approach
The in vitro testing of novel imidazo[1,2-a]pyridine compounds should not be a disconnected series of experiments. Instead, it should be a logical cascade where the results of one assay inform the design of the next.
Caption: Logical progression of in vitro assays for imidazo[1,2-a]pyridine drug discovery.
By systematically progressing from broad cytotoxicity profiling to specific target inhibition and finally to in-cell target engagement, researchers can build a compelling, evidence-based case for advancing their most promising imidazo[1,2-a]pyridine compounds toward preclinical development.
References
- Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. (n.d.). Google.
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem. (n.d.). Google.
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (n.d.). Google.
- Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (n.d.). Google.
- Current in vitro kinase assay technologies: the quest for a universal format. (n.d.). PubMed.
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(3), 425-453. [Link]
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). Spandidos Publications.
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PMC.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (n.d.). ACS Omega.
-
Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][12][19]benzothiazole motifs. (2011). European Journal of Medicinal Chemistry. [Link]
- Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. (2008). Current Drug Discovery Technologies.
-
Designing in vitro assays for drug discovery: a study with the human MAP3 kinase COT. (2007). Taylor & Francis Online. [Link]
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI.
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications.
- Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (2025). ResearchGate.
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). National Institutes of Health.
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
- Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2026). ResearchGate.
- Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (n.d.). PubMed.
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Biochemistry. [Link]
- Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (n.d.). PMC.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). PubMed.
- Imidazopyridine. (n.d.). Wikipedia.
- Antibacterial imidazo[1,2-a]pyridines. (n.d.). ResearchGate.
- Research on heterocyclic compounds. XXII. Imidazo[1,2-a]pyrimidines. (n.d.). PubMed.
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
- Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate.
- CETSA. (n.d.). Pelago Bioscience.
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2024). BioImpacts. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. [Link]
- Synthesis and anti-inflammatory activities of imidazo [1,2-a] pyrimidine derivatives. (2025). ResearchGate.
Sources
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1,3]benzothiazole motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines | Semantic Scholar [semanticscholar.org]
- 13. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Current in vitro kinase assay technologies: the quest for a universal format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. CETSA [cetsa.org]
- 23. annualreviews.org [annualreviews.org]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sciensage.info [sciensage.info]
- 26. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Catalytic Synthesis of Imidazo[1,2-a]pyridines: A Comparative Study
Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comparative analysis of the most effective catalytic systems for its synthesis, grounded in experimental data and mechanistic insights to empower you in selecting the optimal synthetic route for your specific research and development needs.
Comparative Overview of Catalytic Systems
The synthesis of imidazo[1,2-a]pyridines has evolved significantly, moving from classical, often harsh, condensation reactions to more sophisticated and efficient catalytic methods. This section provides a high-level comparison of the leading catalytic systems, with a detailed breakdown of their performance metrics.
Table 1: Performance Comparison of Key Catalytic Systems for Imidazo[1,2-a]pyridine Synthesis
| Catalytic System | Typical Catalyst | Key Reactants | General Reaction Conditions | Yield Range (%) | Key Advantages |
| Copper-Catalyzed | CuI, CuBr, Cu(OAc)₂, CuSO₄ | 2-Aminopyridines, Ketones/Alkynes/Nitroolefins | 80-120 °C, Air or O₂ as oxidant, 6-24 h | 45-95% | Cost-effective, broad substrate scope, various reaction pathways (e.g., A³-coupling, oxidative cyclization).[1][2][3][4][5] |
| Gold-Catalyzed | PicAuCl₂ | 2-Aminopyridine N-oxides, Alkynes | Room temperature to 40 °C, Acid co-catalyst, 12-24 h | 72-95% | Mild reaction conditions, high atom economy, tolerates a wide range of functional groups.[6] |
| Iodine-Catalyzed | I₂ | 2-Aminopyridines, Aldehydes, Isocyanides (MCR) | Room temperature, Ethanol or Water, 1-2 h | 80-96% | Metal-free, environmentally benign, rapid reactions, excellent for multicomponent synthesis.[7][8][9][10][11][12] |
| Iron-Catalyzed | FeCl₂, FeCl₃ | 2-Aminopyridines, Nitroolefins | 80-150 °C, 7-12 h | 26-95% | Inexpensive and abundant catalyst, good for specific transformations like denitrative cyclization. |
| Photocatalytic | Eosin-Y | 2-Aminopyridines, Ethylarenes, NBS | Visible light, Room temperature, 12-24 h | 60-90% | Metal-free, utilizes renewable energy source, high atom efficiency.[13] |
In-Depth Analysis of Key Catalytic Systems
This section delves into the specifics of the most prominent catalytic systems, providing detailed experimental protocols, mechanistic diagrams, and expert insights into the causality behind experimental choices.
Copper-Catalyzed Synthesis: The Workhorse of Imidazo[1,2-a]pyridine Formation
Copper catalysis is arguably the most versatile and widely employed method for imidazo[1,2-a]pyridine synthesis due to the low cost and diverse reactivity of copper salts.[2][3][5]
This protocol is adapted from a procedure utilizing air as a green oxidant.[1]
-
Reaction Setup: To a 25 mL round-bottom flask, add 2-aminopyridine (1.0 mmol), the desired nitroolefin (1.2 mmol), and CuBr (0.1 mmol, 10 mol%).
-
Solvent Addition: Add 5 mL of N,N-dimethylformamide (DMF) to the flask.
-
Reaction Conditions: Stir the mixture at 80 °C under an air atmosphere (using a balloon or by leaving the flask open to the air).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into 50 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
-
Catalyst: CuBr was identified as the most effective catalyst in optimization studies, providing higher yields compared to other copper salts like CuI or CuCl.[1]
-
Solvent: DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst.
-
Temperature: 80 °C provides the necessary thermal energy for the reaction to proceed efficiently without significant decomposition of the starting materials or products.[1]
-
Oxidant: The use of air as the oxidant makes this protocol environmentally friendly and cost-effective.[1]
The following diagram illustrates a plausible mechanism for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins.
Caption: Proposed mechanism for Cu(I)-catalyzed synthesis.
Gold-Catalyzed Synthesis: Mild and Atom-Economical
Gold catalysis has emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines under remarkably mild conditions, offering high atom economy.[6]
This protocol is based on the reaction of 2-aminopyridine N-oxides with alkynes.[6]
-
Reaction Setup: In a vial, dissolve 2-aminopyridine N-oxide (0.26 mmol) in dichloromethane (CH₂Cl₂, 0.2 M).
-
Acid Addition: Add trifluoroacetic acid (TFA, 0.22 mmol) to the solution and stir for 10 minutes.
-
Reactant and Catalyst Addition: Add the alkyne (0.22 mmol) and PicAuCl₂ (0.022 mmol, 10 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the reaction overnight at 40 °C.
-
Quenching: Add triethylamine (Et₃N, 20 µL) to quench the reaction.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield the pure imidazo[1,2-a]pyridine.[6]
-
Catalyst: PicAuCl₂ is an effective gold catalyst for activating the alkyne towards nucleophilic attack.
-
Acid Co-catalyst: TFA is crucial for the reaction, likely by protonating the N-oxide to increase its reactivity.
-
Temperature: The mild temperature of 40 °C is sufficient for this catalytic system, preserving sensitive functional groups.
The proposed mechanism involves the gold-catalyzed addition of the pyridine N-oxide to the alkyne, followed by rearrangement and cyclization.
Caption: Proposed mechanism for gold-catalyzed synthesis.
Iodine-Catalyzed Synthesis: A Green and Rapid Approach
Molecular iodine has gained prominence as an inexpensive, non-toxic, and environmentally benign catalyst for organic transformations.[7][8] Its application in multicomponent reactions (MCRs) for imidazo[1,2-a]pyridine synthesis is particularly noteworthy for its efficiency and mild conditions.[9][10]
This protocol describes a one-pot, three-component synthesis using ultrasound irradiation.[7][8]
-
Reaction Setup: In a reaction vessel, mix the acetophenone derivative (1.0 mmol) and a catalytic amount of iodine (20 mol %) in 4.0 mL of distilled water.
-
Ultrasound Irradiation (Step 1): Irradiate the mixture using an ultrasound bath at room temperature for 30 minutes.
-
Addition of Reactants: Add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) to the mixture.
-
Ultrasound Irradiation (Step 2): Irradiate the reaction mixture again using ultrasound at room temperature for an additional 30 minutes.
-
Work-up and Purification: Monitor the reaction by TLC. Upon completion, extract the product with an appropriate organic solvent, dry the organic layer, and purify by column chromatography.[7]
-
Catalyst: Molecular iodine acts as a mild Lewis acid, activating the carbonyl group for nucleophilic attack. Its low cost and low toxicity are significant advantages.[9]
-
Solvent: Water is an ideal green solvent for this reaction.[7]
-
Energy Source: Ultrasound irradiation can accelerate the reaction rate, leading to shorter reaction times.
The mechanism for the iodine-catalyzed three-component reaction is believed to proceed through a cascade of condensation and cyclization steps.
Caption: Proposed mechanism for iodine-catalyzed MCR.
Experimental Workflow and Decision-Making
Choosing the appropriate catalytic system is paramount for the successful synthesis of a target imidazo[1,2-a]pyridine. The following workflow diagram provides a logical framework for this decision-making process.
Caption: Decision-making workflow for catalyst selection.
Conclusion
The synthesis of imidazo[1,2-a]pyridines is a dynamic field with a diverse array of catalytic methods at the disposal of the modern chemist. Copper-based catalysts offer a robust and cost-effective solution with broad applicability. Gold catalysts provide an exceptionally mild and atom-economical route, ideal for delicate substrates. Iodine catalysis stands out as a green, rapid, and metal-free alternative, particularly for multicomponent reactions. The choice of catalyst should be a deliberate one, guided by the specific requirements of the target molecule, economic considerations, and environmental impact. This guide provides the foundational knowledge and practical protocols to navigate these choices effectively, enabling the efficient and strategic synthesis of novel imidazo[1,2-a]pyridine scaffolds.
References
-
Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]
-
Shaikh, et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22829–22841. [Link]
-
Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]
-
Shaikh, et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37055-37066. [Link]
-
Calderón Rangel, D., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 12(1), 10. [Link]
-
Lee, C.-Y., et al. (2022). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 18, 1286–1293. [Link]
-
D'Angelo, N. D., et al. (2014). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Advanced Synthesis & Catalysis, 356(4), 687-691. [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2574. [Link]
-
Nguyen, T. (2021). Computational Studies of the Formation of Imidazo[1,2-α]Pyridines Catalyzed by a Copper-Based Metal-Organic Framework. DSpace Repository. [Link]
-
Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. [Link]
-
Mahaur, P., et al. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry, 23(40), 10867-10873. [Link]
-
Nguyen, T. (2021). Computational Studies of the Formation of Imidazo[1,2-α]Pyridines Catalyzed by a Copper-Based Metal-Organic Framework. ProQuest. [Link]
-
Various Authors. Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Mondal, S., & Guchhait, S. K. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2- a ]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ResearchGate. [Link]
-
Reddy, G. S., et al. (2015). Copper(II)-Mediated Aerobic Synthesis of Imidazo[1,2-a]pyridines via Cascade Aminomethylation/Cycloisomerization of Alkynes. The Journal of Organic Chemistry, 80(23), 11896–11904. [Link]
-
Various Authors. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103986. [Link]
-
Rivera-Chávez, D. G., et al. (2023). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry, 47(26), 12345-12353. [Link]
-
Various Authors. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(23), 8345. [Link]
-
Various Authors. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ResearchGate. [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Various Authors. (2024). Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N,N-Dimethylacetamide and Sodium Sulfinates. ResearchGate. [Link]
-
Yan, R.-L., et al. (2012). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. PubMed. [Link]
-
Various Authors. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ResearchGate. [Link]
-
Various Authors. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ResearchGate. [Link]
-
Mondal, S., & Guchhait, S. K. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(2), 4165–4174. [Link]
-
Various Authors. (2021). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. MDPI. [Link]
-
Singh, P., et al. (2019). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Heliyon, 5(6), e01968. [Link]
-
Various Authors. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Various Authors. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. [Link]
Sources
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 13. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Part 1: Hazard Characterization & Risk Assessment - The "Why"
Understanding the "why" behind a disposal protocol is the foundation of a self-validating and trustworthy safety system. The disposal pathway for this compound is dictated by the hazards inherent in its molecular structure. We can infer these risks by examining its core components and data from similar molecules.
A Safety Data Sheet (SDS) for a closely related compound, 8-Bromoimidazo[1,2-a]pyridine-2-carboxaldehyde, provides critical insights, as does data on the parent imidazo[1,2-a]pyridine scaffold.[1][2] The primary hazards are associated with three key functional regions of the molecule:
-
The Imidazo[1,2-a]pyridine Core: This heterocyclic system is known to be an irritant. GHS classifications for the parent structure indicate it causes skin and eye irritation and may cause respiratory irritation.[3]
-
The Bromo- Substituent: The presence of a halogen (bromine) immediately classifies this compound as a halogenated organic compound . This is the single most important factor for waste segregation, as halogenated waste requires specific disposal methods, such as high-temperature incineration with flue gas scrubbing, to prevent the formation of persistent organic pollutants.[2][4]
-
The Aldehyde Group: Aldehydes are a reactive functional group. While some simple aldehydes can be neutralized, this is not a recommended practice for complex, multi-functional molecules without a validated protocol.[5] The aldehyde group contributes to the compound's overall potential for irritation and reactivity.
Based on this analysis, all waste containing this compound must be treated as regulated hazardous waste . A summary of the anticipated hazards is presented below.
| Structural Component | Anticipated Hazard | Primary Safety Implication | Supporting Source(s) |
| Imidazo[1,2-a]pyridine Core | Skin, Eye, and Respiratory Irritation | Requires use of Personal Protective Equipment (PPE) and handling in a fume hood. | [1][3] |
| Bromo- Substituent | Halogenated Compound | Mandates segregation into a dedicated "Halogenated Organic Waste" stream. Prohibits drain disposal. | [4][6] |
| Aldehyde Group | Chemical Reactivity, Potential Irritant | Requires segregation from incompatible materials (e.g., strong bases, amines, oxidizing agents). | [7] |
Part 2: The Core Directive - Waste Segregation, Containment, and Labeling
Proper segregation is paramount to prevent dangerous reactions and ensure compliant disposal.[8][9] The decision-making process for segregating waste containing 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde is straightforward and must be strictly followed.
Step-by-Step Container Preparation and Management
-
Select a Compatible Container: Use a clean, sealable container made of a material that will not react with the waste. Borosilicate glass or high-density polyethylene (HDPE) bottles are appropriate choices.[10] The container must have a screw-top cap in good condition.[9]
-
Establish a Satellite Accumulation Area (SAA): Designate a specific location in the lab, at or near the point of waste generation, for the waste container.[5][9] This area must be under the direct control of laboratory personnel.
-
Apply a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled. According to EPA and OSHA regulations, the label must include:
Part 3: Detailed Disposal Protocols
Adherence to a standardized protocol ensures safety and compliance. Always perform these operations within a certified chemical fume hood while wearing appropriate PPE.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves. Inspect gloves before use and use proper removal technique.[12]
-
Body Protection: A laboratory coat.
-
Footwear: Closed-toe shoes.
Protocol 1: Disposal of Solid (Neat) Compound
This protocol applies to unused, expired, or waste solid material.
-
Prepare Work Area: Ensure the chemical fume hood is operational and the designated, properly labeled "Halogenated Organic Waste" container is inside the hood.
-
Transfer Solid: Using a dedicated spatula or scoop, carefully transfer the solid waste from its original container into the hazardous waste container.
-
Avoid Dust Generation: Perform the transfer slowly and carefully to avoid creating airborne dust.[12]
-
Seal Container: Securely cap the waste container immediately after adding the waste.
-
Decontaminate Tools: Rinse the spatula with a small amount of a suitable organic solvent (e.g., ethanol, acetone), collecting the rinsate into the same "Halogenated Organic Waste" container.
Protocol 2: Disposal of Contaminated Labware and Consumables
This includes items like weigh boats, pipette tips, gloves, and contaminated paper towels.
-
Grossly Contaminated Items: Any item with visible solid residue should be placed directly into a designated solid "Halogenated Organic Waste" container or a securely sealed, labeled bag for inclusion in the solid waste stream.[10]
-
Lightly Contaminated Consumables: Gloves, wipes, and weigh boats with minimal contamination should be collected in a separate, clearly labeled bag or container designated for hazardous solid waste.
-
Contaminated Glassware:
-
Rinse the glassware with a minimal amount of an appropriate organic solvent (e.g., acetone).
-
Crucially, collect this first rinse into the liquid "Halogenated Organic Waste" container.
-
Subsequent washes with soap and water can proceed as normal. Under no circumstances should the initial rinsate be disposed of down the drain. [2][4]
-
Protocol 3: Disposal of Solutions
This applies to reaction mixtures or solutions of the compound in a solvent.
-
Identify Waste Stream: As per the workflow in Diagram 1, any solution containing this compound must be disposed of in the "Halogenated Organic Waste" stream.
-
Check Compatibility: Before adding to a container that already holds other waste, ensure chemical compatibility. This compound should be segregated from strong bases, amines, and strong oxidizing agents. When in doubt, start a new waste container.
-
Transfer Liquid: Carefully pour the waste solution into the labeled liquid "Halogenated Organic Waste" container inside a fume hood. Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]
-
Seal Container: Securely cap the waste container.
Part 4: Overall Workflow and Final Disposition
The journey of the waste from your lab bench to its final disposal is governed by strict regulatory timelines and procedures. Once a waste container is full, or has been collecting for up to one year (whichever comes first), it must be moved from the SAA to a central accumulation area (CAA) for pickup by a licensed waste disposal vendor.[9]
Your institution's Environmental Health & Safety (EHS) office is your primary resource for scheduling waste pickups and for any specific local or state requirements that may apply. The final disposal must be handled by a licensed professional waste disposal service, which will use methods like controlled incineration to safely destroy the compound.[2]
By implementing this structured, chemically-informed disposal plan, you ensure the safety of yourself and your colleagues, protect the environment, and maintain full compliance with federal and local regulations.
References
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]
-
OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
-
Imidazo[1,2-a]pyridine. PubChem, National Institutes of Health. Available at: [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. Available at: [Link]
-
Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. Available at: [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. Available at: [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Available at: [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Bromine in orgo lab SOP. Providence College Environmental Health and Safety. Available at: [Link]
-
Bromine water - disposal. Chemtalk - Science Forum For Lab Technicians. Available at: [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine. Available at: [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link]
-
MSDS of Imidazo[1,2-a]pyridine-6-carbaldehyde. Available at: [Link]
-
What is bromine and what are the safe disposal and recycling methods? Ideal Response. Available at: [Link]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety. Available at: [Link]
Sources
- 1. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. chemtalk.com.au [chemtalk.com.au]
- 7. ic.ptb.de [ic.ptb.de]
- 8. usbioclean.com [usbioclean.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Hazard Communication Standard Corrections Update OSHA’s Chemical Safety Rules | Lab Manager [labmanager.com]
- 12. capotchem.cn [capotchem.cn]
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
